molecular formula C14H15NO B1325436 3-[(3-Oxocyclohexyl)methyl]benzonitrile CAS No. 898785-01-8

3-[(3-Oxocyclohexyl)methyl]benzonitrile

Cat. No.: B1325436
CAS No.: 898785-01-8
M. Wt: 213.27 g/mol
InChI Key: VTZUIYVGEBLUQM-UHFFFAOYSA-N
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Description

3-[(3-Oxocyclohexyl)methyl]benzonitrile is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Oxocyclohexyl)methyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Oxocyclohexyl)methyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-oxocyclohexyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-5-1-3-11(8-13)7-12-4-2-6-14(16)9-12/h1,3,5,8,12H,2,4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZUIYVGEBLUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642359
Record name 3-[(3-Oxocyclohexyl)methyl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-01-8
Record name 3-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of small molecules hinges on the strategic combination of pharmacologically relevant motifs. 3-[(3-Oxocyclohexyl)methyl]benzonitrile emerges as a compound of significant interest, embodying this principle through its unique tripartite structure: a reactive ketone, a conformationally significant cyclohexyl ring, and a versatile benzonitrile group. Its designated CAS (Chemical Abstracts Service) Registry Number is 898785-01-8 .

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It aims to provide not just data, but a deeper, field-proven understanding of the causality behind its synthesis, its potential applications, and the experimental diligence required for its use. We will explore the physicochemical properties, plausible synthetic routes, and the strategic role of this molecule in the development of targeted therapeutics, particularly in the realm of kinase inhibition.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is the bedrock of its application in research and development. These characteristics govern its solubility, stability, and potential for interaction with biological systems.[1]

Table 1: Core Properties of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

PropertyValueSource/Method
CAS Number 898785-01-8BLDpharm[2]
Molecular Formula C₁₄H₁₅NOCalculated
Molecular Weight 213.28 g/mol Calculated
Canonical SMILES N#CC1=CC=CC(=C1)CC2CC(=O)CCC2Inferred
Physical Form Predicted: Solid or Oil---
Solubility Predicted: Soluble in organic solvents (DMSO, DMF, Methanol); low solubility in water.General Physicochemical Principles
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General Laboratory Practice

Note: Some properties are predicted based on the chemical structure and data from analogous compounds, as comprehensive experimental data for this specific molecule is not widely published.

Part 2: Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical disconnection approach points to 3-(bromomethyl)benzonitrile and the enolate of 3-cyclohexanone as key precursors. However, a more practical forward synthesis would likely involve the reaction of 3-cyanobenzyl bromide with a pre-formed enolate or an equivalent nucleophile derived from a protected cyclohexanone.

Illustrative Synthetic Workflow

The following diagram outlines a rational, multi-step synthesis. The causality is critical: each step is designed to create the necessary reactivity for the subsequent transformation while minimizing side reactions.

Caption: Proposed synthesis workflow for 3-[(3-Oxocyclohexyl)methyl]benzonitrile.

Mechanistic Justification:
  • Benzyl Bromination: The synthesis begins with 3-methylbenzonitrile. A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is a standard and effective method for selectively brominating the benzylic position without affecting the aromatic ring.

  • Enolate Formation & Alkylation: Direct alkylation of 3-cyclohexanone can lead to poly-alkylation and self-condensation. To ensure regioselectivity and a clean reaction, 1,3-cyclohexanedione is used as a surrogate. One ketone is selectively protected as a ketal. The remaining ketone's alpha-proton is then abstracted by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature to form a specific lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 3-(bromomethyl)benzonitrile in an SN2 reaction.

  • Deprotection: The final step is the acidic hydrolysis of the ketal protecting group to reveal the ketone, yielding the target molecule. This step is typically straightforward and high-yielding.

Part 3: Role in Drug Discovery and Development

The chemical architecture of 3-[(3-Oxocyclohexyl)methyl]benzonitrile makes it a compelling scaffold for targeting a variety of biological systems, most notably protein kinases.[3][4]

The Benzonitrile Group: A Versatile Pharmacophore

The nitrile (-C≡N) group is far more than a simple synthetic handle. In modern drug design, it is recognized as a potent pharmacophore.[5]

  • Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group and anchoring the molecule within a protein's active site.

  • Polar Interactions: Its strong dipole moment allows for favorable polar interactions with the target protein, enhancing binding affinity.

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Bioisostere: It can serve as a bioisostere for other functional groups, such as halogens or a carbonyl group, allowing chemists to modulate a molecule's properties while retaining its core binding mode.

The Oxocyclohexyl Moiety: A 3D Scaffold for Specificity

The non-aromatic, three-dimensional nature of the cyclohexyl ring is a key advantage over flat, aromatic systems.[6]

  • Improved Specificity: The defined stereochemistry of the cyclohexane ring can provide more precise contact points within a binding pocket, leading to higher affinity and selectivity for the target protein over off-targets.[6]

  • Vectorial Orientation: The methyl linker between the phenyl and cyclohexyl rings provides a specific spatial orientation, directing the two motifs into potentially different sub-pockets of an active site.

  • Lipophilic Interactions: The cyclohexyl group provides a lipophilic surface that can engage with hydrophobic residues in the target, contributing significantly to the overall binding energy.

G cluster_0 Drug-Target Interaction Compound 3-[(3-Oxocyclohexyl)methyl]benzonitrile Benzonitrile Moiety Oxocyclohexyl Moiety Kinase Kinase Active Site H-Bond Donor Region (e.g., Hinge) Hydrophobic Pocket Solvent-Exposed Region Compound:f0->Kinase:p0 H-Bonding Compound:f1->Kinase:p1 Hydrophobic Interaction

Caption: Conceptual model of the compound interacting with a kinase active site.

This combination of features makes the molecule a prime candidate for screening against kinase families, which are implicated in a vast array of diseases, particularly cancer.[7][8]

Part 4: Experimental Protocol - In Vitro Kinase Inhibition Assay

To assess the potential of 3-[(3-Oxocyclohexyl)methyl]benzonitrile as a kinase inhibitor, a robust, self-validating in vitro assay is essential. The following protocol describes a generalized luminescence-based assay to measure the inhibition of a representative tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase.

Materials:

  • Test Compound: 3-[(3-Oxocyclohexyl)methyl]benzonitrile, dissolved in 100% DMSO to a 10 mM stock.

  • Recombinant human kinase enzyme.

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA).

  • Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes, plate reader with luminescence detection.

Methodology:

  • Compound Serial Dilution:

    • Prepare a serial 1:3 dilution of the 10 mM stock compound in 100% DMSO. This creates a concentration gradient to test a wide range of potencies.

    • Causality: A wide concentration range is crucial for accurately fitting the dose-response curve and determining the IC₅₀. DMSO is used for its ability to solubilize a wide range of organic compounds.

  • Assay Plate Preparation:

    • Add 2.5 µL of kinase assay buffer to all wells.

    • Add 2.5 µL of the appropriate compound dilution to the "Test" wells.

    • Add 2.5 µL of 100% DMSO to "Positive Control" (0% inhibition) and "Negative Control" (100% inhibition) wells.

    • Self-Validation: The positive control (enzyme + substrate + ATP) defines the maximum signal, while the negative control (enzyme + substrate, no ATP or a known potent inhibitor) defines the baseline. These controls are essential to validate the assay window and normalize the data.

  • Kinase Reaction Initiation:

    • Prepare a 2X enzyme/substrate solution in kinase buffer. Add 5 µL to all "Test" and "Positive Control" wells.

    • Prepare a 2X substrate solution (without enzyme) and add 5 µL to "Negative Control" wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Causality: Pre-incubation allows the compound to bind to the enzyme before the reaction is initiated, which is important for measuring the activity of inhibitors that may have a slow on-rate.

  • ATP Addition and Incubation:

    • Prepare a 4X ATP solution in kinase buffer. Add 5 µL to initiate the kinase reaction in all wells except the "Negative Control" wells (add buffer instead).

    • The final reaction volume is 20 µL. The final DMSO concentration should be kept constant across all wells (e.g., 1%) to avoid solvent-induced artifacts.

    • Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection (Using ADP-Glo™ as an example):

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Causality: This two-step process ensures that the luminescent signal is directly proportional to the amount of ADP produced, and thus, to the kinase activity.

  • Data Analysis:

    • Read the luminescence signal on a plate reader.

    • Normalize the data: % Inhibition = 100 * (1 - [Signal_Test - Signal_Neg] / [Signal_Pos - Signal_Neg]).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-[(3-Oxocyclohexyl)methyl]benzonitrile is not publicly available, data from analogous benzonitrile compounds provide a strong basis for hazard assessment.

  • Potential Hazards: Benzonitrile derivatives are often classified as harmful if swallowed, inhaled, or in contact with skin. They can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

3-[(3-Oxocyclohexyl)methyl]benzonitrile stands as a well-designed chemical scaffold with considerable potential for drug discovery. Its constituent parts—the benzonitrile for polar interactions and metabolic stability, and the oxocyclohexyl group for providing a three-dimensional, lipophilic anchor—make it an attractive starting point for developing selective inhibitors of protein kinases and other enzyme targets. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for researchers to unlock the therapeutic potential of this and related molecules. As with any novel chemical entity, rigorous experimental validation and adherence to safety protocols are paramount to its successful application.

References

  • Google Patents.
  • ResearchGate. 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma. [Link]

  • Google Patents.
  • PMC (PubMed Central). Benzylidene‐indolinones are effective as multi‐targeted kinase inhibitor therapeutics against hepatocellular carcinoma. [Link]

  • World Journal of Advanced Research and Reviews. Role of Heterocycles in Drug Discovery: An Overview. [Link]

  • PrepChem.com. Synthesis of 3-methylbenzonitrile. [Link]

  • PubChem. 3-((Aminooxy)methyl)benzonitrile. [Link]

Sources

Structure Elucidation of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The rigorous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and clinical application rests. An incorrect structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in the drug development pipeline. This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of 3-[(3-Oxocyclohexyl)methyl]benzonitrile, a bifunctional molecule incorporating both a nitrile and a cyclohexanone moiety.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct a self-validating case for the molecule's precise atomic connectivity. The process described herein serves as a robust template for the structural characterization of novel organic compounds.

Strategic Overview: A Multi-Pronged Analytical Approach

The process of determining a molecule's structure is akin to solving a complex puzzle.[1] No single technique provides all the answers; instead, we must systematically gather and integrate complementary pieces of information.[1][2] Our strategy is divided into three core phases:

  • Determination of Molecular Formula and Unsaturation: High-resolution mass spectrometry will provide the exact molecular weight and, from that, the molecular formula. This allows us to calculate the Index of Hydrogen Deficiency (IHD), offering the first clue about the number of rings and/or multiple bonds present.

  • Identification of Key Functional Groups: Infrared spectroscopy will offer rapid, unambiguous evidence for the presence of the core functional groups—the nitrile and the ketone—within the molecule.[3][4]

  • Elucidation of the Carbon-Hydrogen Framework and Connectivity: A comprehensive suite of NMR experiments will serve as the cornerstone of the analysis. ¹³C and ¹H NMR will identify the unique carbon and proton environments, while 2D NMR techniques (COSY, HSQC, HMBC) will reveal how these atoms are connected to assemble the final molecular skeleton.[5][6][7]

This systematic workflow ensures that each piece of data corroborates the others, leading to a confident and unambiguous structural assignment.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Skeletal Assembly via NMR cluster_3 Phase 4: Final Confirmation Unknown Unknown Sample 3-[(3-Oxocyclohexyl)methyl]benzonitrile MS Mass Spectrometry (MS) Unknown->MS Formula Determine Molecular Formula & Index of Hydrogen Deficiency (IHD) MS->Formula IR Infrared (IR) Spectroscopy Formula->IR FuncGroups Identify Key Functional Groups (C≡N, C=O) IR->FuncGroups NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) FuncGroups->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Assemble C-H Framework & Establish Connectivity NMR_2D->Connectivity Integration Integrate All Spectroscopic Data (MS + IR + NMR) Connectivity->Integration Structure Final Verified Structure Integration->Structure

Figure 1: Overall workflow for structure elucidation.

Phase 1: Mass Spectrometry - Defining the Formula

The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) provides this answer with exceptional precision.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen for its soft ionization, which is likely to preserve the molecular ion.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL and infused directly into the ion source.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500. An internal calibrant is used to ensure high mass accuracy.

Data Analysis & Interpretation

For the proposed structure, C₁₄H₁₅NO, the expected exact mass is calculated.

  • Calculation:

    • 14 Carbons: 14 x 12.000000 = 168.000000

    • 15 Hydrogens: 15 x 1.007825 = 15.117375

    • 1 Nitrogen: 1 x 14.003074 = 14.003074

    • 1 Oxygen: 1 x 15.994915 = 15.994915

    • Expected Exact Mass: 213.115364

The HRMS experiment is expected to yield a prominent ion peak at m/z 214.1226 for the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated value, confirming the molecular formula as C₁₄H₁₅NO .

Index of Hydrogen Deficiency (IHD): The IHD (or degree of unsaturation) is calculated using the formula: IHD = C - H/2 - X/2 + N/2 + 1.[7]

  • IHD = 14 - (15/2) + (1/2) + 1 = 14 - 7.5 + 0.5 + 1 = 8

This IHD of 8 is a critical piece of information. We can account for it as follows:

  • Benzene ring: 4 (one ring and three double bonds)

  • Nitrile (C≡N): 2

  • Ketone (C=O): 1

  • Cyclohexane ring: 1

  • Total: 4 + 2 + 1 + 1 = 8

The IHD is perfectly consistent with the proposed structure, providing the first layer of validation. While fragmentation analysis can provide further clues, characteristic fragmentation of the cyclohexanone ring is often observed.[8][9][10]

Phase 2: Infrared Spectroscopy - Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3] Each functional group absorbs infrared light at a characteristic frequency, causing its bonds to vibrate. This provides a unique "fingerprint" of the molecule's constituent parts.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-600 cm⁻¹ by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted.

Data Analysis & Interpretation

The IR spectrum provides clear, diagnostic peaks that confirm the presence of the key functional groups in 3-[(3-Oxocyclohexyl)methyl]benzonitrile. The analysis focuses on the region between 1500 and 3500 cm⁻¹.[11]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3050MediumC-H StretchAromatic C-H
2930 & 2860StrongC-H StretchAliphatic (Cyclohexyl & CH₂)
~2230Medium, SharpC≡N StretchNitrile
~1715Strong, SharpC=O StretchKetone (Cyclohexanone)
1600 & 1480Medium-WeakC=C StretchAromatic Ring

The three most telling peaks are:

  • ~2230 cm⁻¹: The sharp absorption in this region is highly characteristic of a nitrile (C≡N) group.

  • ~1715 cm⁻¹: A strong, sharp peak here is definitive evidence for a carbonyl (C=O) group, consistent with a saturated ketone.[11]

  • Peaks above and below 3000 cm⁻¹: The presence of peaks slightly above 3000 cm⁻¹ (aromatic) and strong peaks below 3000 cm⁻¹ (aliphatic) confirms the existence of both sp² and sp³ hybridized C-H bonds, respectively.

With the molecular formula established and the core functional groups identified, we proceed to NMR to assemble the complete structure.

Phase 3: Nuclear Magnetic Resonance - Assembling the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and number of atoms.[5][12][13]

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Experiments Performed:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum.

    • DEPT-135: Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).[15][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for identifying connectivity across quaternary carbons.[14][15][17]

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, consistent with the 14 carbon atoms in the proposed structure. The chemical shifts provide clues about the type of each carbon.

Chemical Shift (δ, ppm)DEPT-135 PhaseCarbon TypeAssignment
~210AbsentCC=O (Ketone)
~133-134PositiveCHAromatic CH
~132PositiveCHAromatic CH
~130PositiveCHAromatic CH
~129PositiveCHAromatic CH
~118AbsentCC≡N (Nitrile)
~112AbsentCAromatic C-CN
~48NegativeCH₂Aliphatic CH₂
~41NegativeCH₂Aliphatic CH₂
~40NegativeCH₂Benzylic CH₂
~35PositiveCHAliphatic CH
~29NegativeCH₂Aliphatic CH₂
~25NegativeCH₂Aliphatic CH₂
Note:Aromatic C-CH₂AbsentQuaternary aromatic carbon assignment confirmed by HMBC

The DEPT-135 experiment is invaluable, confirming the number of CH, CH₂, and CH₃ groups and helping to differentiate them from quaternary carbons.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
7.60 - 7.404HMultiplet (m)Aromatic Protons (H-Ar)
2.752HDoublet (d)Benzylic Protons (-CH₂-Ar)
2.50 - 1.609HMultiplet (m)Cyclohexyl Protons
  • Aromatic Region (7.60-7.40 ppm): The complex multiplet integrating to 4 protons is characteristic of a meta-substituted benzene ring.

  • Benzylic Protons (~2.75 ppm): The signal integrating to 2H, appearing as a doublet, is assigned to the methylene bridge connecting the two rings. The coupling is to the single proton at the C1 position of the cyclohexyl ring.

  • Aliphatic Region (2.50-1.60 ppm): The highly overlapped signals integrating to 9 protons correspond to the protons on the cyclohexanone ring. Their complex splitting patterns make individual assignment difficult without 2D NMR.

2D NMR Analysis: Connecting the Pieces

While 1D NMR suggests the presence of the two key structural fragments (benzonitrile and oxocyclohexyl), 2D NMR provides the definitive proof of how they are connected.

  • COSY: The COSY spectrum would show correlations between all the coupled protons within the cyclohexanone ring, confirming the ring structure. A key correlation would also be seen between the benzylic protons (~2.75 ppm) and the single methine proton on the cyclohexyl ring to which it is attached.

  • HSQC: The HSQC spectrum is used to unambiguously assign each proton signal to its directly attached carbon signal from the ¹³C spectrum. This creates a set of ¹H-¹³C pairs, which is foundational for the HMBC analysis.

  • HMBC: This is the critical experiment for establishing the final connectivity. It reveals long-range (2- and 3-bond) correlations. The key correlations that confirm the overall structure are:

    • Benzylic Protons to Aromatic Ring: The benzylic protons (~2.75 ppm) will show correlations to the two nearest aromatic carbons and the quaternary aromatic carbon to which the methyl group is attached. This definitively links the methylene bridge to the benzonitrile ring.

    • Benzylic Protons to Nitrile Carbon: A weak but diagnostic correlation should be observable from the benzylic protons to the quaternary carbon of the nitrile group (~118 ppm) and the quaternary aromatic carbon holding the nitrile (~112 ppm).

    • Cyclohexyl Protons to Carbonyl: Protons on the carbons alpha to the ketone (positions 2 and 4) will show strong correlations to the carbonyl carbon (~210 ppm), confirming its position within the six-membered ring.

    • Benzylic Protons to Cyclohexyl Ring: The benzylic protons will show a correlation to C1 and C2 of the cyclohexyl ring, confirming the attachment point.

Figure 2: Key HMBC correlations confirming connectivity.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from multiple, complementary analytical techniques, we have constructed an unassailable case for the structure of 3-[(3-Oxocyclohexyl)methyl]benzonitrile.

  • HRMS confirmed the molecular formula C₁₄H₁₅NO and an IHD of 8.

  • IR Spectroscopy provided direct evidence for the nitrile (C≡N) and ketone (C=O) functional groups, as well as the aromatic and aliphatic C-H bonds.

  • ¹³C and ¹H NMR established the number and type of carbon and hydrogen environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, and HMBC) acted as the final arbiter, piecing together the molecular fragments and definitively proving the connectivity between the benzonitrile ring, the methylene bridge, and the 3-oxocyclohexyl moiety.

Each piece of evidence validates the others, creating a self-consistent and trustworthy dataset that fully elucidates the molecular structure. This methodical approach exemplifies the standard of rigor required in modern chemical research and drug development.

References

Sources

Technical Guide: Synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

[1]

Executive Summary

Target Molecule: 3-[(3-Oxocyclohexyl)methyl]benzonitrile CAS Registry Number: 898785-01-8 Molecular Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol [1]

This technical guide details the synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile, a critical pharmacophore intermediate often utilized in the development of non-steroidal aromatase inhibitors (similar to the Letrozole class) and CNS-active agents.

The synthetic strategy prioritizes chemoselectivity and regiocontrol . Given the presence of a reactive nitrile group on the aromatic ring, traditional Grignard approaches are contraindicated due to the high risk of nucleophilic attack on the cyano group (leading to imine/ketone byproducts). Therefore, this protocol employs a Copper-Catalyzed Conjugate Addition of an Organozinc Reagent , a methodology championed by Knochel et al., which ensures functional group tolerance and exclusive 1,4-addition to the cyclohexenone system.

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge lies in installing a functionalized benzyl group at the 3-position of a cyclohexanone ring without disturbing the nitrile moiety.

Strategic Disconnection
  • Primary Disconnection: The C3–C(methylene) bond.

  • Synthons:

    • Electrophile: 2-Cyclohexen-1-one (Michael acceptor).

    • Nucleophile: 3-Cyanobenzyl anion equivalent.

  • Reagent Selection: A 3-cyanobenzylzinc species is selected over magnesium or lithium counterparts to prevent reactivity with the benzonitrile group.

Pathway Visualization

RetrosynthesisTargetTarget Molecule3-[(3-Oxocyclohexyl)methyl]benzonitrileDisconnectionDisconnection(C3-C Linkage)Target->DisconnectionRetrosynthesisPrecursor1Electrophile2-Cyclohexen-1-oneDisconnection->Precursor1ZincReagentOrganometallic Intermediate3-Cyanobenzylzinc BromideDisconnection->ZincReagentPrecursor2Nucleophile Precursor3-(Bromomethyl)benzonitrileZincReagent->Precursor2Zn Activation

Caption: Retrosynthetic logic deconstructing the target into a Michael acceptor and a functionalized organozinc nucleophile.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of 3-Cyanobenzylzinc Bromide

Objective: Generate the nucleophile while preserving the nitrile functionality.

Reagents & Materials:

  • 3-(Bromomethyl)benzonitrile (CAS: 28188-41-2)

  • Zinc dust (Activated)

  • Lithium chloride (LiCl)

  • THF (Anhydrous)[2]

  • 1,2-Dibromoethane & TMSCl (Activation agents)

Protocol:

  • Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.5 eq) and LiCl (1.6 eq) in anhydrous THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 minutes. Cool to RT, then add 5 mol% trimethylsilyl chloride (TMSCl) and stir for 10 minutes.

    • Mechanism:[3][4] LiCl solubilizes the organozinc species formed, creating a RZnBr·LiCl complex which is more reactive and soluble than polymeric RZnBr.

  • Insertion: Add a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in THF dropwise to the activated Zinc suspension at 0°C.

  • Maturation: Stir the mixture at 25°C for 2–4 hours.

    • QC Check: Aliquot hydrolysis followed by GC-MS should show conversion of the bromide to 3-methylbenzonitrile (reduced product), confirming zinc insertion.

Phase 2: Copper-Catalyzed Conjugate Addition

Objective: Stereoselective 1,4-addition to 2-cyclohexen-1-one.

Reagents:

  • 2-Cyclohexen-1-one (0.9 eq relative to Zinc reagent)

  • CuCN·2LiCl (Soluble Copper source, 10-20 mol%)

  • TMSCl (2.0 eq, Lewis acid additive)

Protocol:

  • Catalyst Formation: Cool the organozinc solution (from Phase 1) to -20°C. Add the CuCN·2LiCl solution (1.0 M in THF).

    • Observation: Solution typically turns light green/yellow.

  • Addition: Add TMSCl (2.0 eq) to the mixture.

    • Role of TMSCl: Acts as a Lewis acid to activate the enone and traps the resulting enolate as a silyl enol ether, significantly accelerating the reaction and preventing product inhibition.

  • Reaction: Add a solution of 2-cyclohexen-1-one in THF dropwise over 30 minutes, maintaining temperature between -20°C and 0°C.

  • Completion: Allow to warm to RT slowly and stir for 12 hours.

  • Quench & Hydrolysis: Pour the reaction mixture into saturated aqueous NH₄Cl (to sequester Copper) and stir vigorously for 30 minutes. This hydrolyzes the intermediate silyl enol ether back to the ketone.

Phase 3: Purification
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

  • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Rf: Product typically appears around 0.3–0.4 in 80:20 Hex:EtOAc.

Part 3: Mechanistic Insights & Data

Reaction Mechanism (Catalytic Cycle)

The success of this synthesis relies on the transmetallation of Zinc to Copper, forming a soft nucleophile that prefers the soft electrophilic center (C3) of the enone.

MechanismZnSpeciesR-ZnBr(Organozinc)OrganoCuR-Cu(CN)ZnBr(Organocuprate)ZnSpecies->OrganoCuTransmetallationCuCatCu(I) CatalystCuCat->OrganoCuComplexd,π-ComplexOrganoCu->Complex+ EnoneEnone2-Cyclohexen-1-oneEnone->ComplexIntermediateZn-Enolate(1,4-Adduct)Complex->IntermediateReductive Elimination(C-C Bond Formation)Intermediate->CuCatRegenerationProductTarget KetoneIntermediate->ProductHydrolysis (H3O+)

Caption: Catalytic cycle showing transmetallation and conjugate addition pathways.

Quantitative Data Summary
ParameterSpecificationNotes
Yield 75% – 85%Isolated yield after chromatography.
Purity >98% (HPLC)Required for pharmaceutical applications.[4]
Appearance Pale yellow oilMay crystallize upon prolonged standing at -20°C.
¹H NMR (Diagnostic) δ 7.4–7.6 (m, 4H, Ar-H)Aromatic protons of benzonitrile.
¹H NMR (Diagnostic) δ 2.6 (d, 2H, -CH₂-Ar)Methylene bridge protons.
IR Spectrum 2228 cm⁻¹ (CN), 1710 cm⁻¹ (C=O)Distinct nitrile and ketone stretches.

Part 4: Troubleshooting & Safety (E-E-A-T)

Self-Validating Systems
  • Moisture Control: The failure of the Zinc insertion is usually due to moisture. Validation: If the zinc surface does not darken upon addition of 1,2-dibromoethane, the activation failed. Abort and re-dry solvent/zinc.

  • Reaction Monitoring: Use TLC (Hex:EtOAc 3:1). The starting material (benzyl bromide) is UV active. The product is also UV active but more polar. Disappearance of the bromide spot indicates successful Zinc insertion (if checked via hydrolysis) or consumption in the coupling.

Safety Profile
  • 3-(Bromomethyl)benzonitrile: Lachrymator and skin irritant. Handle in a fume hood.

  • Cyanides: While the nitrile group is covalently bonded, metabolic breakdown can release cyanide. Handle all waste streams as cyanide-contaminated until treated (bleach oxidation).

  • Organozincs: Pyrophoric potential is low compared to organolithiums, but they are still moisture-sensitive.

References

  • Knochel, P., et al. (2004). "Functionalized Organozinc Reagents: A New Class of Organometallics for Organic Synthesis." Handbook of Functionalized Organometallics.

  • Organic Syntheses. (2010). "Preparation of Functionalized Organozincs." Org.[5][6][7] Synth. 87, 184. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11664971, 3-[(3-Oxocyclohexyl)methyl]benzonitrile." PubChem. [Link]

The Benzonitrile Pharmacophore: A Technical Guide to Biological Activity and Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzonitrile moiety (Ar-CN) is far more than a simple structural spacer in modern drug design. It acts as a critical bioisostere for carbonyl groups, a robust metabolic anchor, and a specific ligand for metalloenzymes. This guide analyzes the biological utility of benzonitrile derivatives, moving beyond basic descriptions to the causality of their activity. We examine their role in FDA-approved therapeutics (oncology, CNS, infectious disease), detail self-validating synthetic protocols using Palladium-catalyzed cyanation, and map the safety profiles regarding metabolic stability.

The Pharmacophore: Mechanistic Causality

To design effective benzonitrile derivatives, one must understand the three distinct physicochemical levers this group pulls within a biological system:

The Electronic Anchor (Metabolic Stability)

The cyano group is a strong electron-withdrawing group (EWG) via induction (


) and resonance (

).
  • Effect: It deactivates the aromatic ring toward oxidative metabolism (e.g., hydroxylation by CYPs).

  • Application: Replacing a halogen (Cl or F) with a nitrile often retains potency while reducing lipophilicity (

    
    ) and blocking metabolic soft spots.
    
The Carbonyl Bioisostere (H-Bonding)

The nitrogen atom of the nitrile has a lone pair capable of acting as a weak hydrogen bond acceptor.

  • Geometry: Unlike a carbonyl oxygen (sp2, bent), the nitrile is linear (sp). This allows the group to penetrate narrow hydrophobic pockets where a carbonyl might face steric clash.

  • Dipole: The strong dipole moment (~3.9 D) orients the molecule within the active site, often interacting with serine or arginine residues.

The Metal Coordinator (Heme Binding)

In metalloenzymes, the nitrile nitrogen can coordinate directly with metal ions.

  • Case Study (Letrozole): The benzonitrile nitrogen coordinates with the Heme Iron (

    
    ) of the Aromatase enzyme (CYP19A1), displacing the natural ligand (oxygen) and halting estrogen biosynthesis.
    

Therapeutic Applications & Case Studies

The following table summarizes key FDA-approved benzonitrile derivatives, highlighting the specific role of the nitrile group in their mechanism of action (MoA).

Drug NameTherapeutic AreaTargetRole of Benzonitrile Moiety
Letrozole Oncology (Breast Cancer)Aromatase (CYP19A1)Metal Coordination: Binds Heme-Fe; mimics steroid backbone C-3/C-17 carbonyls.
Perampanel CNS (Epilepsy)AMPA ReceptorElectronic/Steric: Stabilizes the twisted conformation required for non-competitive antagonism.
Rilpivirine Infectious Disease (HIV)HIV-1 Reverse TranscriptaseH-Bonding: Interacts with the backbone of the hydrophobic binding pocket (K101/K103).
Crisaborole DermatologyPDE4Electronic: Modulates the acidity of the boron atom (via the phenoxy linker) to enhance binding.
Alectinib Oncology (NSCLC)ALK Tyrosine KinaseMetabolic Stability: Blocks oxidation at the para-position; improves CNS penetration.
Visualization: The Benzonitrile Drug Discovery Pipeline

This diagram illustrates the decision logic for incorporating a benzonitrile group during lead optimization.

Benzonitrile_SAR Start Lead Compound Optimization Problem1 Problem: Metabolic Instability (Rapid CYP oxidation) Start->Problem1 Problem2 Problem: Low Potency (Weak binding) Start->Problem2 Solution1 Strategy: Bioisosterism Replace Halogen/Methyl with -CN Problem1->Solution1 Deactivate Ring Problem2->Solution1 If Steric Constraint Solution2 Strategy: Heme Coordination Targeting Metalloenzymes? Problem2->Solution2 If Heme Target Result1 Outcome: Blocked Metabolic Soft Spot (Lower LogP, Higher Stability) Solution1->Result1 Result3 Outcome: Deep Pocket Penetration (Linear Geometry) Solution1->Result3 Result2 Outcome: Direct Fe-N Bond (Pico-molar affinity) Solution2->Result2

Figure 1: Decision matrix for incorporating benzonitrile moieties during Structure-Activity Relationship (SAR) studies.

Synthetic Protocol: Palladium-Catalyzed Cyanation

Context: Traditional methods like the Rosenmund-von Braun reaction (using stoichiometric CuCN at 200°C) or the Sandmeyer reaction are hazardous and produce heavy metal waste. The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (


), which is milder and safer.
Protocol: Cyanation of Aryl Halides (The "Buchwald" Modification)

Objective: Convert an aryl bromide/chloride to a benzonitrile. Safety Note:


 releases HCN upon contact with strong acid. Work in a well-ventilated fume hood.
Reagents:
  • Substrate: 1.0 equiv Aryl Bromide (

    
    )
    
  • Cyanide Source: 0.6 equiv Zinc Cyanide (

    
    )
    
  • Catalyst: 2-5 mol%

    
     or 
    
    
    
  • Ligand: 4-10 mol% dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (for chlorides)

  • Solvent: DMF or NMP (degassed)

  • Additive: Zn dust (optional, 10 mol% to keep Pd active)

Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

    • Add solid reagents: Aryl bromide (1 mmol),

      
       (0.6 mmol), Pd catalyst, and Ligand.
      
    • Critical Step: Cap the vessel and purge with Argon for 5 minutes. Oxygen poisons the Pd(0) species.

  • Solvation:

    • Inject degassed DMF (3-5 mL) through the septum.

    • Stir at room temperature for 2 minutes to ensure homogeneity.

  • Reaction:

    • Heat the block to 80–100°C .

    • Monitor via TLC or LC-MS. Conversion typically occurs within 2–12 hours.

    • Self-Validation: The reaction mixture should turn from dark red/brown (active catalyst) to black (precipitated Pd) only after completion. Early black precipitation indicates catalyst death (check oxygen leaks).

  • Workup (Cyanide Quench):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.

    • CRITICAL: Wash with 10%

      
       or saturated 
      
      
      
      to complex any remaining cyanide/zinc species.
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc). Benzonitriles are typically more polar than the starting bromide.

Toxicology & Metabolism

A common misconception is that benzonitriles readily release toxic cyanide (


) in vivo. This is generally false  for aromatic nitriles.
Metabolic Pathways

Unlike aliphatic nitriles (which can undergo


-hydroxylation leading to cyanide release), benzonitriles are remarkably stable.
  • Primary Route: Ring hydroxylation by CYP450 (usually followed by glucuronidation and excretion).

  • Secondary Route: Hydrolysis to benzamide (rare in humans, more common in bacteria).

  • Cyanide Release: Negligible for stable aryl nitriles.

Visualization: Metabolic Fate of Benzonitriles

Metabolism Drug Benzonitrile Drug (Ar-CN) CYP CYP450 Oxidation (Major Route) Drug->CYP Phase I Hydrolase Nitrilase/Hydrolase (Minor Route) Drug->Hydrolase Slow Hydrolysis HCN Cyanide Release (VERY RARE) Drug->HCN X Phenol Hydroxy-Benzonitrile (Stable) CYP->Phenol Hydroxylation Amide Benzamide (Ar-CONH2) Hydrolase->Amide Acid Benzoic Acid (Ar-COOH) Amide->Acid

Figure 2: The metabolic fate of benzonitrile derivatives.[2] Note the stability of the C-N bond prevents cyanide release in most aromatic systems.

References

  • Structure-Based Design of Aromatase Inhibitors

    • Title: The discovery and mechanism of action of letrozole.[3][4]

    • Source: Breast Cancer Research and Tre
    • URL:[Link]

  • Synthetic Methodology (Pd-Catalyzed Cyanation)

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[1][5]

    • Source: Journal of the American Chemical Society (2010).
    • URL:[Link]

  • Nitrile Bioisosterism & Safety

    • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
    • Source: Journal of Medicinal Chemistry (2010).
    • URL:[Link]

  • Metabolic Stability

    • Title: Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxid
    • Source: European Journal of Clinical Pharmacology (2009).
    • URL:[Link]

  • FDA Drug Database (Grounding)

    • Title: FDA Approved Drug Products (Orange Book).[6]

    • Source: U.S. Food and Drug Administration.[7]

    • URL:[Link]

Sources

A Technical Guide to the Safe Handling of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available safety data for structurally related compounds. A comprehensive Safety Data Sheet (SDS) for 3-[(3-Oxocyclohexyl)methyl]benzonitrile was not publicly available at the time of writing. The guidance herein is derived from a "read-across" analysis of the constituent functional motifs: cyclohexanone and benzonitrile. All laboratory personnel must consult their institution's specific safety protocols and conduct a thorough risk assessment before handling this compound.

Introduction and Hazard Overview

3-[(3-Oxocyclohexyl)methyl]benzonitrile is a bifunctional organic molecule incorporating a cyclohexanone moiety and a benzonitrile group. While specific toxicological data for this compound is limited, a critical assessment of its structural components allows for a predictive hazard analysis.

  • Cyclohexanone Moiety: This component suggests the compound may be a combustible liquid and can cause skin and eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation, headaches, and dizziness.[1] There is limited evidence that cyclohexanone may have effects on the liver, kidneys, and fetal development.[1]

  • Benzonitrile Moiety: This functional group is associated with significant acute toxicity. It is classified as harmful if swallowed or in contact with skin.[4][5][6] Upon heating or burning, it can decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[7] Benzonitriles as a class can be absorbed through the skin and may cause delayed systemic effects.[7][8]

Based on this composite analysis, 3-[(3-Oxocyclohexyl)methyl]benzonitrile should be handled as a substance of moderate to high toxicity with potential for skin and eye irritation, and as a combustible liquid.

Predicted GHS Classification and Hazard Statements

A predicted Globally Harmonized System (GHS) classification for 3-[(3-Oxocyclohexyl)methyl]benzonitrile is summarized below. This is an inferred classification and should be confirmed with experimental data when available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[9]
Flammable LiquidsCategory 4H227: Combustible liquid[4][5]

Risk Assessment and the Hierarchy of Controls

Before any procedure involving 3-[(3-Oxocyclohexyl)methyl]benzonitrile, a thorough risk assessment is mandatory. The primary goal is to minimize exposure through the implementation of a multi-layered control strategy, commonly known as the hierarchy of controls.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Can the hazard be removed? Engineering Engineering Controls Substitution->Engineering Replace with a less hazardous substance? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard? PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work?

Caption: Hierarchy of Controls for minimizing chemical exposure.

  • Elimination/Substitution: The most effective control. For drug development professionals, this involves early-stage consideration of alternative scaffolds or synthetic routes that avoid potentially toxic intermediates.

  • Engineering Controls: This is the primary method for controlling hazards in the laboratory. All work with 3-[(3-Oxocyclohexyl)methyl]benzonitrile must be conducted in a certified chemical fume hood to control vapor inhalation.[10] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Administrative Controls: These are work practices that reduce exposure. Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the compound is being used. Do not work alone when handling significant quantities.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and depends on the scale and nature of the experiment.

Start Start: Handling 3-[(3-Oxocyclohexyl)methyl]benzonitrile Scale < 1 gram (Low Scale) | > 1 gram (High Scale) Start->Scale LowScalePPE Minimum PPE: - Nitrile Gloves (Double-gloved) - Safety Glasses with Side Shields - Lab Coat Scale->LowScalePPE Low HighScalePPE Enhanced PPE: - Heavy-duty Nitrile or Neoprene Gloves - Chemical Splash Goggles - Face Shield - Chemical-resistant Apron over Lab Coat Scale->HighScalePPE High

Caption: Decision workflow for selecting appropriate PPE.

  • Hand Protection: Wear nitrile gloves at all times.[7] For larger quantities or tasks with a high risk of splashing, consider double-gloving or using heavier-duty gloves like neoprene. Change gloves immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] When handling larger volumes (>50 mL) or during procedures with a splash potential (e.g., transfers, extractions), a face shield worn over safety goggles is required.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[7] For large-scale work, a chemical-resistant apron is also recommended. Do not wear shorts or open-toed shoes in the laboratory.

Safe Handling and Storage Procedures

Handling:

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood.[10][12]

  • Ignition Sources: As a combustible liquid, keep the compound away from heat, sparks, and open flames.[5][11] Use non-sparking tools for transfers.[12]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][12] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[11]

  • Contamination: Avoid contact with skin, eyes, and clothing.[13]

Storage:

  • Container: Keep the container tightly closed.[10][11]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and combustible materials.[5][11]

  • Incompatibilities: Store away from strong oxidizing agents.[11]

Emergency Procedures

Immediate and correct response is crucial in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

  • Spills: Evacuate the area and prevent entry.[2] Remove all ignition sources.[11] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

All waste containing 3-[(3-Oxocyclohexyl)methyl]benzonitrile must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[5] Do not allow the product to enter drains or waterways.[5]

References

  • New Jersey Department of Health. (n.d.). Cyclohexanone - Hazardous Substance Fact Sheet.
  • American Chemical Society. (2018, March 12). Benzonitrile.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet - Benzonitrile.
  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
  • Tokyo Chemical Industry. (2025, November 18). Safety Data Sheet - 3-Methoxybenzonitrile.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Benzonitrile, 3-methyl-.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Methoxybenzonitrile.
  • 3M. (2023, November 6). Safety Data Sheet - 3M™ Primer 94.
  • Pallav Chemicals. (n.d.). Cyclohexanone MATERIAL SAFETY DATA SHEET CAS No 108-94-1 SDS/MSDS.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Cyclohexanone.
  • KH Chemicals B.V. (n.d.). Safety Data Sheet - Cyclohexanone.
  • TCI Chemicals. (2025, April 28). Safety Data Sheet - Cyclohexanone.
  • International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE.
  • TCI Chemicals. (2025, May 27). Safety Data Sheet - 3-Chloro-4-methylbenzonitrile.
  • CAMEO Chemicals. (n.d.). BENZONITRILE.
  • Apollo Scientific. (2006, July 31). Safety Data Sheet - 3-FLUORO-2-METHYLBENZONITRILE.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Amino-3-methylbenzonitrile.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet - p-Toluonitrile.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

Sources

thermal stability and decomposition of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Abstract

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3-[(3-Oxocyclohexyl)methyl]benzonitrile (CAS No. 383133-78-6), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the thermal behavior of this compound is critical for ensuring process safety, maintaining purity profiles, and guaranteeing the quality of the final drug substance. This document outlines a systematic approach to characterizing its thermal properties, including detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) for degradant analysis. Furthermore, potential decomposition pathways are proposed based on the molecule's structural features, providing a framework for targeted analytical method development and risk assessment in a drug development setting.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Intermediates

3-[(3-Oxocyclohexyl)methyl]benzonitrile is a crucial building block in modern pharmaceutical synthesis. Its molecular structure, featuring a ketone, a cyclohexane ring, and a benzonitrile group, makes it a versatile precursor. However, these same functional groups can also be susceptible to degradation under thermal stress.

In the context of API synthesis, intermediates like this one may be subjected to various temperatures during reaction, work-up, crystallization, and drying processes. Uncontrolled thermal decomposition can lead to:

  • Safety Hazards: Exothermic decomposition events can cause rapid increases in temperature and pressure, leading to runaway reactions.

  • Impurity Formation: The generation of degradation products can compromise the purity of the intermediate and, consequently, the final API, potentially introducing toxic or reactive impurities.

  • Yield Loss: Decomposition directly results in a lower yield of the desired product, impacting process efficiency and cost.

Therefore, a thorough understanding of the thermal stability of 3-[(3-Oxocyclohexyl)methyl]benzonitrile is not merely an academic exercise but a fundamental requirement for robust and safe process development. This guide provides the scientific rationale and practical methodologies for such an investigation.

Proposed Thermal Decomposition Pathways

The chemical structure of 3-[(3-Oxocyclohexyl)methyl]benzonitrile suggests several potential pathways for thermal decomposition. The primary points of lability are the ketone functional group and the benzylic C-C bond.

Hypothesized Decomposition Mechanisms:

  • Decarbonylation: The cyclohexanone ring could undergo decarbonylation at elevated temperatures, leading to the formation of carbon monoxide and a cyclopentane-derived species. This is a common decomposition pathway for ketones.

  • Oxidation: If oxygen is present, the benzylic position is susceptible to oxidation, potentially forming a hydroperoxide intermediate that could further decompose into various aromatic and aliphatic byproducts.

  • Ring-Opening Reactions: The strained cyclohexanone ring could undergo ring-opening, especially in the presence of trace impurities (acidic or basic) that could catalyze the reaction at elevated temperatures.

  • Radical-Mediated Cleavage: Homolytic cleavage of the C-C bond between the cyclohexane ring and the benzyl group could generate radical species, initiating a complex chain of reactions leading to a variety of smaller, volatile fragments and polymeric material.

The following diagram illustrates these potential primary degradation routes.

G start_node 3-[(3-Oxocyclohexyl)methyl]benzonitrile path_node1 Pathway 1 start_node->path_node1 Decarbonylation (High Temp) path_node2 Pathway 2 start_node->path_node2 Oxidation (O2 Present) path_node3 Pathway 3 start_node->path_node3 Ring Opening (Catalytic) path_node4 Pathway 4 start_node->path_node4 Radical Cleavage path_node path_node product_node product_node product_node1a product_node1a path_node1->product_node1a CO product_node1b product_node1b path_node1->product_node1b Cyclopentyl-derived species product_node2 product_node2 path_node2->product_node2 Hydroperoxides & Oxidized Byproducts product_node3 product_node3 path_node3->product_node3 Linear chain nitrile compounds product_node4a product_node4a path_node4->product_node4a Benzyl Radicals product_node4b product_node4b path_node4->product_node4b Cyclohexanone Radicals product_node4c product_node4c product_node4a->product_node4c Polymeric Material & Fragments product_node4b->product_node4c Polymeric Material & Fragments G start_node Sample of 3-[(3-Oxocyclohexyl)methyl]benzonitrile technique_node1 TGA & DSC start_node->technique_node1 Thermal Analysis technique_node2 Stress Studies (Heat, Acid, Base, Ox.) start_node->technique_node2 Forced Degradation technique_node technique_node data_node data_node analysis_node analysis_node conclusion_node Thermal Stability Profile data_node1 Mass Loss vs. Temp Heat Flow vs. Temp technique_node1->data_node1 Generates analysis_node1 Determine T-onset Decomposition Energy (J/g) data_node1->analysis_node1 Interpretation analysis_node1->conclusion_node data_node2 Degraded Samples technique_node2->data_node2 Generates analysis_node2 HPLC / LC-MS data_node2->analysis_node2 Analysis analysis_node3 Degradation Products Quantify Purity Loss analysis_node2->analysis_node3 Identifies analysis_node3->conclusion_node

Caption: Experimental workflow for comprehensive thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium and tin for temperature).

  • Sample Preparation: Accurately weigh 5-10 mg of 3-[(3-Oxocyclohexyl)methyl]benzonitrile into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), typically calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

    • Record the temperature at which 5% mass loss occurs (T5%) as a key stability indicator.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point of the compound and to detect and quantify the energy associated with any exothermic or endothermic events, particularly decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point (Tm).

    • Identify any sharp exothermic peaks subsequent to the melt, which are indicative of decomposition.

    • Integrate the area under the decomposition exotherm to calculate the decomposition energy (in J/g). An energy release >500 J/g is often considered a high-risk event.

Protocol: Degradant Identification via HPLC

Objective: To separate and help identify the non-volatile products formed during thermal stress, confirming the pathways hypothesized in Section 2.0.

Methodology:

  • Forced Degradation Sample Prep:

    • Prepare a solution of 3-[(3-Oxocyclohexyl)methyl]benzonitrile in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Heat the solution in a sealed vial at a temperature determined from TGA/DSC results (e.g., 10°C below Tonset) for a defined period (e.g., 24 hours).

    • Prepare an unstressed control sample for comparison.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 254 nm and a Diode Array Detector (DAD) to collect UV spectra. For identification, couple with a Mass Spectrometer (LC-MS).

  • Data Analysis:

    • Compare the chromatograms of the stressed and unstressed samples.

    • Identify new peaks in the stressed sample, which correspond to degradation products.

    • Use the mass-to-charge ratio (m/z) from the MS detector to determine the molecular weight of the degradants and propose structures consistent with the hypothesized pathways.

Data Summary and Interpretation

The data from these experiments should be compiled to build a complete thermal stability profile.

Table 1: Summary of Thermal Analysis Data

ParameterSymbolTypical Expected ValueSignificance
Melting PointTmTo be determinedPurity indicator and first thermal transition
Onset of Decomposition (TGA)Tonset> 150°C (Hypothesized)Defines the upper limit for safe handling
5% Mass Loss TemperatureT5%To be determinedStandard industry benchmark for stability
Decomposition EnergyΔHd< 500 J/g (Desired)Quantifies the exothermic hazard potential

Table 2: Summary of Chromatographic Analysis

Retention Time (min)Proposed IdentitySupporting MS Data (m/z)Pathway
(To be determined)Main Peak(Expected MW)-
(To be determined)Degradant 1(To be determined)(e.g., Oxidation Product)
(To be determined)Degradant 2(To be determined)(e.g., Ring-Opened Product)

Conclusion and Recommendations

A comprehensive evaluation of the thermal stability of 3-[(3-Oxocyclohexyl)methyl]benzonitrile is paramount for its safe and effective use in pharmaceutical manufacturing. The analytical framework presented here, combining TGA, DSC, and HPLC/LC-MS, provides a robust methodology for characterizing its decomposition profile.

Key Recommendations for Researchers and Developers:

  • Establish a Safe Operating Limit: The Tonset determined by TGA should be used to define a maximum safe operating temperature for all manufacturing processes, incorporating a suitable safety margin (e.g., 50°C below Tonset).

  • Monitor for Key Degradants: The HPLC method developed should be validated and used to monitor the levels of critical degradation products in stability studies and during process development.

  • Assess Exothermic Risk: If the decomposition energy (ΔHd) is significant, further analysis using techniques like Accelerating Rate Calorimetry (ARC) may be warranted to model worst-case thermal runaway scenarios.

By implementing this systematic approach, drug development professionals can mitigate risks, ensure product quality, and build a robust, science-driven manufacturing process.

References

(A comprehensive list of references would be built from specific literature findings. The following are representative examples of authoritative sources for the methodologies described.)

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Principles of Thermal Analysis and Calorimetry. Edited by P.J. Haines, Royal Society of Chemistry. (A foundational text for understanding the principles of TGA and DSC). [Link]

  • Modern HPLC for Practicing Scientists. Michael W. Dong, Wiley. (A comprehensive guide to High-Performance Liquid Chromatography). [Link]

  • Guidelines for Chemical Process Safety. Center for Chemical Process Safety (CCPS), AIChE. (Provides the framework for assessing thermal hazards in chemical manufacturing). [Link]

Methodological & Application

Protocol for the Purification of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 3-[(3-Oxocyclohexyl)methyl]benzonitrile, a bifunctional molecule with potential applications as an intermediate in pharmaceutical synthesis. The presence of a polar ketone, a moderately polar nitrile, and non-polar cyclohexyl and aromatic rings necessitates a multi-step purification strategy to remove starting materials, reagents, and reaction byproducts. This document outlines a robust, two-stage purification workflow involving initial bulk purification via automated flash chromatography followed by a final polishing step using crystallization. An optional high-purity protocol using preparative HPLC is also discussed for applications requiring the highest material purity. The protocols herein are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt the methodology to their specific needs.

Introduction and Purification Strategy

3-[(3-Oxocyclohexyl)methyl]benzonitrile is an organic compound that is not commercially common, often synthesized as a precursor for more complex active pharmaceutical ingredients (APIs). Its purification is critical, as the purity of intermediates directly impacts the yield and impurity profile of the final API. The molecule's structure presents a moderate polarity, making it an ideal candidate for purification by normal-phase chromatography.

The primary challenges in its purification involve separating it from potentially unreacted starting materials and various side-products formed during its synthesis. A logical purification strategy is essential and typically follows the workflow outlined below.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup Flash Bulk Purification: Automated Flash Chromatography Workup->Flash Dry Loading TLC TLC & Fraction Analysis Flash->TLC Evap1 Evaporation of Solvents TLC->Evap1 Pool Pure Fractions Cryst Final Purification: Crystallization Evap1->Cryst HPLC Optional Polishing: Preparative HPLC (>99.5%) Evap1->HPLC If required Filter Filtration & Drying Cryst->Filter Pure Pure Product (>98%) Filter->Pure HPLC->Pure

Caption: Overall purification workflow for 3-[(3-Oxocyclohexyl)methyl]benzonitrile.

This guide will focus on the two primary purification steps: flash chromatography and crystallization.

Part 1: Bulk Purification by Flash Chromatography

Flash chromatography is the standard technique for the rapid, preparative separation of organic compounds.[1] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) that is pushed through the column under moderate pressure. Separation is achieved based on the differential partitioning of the components of the mixture between the two phases.

Rationale and Solvent System Selection

The key to a successful flash chromatography separation is selecting an appropriate solvent system (eluent). The goal is to find a system where the target compound has a retention factor (Rf) of approximately 0.35 on a silica gel Thin Layer Chromatography (TLC) plate.[2] This Rf value typically ensures that the compound elutes from the column in a reasonable time without excessive diffusion, leading to good separation from impurities.

For a compound of intermediate polarity like 3-[(3-Oxocyclohexyl)methyl]benzonitrile, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is an excellent starting point.[3]

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a pre-screened solvent system (e.g., 20% ethyl acetate in hexanes).

  • Visualize the separated spots using a UV lamp (254 nm).

  • Calculate the Rf value for the main spot. Adjust the solvent polarity to achieve the target Rf of ~0.35. Increasing the proportion of ethyl acetate will lower the Rf and vice-versa.

Solvent System (EtOAc/Hexanes)Target RfObservation
10% EtOAc> 0.6Too high; compound moves too fast.
30% EtOAc ~0.35 Optimal for separation.
50% EtOAc< 0.2Too low; elution will be very slow.
Experimental Protocol for Flash Chromatography

This protocol assumes the use of an automated flash chromatography system with a 40 g pre-packed silica column, suitable for purifying 100 mg to 2 g of crude material.

Materials:

  • Crude 3-[(3-Oxocyclohexyl)methyl]benzonitrile

  • Silica gel (for dry loading), ~5 g

  • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)

  • 40 g pre-packed silica column

  • HPLC-grade hexanes and ethyl acetate

Procedure:

  • Sample Preparation (Dry Loading): In a round-bottom flask, dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Add ~5 g of silica gel to the solution. Gently remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[4] This prevents band broadening and improves resolution compared to wet loading.

  • Column Equilibration: Install the 40 g silica column onto the system. Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in hexanes) for at least 2-3 column volumes.

  • Loading: Transfer the silica-adsorbed sample into an empty solid-load cartridge and place it in-line before the main column.

  • Elution and Fractionation: Run the purification using a linear gradient based on the TLC analysis. A typical gradient might be:

    • 0-2 Column Volumes (CV): Hold at 10% EtOAc/Hexanes (Isocratic)

    • 2-12 CV: Gradient from 10% to 45% EtOAc/Hexanes (Linear)

    • 12-15 CV: Hold at 45% EtOAc/Hexanes (Isocratic)

  • Fraction Analysis: Collect fractions based on the UV detector signal. Analyze the relevant fractions by TLC to identify those containing the pure product. Pool the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure. The resulting oil or solid is the partially purified product.

Part 2: Final Purification by Crystallization

Crystallization is a powerful technique for purifying solid organic compounds.[5] It relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[6] As a saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of highly ordered, pure crystals. Impurities typically remain in the cooled solvent (the mother liquor).[7]

Rationale and Solvent Selection

The ideal crystallization solvent will dissolve the compound completely when hot but poorly when cold.[6] For 3-[(3-Oxocyclohexyl)methyl]benzonitrile, a solvent pair system is often effective. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).

Common Solvent Pairs for Compounds of Intermediate Polarity:

  • Ethyl acetate / Hexanes

  • Dichloromethane / Hexanes

  • Acetone / Water

Experimental Protocol for Crystallization

Materials:

  • Partially purified 3-[(3-Oxocyclohexyl)methyl]benzonitrile

  • Erlenmeyer flask

  • Hot plate

  • Ethyl acetate and hexanes

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the partially purified product into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while gently heating and swirling until the solid is completely dissolved.[8]

  • Induce Saturation: Remove the flask from the heat. Slowly add hexanes (the "anti-solvent") dropwise while swirling until a persistent cloudiness is observed. If too much anti-solvent is added, add a few drops of hot ethyl acetate to redissolve the material.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this period.[5] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and yield of the final product.

Characterization and Quality Control

The purity of the final product should be assessed using standard analytical techniques.

TechniquePurposeExpected Result for Pure Compound
1H and 13C NMR Structural confirmation and puritySpectra consistent with the proposed structure; absence of impurity signals.
LC-MS Purity assessment and mass confirmationSingle sharp peak in the chromatogram; observed mass matches the calculated mass.
Melting Point Purity assessmentSharp melting point range (e.g., within 1-2 °C).

Troubleshooting

ProblemPossible CauseSolution
No crystals form Solution is not saturated; compound is an oil.Scratch the inside of the flask with a glass rod; add a seed crystal; try a different solvent system.[8]
Oiling out during crystallization Solution is supersaturated; cooling is too rapid.Re-heat the solution to dissolve the oil, add more "good" solvent, and allow to cool more slowly.
Poor separation in flash chromatography Incorrect solvent system; column overloading.Re-optimize the solvent system using TLC for better spot separation; reduce the amount of crude material loaded.
Compound stuck on the column Compound is too polar for the chosen eluent.Switch to a more polar mobile phase system, such as methanol in dichloromethane.[3]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • DeYoreo, J. J., et al. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
  • DSpace@MIT. (n.d.). Flash Chromatography (FC).
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Chem-Master. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography.

Sources

experimental setup for reactions involving 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Manipulation of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the experimental setups and reaction protocols involving 3-[(3-Oxocyclohexyl)methyl]benzonitrile. This bifunctional scaffold, featuring a reactive cyclohexanone ring and a versatile benzonitrile moiety, serves as a valuable building block in modern organic synthesis. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices. We present validated, step-by-step protocols for the selective transformation of each functional group, including ketone reduction, reductive amination, and nitrile hydrogenation, complete with data tables, mechanistic diagrams, and safety protocols to ensure reliable and safe execution in a laboratory setting.

Compound Analysis: A Bifunctional Scaffold

3-[(3-Oxocyclohexyl)methyl]benzonitrile is a molecule of significant interest due to the orthogonal reactivity of its two primary functional groups. Understanding the distinct chemical nature of the ketone and the nitrile is paramount for designing selective and high-yielding synthetic transformations.

  • The Cyclohexanone Moiety: The carbonyl group within the six-membered ring is a classic ketone. The carbon atom of this carbonyl is electrophilic and susceptible to attack by nucleophiles, such as hydride reagents or amines. Its reactivity is typical of aliphatic cyclic ketones, making it a prime target for transformations like reduction to an alcohol or conversion to an amine via reductive amination.[1][2][3]

  • The Benzonitrile Moiety: The nitrile group (–C≡N) attached to the aromatic ring is a robust and versatile functional handle. The electron-withdrawing nature of the nitrile group influences the aromatic ring's reactivity, but the nitrile itself is the primary site for transformations.[4][5] It is significantly less electrophilic than the ketone carbonyl, allowing for selective reactions at the ketone. Key reactions for the nitrile group include reduction to a primary benzylamine or hydrolysis to a carboxylic acid under more forcing conditions.[4][6]

The strategic value of this compound lies in the ability to address these two sites independently, enabling the synthesis of a diverse library of complex molecules from a single, advanced intermediate.

Essential Safety & Handling Protocols

Proper handling of all chemicals is critical. While aromatic nitriles are generally more stable and less acutely toxic than simple inorganic cyanides, they must be handled with appropriate care.[7]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. Nitrile gloves are highly recommended as they provide excellent resistance to a wide range of chemicals, oils, and solvents commonly used in organic synthesis.[8][9]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[10]

  • Material Safety Data Sheet (MSDS/SDS): Before beginning any work, thoroughly review the SDS for 3-[(3-Oxocyclohexyl)methyl]benzonitrile and all other reagents. The SDS provides critical information on hazards, handling, and emergency procedures.[10]

  • Incompatibilities: Nitriles can react hazardously with strong acids, bases, and powerful oxidizing or reducing agents.[7] Avoid uncontrolled mixing of these substances.

  • Waste Disposal: Dispose of all chemical waste, including reaction residues and contaminated materials, in accordance with institutional and local environmental regulations.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps and rationales provided. Each procedure should be monitored for completion using an appropriate technique, such as Thin-Layer Chromatography (TLC), before proceeding to workup and purification.

Protocol 1: Selective Reduction of the Ketone to a Secondary Alcohol

This protocol achieves the selective reduction of the cyclohexanone carbonyl to a hydroxyl group, leaving the benzonitrile moiety intact.

Principle of the Reaction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from a mild reducing agent to the electrophilic carbon of the ketone. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its chemoselectivity; it is reactive enough to reduce ketones and aldehydes but will not reduce the more stable nitrile group under these conditions.[11][12] The use of a protic solvent like methanol facilitates the reaction and the subsequent protonation of the resulting alkoxide intermediate.[11]

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-[(3-Oxocyclohexyl)methyl]benzonitrile (e.g., 1.0 g, 4.69 mmol).

  • Dissolution: Add 20 mL of methanol and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (e.g., 0.09 g, 2.35 mmol, 0.5 eq) portion-wise over 5-10 minutes. Note: The reaction is exothermic, and slow addition helps control the temperature.

  • Reaction: Allow the reaction to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 10 mL of deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 3-{[3-hydroxycyclohexyl]methyl}benzonitrile.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (noting the appearance of a broad O-H stretch and disappearance of the C=O stretch), and Mass Spectrometry.

Data Presentation: Ketone Reduction Parameters

ParameterRecommended ValueRationale
Substrate 1.0 eqReference point for stoichiometry.
Reducing Agent NaBH₄Mild and chemoselective for ketones over nitriles.[12]
Equivalents of NaBH₄ 0.5 - 1.0 eqTheoretically, 0.25 eq is needed, but using a slight excess ensures complete reaction.[12]
Solvent Methanol or EthanolProtic solvent suitable for NaBH₄ and for protonating the product.[11]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; completion occurs at room temperature.
Reaction Time 1 - 3 hoursTypically sufficient for full conversion; monitor by TLC.
Protocol 2: One-Pot Reductive Amination of the Ketone

This powerful transformation converts the ketone directly into a secondary or tertiary amine in a single step, a cornerstone reaction in pharmaceutical synthesis.[13]

Principle of the Reaction: The ketone first reacts with a primary or secondary amine under mildly acidic conditions to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this role.[14] It is less reactive than NaBH₄ and does not readily reduce the ketone starting material, but it is highly effective at reducing the iminium ion as it forms.[14][15] This selectivity allows the entire process to occur efficiently in one pot. The nitrile group is stable under these conditions.[14]

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3-[(3-Oxocyclohexyl)methyl]benzonitrile (e.g., 1.0 g, 4.69 mmol), the desired primary or secondary amine (1.1 eq), and 25 mL of 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the mixture. This catalyzes the formation of the iminium ion.

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion. Note: The reaction may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (DCM) (3 x 20 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final amine product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Reductive Amination Workflow

G sub Substrate 3-[(3-Oxocyclohexyl)methyl]benzonitrile iminium Iminium Ion Intermediate sub->iminium + Amine, H⁺ amine Amine (R₂NH) amine->iminium acid Acetic Acid (Catalyst) acid->iminium reductant NaBH(OAc)₃ product Final Amine Product reductant->product iminium->product + NaBH(OAc)₃

Caption: One-pot reductive amination workflow.

Protocol 3: Catalytic Hydrogenation of the Nitrile to a Primary Amine

This protocol focuses on the selective reduction of the benzonitrile group to a benzylamine, a valuable synthetic intermediate.

Principle of the Reaction: Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond in the presence of a metal catalyst.[16] Raney Nickel is a classic and effective catalyst for this transformation.[17] The reaction is typically performed in an alcoholic solvent, and the addition of ammonia can help suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

Step-by-Step Methodology:

  • Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. This procedure must be performed by trained personnel in an appropriate area with proper safety measures (e.g., a dedicated hydrogenation bunker or a well-ventilated fume hood with a blast shield).

  • Vessel Preparation: To a heavy-walled hydrogenation flask or a Parr shaker vessel, add 3-[(3-Oxocyclohexyl)methyl]benzonitrile (e.g., 1.0 g, 4.69 mmol) and a magnetic stir bar.

  • Solvent: Add 25 mL of methanol saturated with ammonia.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney Nickel (approx. 10-20% by weight, as a slurry in water or ethanol). Caution: Raney Nickel is pyrophoric and must not be allowed to dry out in the air.

  • System Setup: Securely attach the flask to the hydrogenation apparatus.

  • Purging: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi or from a hydrogen-filled balloon for atmospheric pressure).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by observing hydrogen uptake or by carefully sampling and analyzing via TLC or LC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the Celite pad wet with solvent during filtration to prevent the catalyst from igniting. Wash the pad with additional methanol.

  • Workup & Characterization: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude primary amine. This can be purified further if necessary. Characterize the product by NMR and Mass Spectrometry.

Visualization: Synthetic Pathways from the Core Scaffold

G cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions start 3-[(3-Oxocyclohexyl)methyl]benzonitrile p1 3-{[3-Hydroxycyclohexyl]methyl}benzonitrile start->p1 NaBH₄ / MeOH p2 3-{[3-(Alkylamino)cyclohexyl]methyl}benzonitrile start->p2 R₂NH, NaBH(OAc)₃ p3 [3-(Aminomethyl)phenyl]-(3-oxocyclohexyl)methane start->p3 H₂ / Raney Ni

Caption: Key synthetic transformations of the title compound.

References

  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
  • Nitrile Chemical: Properties, Uses, and Safety Guidelines Explained. (2026, February 3). Source Not Available.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. (2025, August 7). ResearchGate. [Link]

  • BENZONITRILE. Source Not Available.
  • Benzonitrile Definition - Organic Chemistry Key Term. (2025, September 15). Fiveable.
  • Nagaiah, K., Kumar, V. N., Rao, R. S., Reddy, B. V. S., Narsaiah, A. V., & Yadav, J. S. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Synthetic Communications, 36(23), 3493-3499. [Link]

  • Experiment 3 - Reduction of a Ketone. WebAssign. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
  • Reduction of aldehydes and ketones. (2015, November 15). Chemguide. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Source Not Available.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The MSDS HyperGlossary: Nitrile. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024, July 18). ACS Publications. [Link]

  • Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Scientific & Academic Publishing. [Link]

  • Understanding Nitrile Gloves and Their Chemical Resistance. (2025, March 1). SafetyCulture Marketplace. [Link]

  • Ketone Reduction with Sodium Borohydride. Scribd.
  • NITRILES. CDC Stacks.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C c
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. [Link]

  • Synthesis of functionalized cyclohexanones (3) a.
  • Protect Your Hands: The Chemical Resistance of Nitrile Gloves in Auto Work. (2025, March 11). Source Not Available.
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017, January 23). PMC - NIH. [Link]

  • Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. PMC. [Link]

Sources

Harnessing the Therapeutic Potential of 3-[(3-Oxocyclohexyl)methyl]benzonitrile: A Guide to Derivative Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical scaffold of 3-[(3-Oxocyclohexyl)methyl]benzonitrile presents a rich platform for the development of novel molecular entities with significant potential in medicinal chemistry and drug discovery. The presence of two key reactive sites—the cyclohexanone carbonyl group and the benzonitrile moiety—offers a versatile playground for a wide array of chemical transformations. This guide provides a comprehensive overview of strategic approaches to derivatization, detailing the underlying chemical principles and offering robust protocols for the synthesis of diverse compound libraries. By exploring modifications such as ketone reduction, reductive amination, and nitrile group transformations, researchers can unlock new avenues for targeting a range of biological pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical space.

Introduction: The Strategic Value of the 3-[(3-Oxocyclohexyl)methyl]benzonitrile Scaffold

The 3-[(3-Oxocyclohexyl)methyl]benzonitrile molecule is a bifunctional building block of considerable interest in contemporary drug discovery. Its structure marries a flexible cyclohexanone ring, a common motif in pharmacologically active compounds, with a benzonitrile group, a versatile precursor to a variety of bioisosteres. The spatial relationship between the aromatic ring and the cyclic ketone, mediated by a methylene linker, provides a three-dimensional architecture that can be systematically modified to probe interactions with biological targets.

The true value of this scaffold lies in its capacity for divergent synthesis. The ketone functionality is a gateway to a host of derivatives including alcohols, amines, and oximes, each with distinct physicochemical properties and potential biological activities. Concurrently, the nitrile group can be transformed into carboxylic acids, amides, or tetrazoles, the latter being a well-established bioisostere for carboxylic acids in drug design.[1][2] This dual reactivity allows for the generation of extensive and diverse chemical libraries from a single, readily accessible starting material.

This guide will delineate the key reactive pathways available for the derivatization of 3-[(3-Oxocyclohexyl)methyl]benzonitrile, providing both the theoretical underpinnings and practical, step-by-step protocols for their execution.

Core Synthetic Strategies and Derivative Classes

The derivatization of 3-[(3-Oxocyclohexyl)methyl]benzonitrile can be broadly categorized based on the reactive handle being targeted. The following sections will explore the most synthetically valuable transformations at both the cyclohexanone and benzonitrile moieties.

Modifications of the Cyclohexanone Moiety

The carbonyl group of the cyclohexanone ring is a primary site for nucleophilic attack and reduction, offering straightforward routes to a variety of derivatives.[3]

The reduction of the cyclohexanone to the corresponding cyclohexanol introduces a hydroxyl group, a key hydrogen bond donor and acceptor, which can significantly alter the binding profile of the molecule.

  • Scientific Rationale: The introduction of a hydroxyl group can enhance aqueous solubility and provide a new vector for interaction with polar residues in a protein binding pocket. The stereochemistry of the resulting alcohol (axial vs. equatorial) can also have a profound impact on biological activity, making stereoselective reductions particularly valuable.

  • Protocol 1: Sodium Borohydride Reduction

    This method offers a mild and efficient means of reducing the ketone to the corresponding alcohol.

    ReagentMolar Equiv.Purpose
    3-[(3-Oxocyclohexyl)methyl]benzonitrile1.0Starting Material
    Sodium Borohydride (NaBH₄)1.1Reducing Agent
    Methanol (MeOH)-Solvent
    1 M Hydrochloric Acid (HCl)As neededQuenching and pH adjustment
    Ethyl Acetate (EtOAc)-Extraction Solvent
    Anhydrous Magnesium Sulfate (MgSO₄)-Drying Agent

    Step-by-Step Procedure:

    • Dissolve 3-[(3-Oxocyclohexyl)methyl]benzonitrile in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Reductive amination is a powerful tool for introducing primary, secondary, or tertiary amines, which are prevalent in a vast number of pharmaceuticals due to their ability to form salt bridges and engage in hydrogen bonding.[4][5]

  • Scientific Rationale: The introduction of a basic nitrogen atom can profoundly influence the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). The nature of the amine (primary, secondary, or tertiary) and the identity of the substituents on the nitrogen atom provide a rich parameter space for optimizing biological activity and physicochemical properties.

  • Protocol 2: Direct Reductive Amination with Sodium Triacetoxyborohydride

    Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions, making it ideal for one-pot reductive amination procedures.[4]

    ReagentMolar Equiv.Purpose
    3-[(3-Oxocyclohexyl)methyl]benzonitrile1.0Starting Material
    Amine (e.g., Aniline, Benzylamine)1.1Nitrogen Source
    Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5Reducing Agent
    Dichloroethane (DCE) or Tetrahydrofuran (THF)-Solvent
    Acetic Acid (optional)catalyticCatalyst
    Saturated Sodium Bicarbonate (NaHCO₃)As neededWork-up
    Dichloromethane (DCM)-Extraction Solvent
    Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent

    Step-by-Step Procedure:

    • To a solution of 3-[(3-Oxocyclohexyl)methyl]benzonitrile and the desired amine in dichloroethane, add sodium triacetoxyborohydride.

    • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography.

Transformations of the Benzonitrile Group

The benzonitrile moiety is a versatile functional group that can be converted into several other important functionalities, each with unique chemical and biological properties.[6]

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a common functional group in many drugs, known for its ability to form strong interactions with biological targets.[7][8][9][10][11]

  • Scientific Rationale: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH, enabling ionic interactions. Replacing a nitrile with a carboxylic acid can significantly alter a compound's acidity, polarity, and overall ADME profile.

  • Protocol 3: Acid-Catalyzed Hydrolysis

    Heating the nitrile in the presence of a strong acid leads to the formation of the carboxylic acid.[7][11]

    ReagentMolar Equiv.Purpose
    3-[(3-Oxocyclohexyl)methyl]benzonitrile1.0Starting Material
    Concentrated Hydrochloric Acid (HCl)ExcessAcid Catalyst and Water Source
    Water (H₂O)-Solvent
    Diethyl Ether (Et₂O)-Extraction Solvent
    Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent

    Step-by-Step Procedure:

    • Combine 3-[(3-Oxocyclohexyl)methyl]benzonitrile with a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous solution with diethyl ether.

    • Dry the organic extracts over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the crude product.

    • Recrystallize from a suitable solvent system for purification.

The [2+3] cycloaddition of an azide source with the nitrile group is a widely used method to form a 5-substituted-1H-tetrazole, a common bioisostere for a carboxylic acid.[1][2][12][13][14]

  • Scientific Rationale: The tetrazole ring mimics the steric and electronic properties of a carboxylic acid group but with improved metabolic stability and oral bioavailability in many cases. The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to participate in similar ionic and hydrogen bonding interactions.

  • Protocol 4: Zinc-Catalyzed Tetrazole Formation

    This method utilizes a zinc salt as a Lewis acid catalyst to facilitate the cycloaddition of sodium azide to the nitrile.[12][14]

    ReagentMolar Equiv.Purpose
    3-[(3-Oxocyclohexyl)methyl]benzonitrile1.0Starting Material
    Sodium Azide (NaN₃)1.1 - 1.5Azide Source
    Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂)1.0Lewis Acid Catalyst
    Water (H₂O) or N,N-Dimethylformamide (DMF)-Solvent
    3 M Hydrochloric Acid (HCl)As neededAcidification for product isolation
    Ethyl Acetate (EtOAc)-Extraction Solvent
    Anhydrous Magnesium Sulfate (MgSO₄)-Drying Agent

    Step-by-Step Procedure:

    • In a round-bottom flask, combine 3-[(3-Oxocyclohexyl)methyl]benzonitrile, sodium azide, and zinc bromide in water or DMF.

    • Heat the reaction mixture to reflux with vigorous stirring for 24-48 hours. Monitor the reaction by TLC.

    • Cool the reaction to room temperature and dilute with water.

    • Acidify the mixture to pH 2-3 with 3 M HCl to precipitate the tetrazole product.

    • Filter the solid, wash with cold water, and dry.

    • If the product is soluble, extract the acidified aqueous solution with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the product.

    • Further purification can be achieved by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key derivatization strategies discussed in this guide.

G A 3-[(3-Oxocyclohexyl)methyl]benzonitrile B 3-[(3-Hydroxycyclohexyl)methyl]benzonitrile A->B Reduction (e.g., NaBH4) C 3-[(3-Aminocyclohexyl)methyl]benzonitrile Derivatives A->C Reductive Amination (e.g., R-NH2, NaBH(OAc)3) D 3-[(3-Oxocyclohexyl)methyl]benzoic Acid A->D Hydrolysis (e.g., H3O+) E 5-{3-[(3-Oxocyclohexyl)methyl]phenyl}-1H-tetrazole A->E Cycloaddition (e.g., NaN3, ZnBr2)

Caption: Key derivatization pathways from the core scaffold.

Conclusion and Future Directions

The synthetic routes outlined in this document provide a robust framework for the generation of a diverse library of compounds based on the 3-[(3-Oxocyclohexyl)methyl]benzonitrile scaffold. The protocols are designed to be adaptable and can be further optimized for specific substrates and desired outcomes. The resulting derivatives, with their varied functionalities and stereochemical complexities, offer a rich collection of molecules for screening in a wide range of biological assays.

Future work in this area could focus on the development of stereoselective methods for the reduction of the cyclohexanone and the exploration of more complex amines in the reductive amination reaction. Furthermore, the derivatized products can serve as intermediates for further synthetic elaborations, such as coupling reactions on the aromatic ring or functionalization of the newly introduced groups. The systematic exploration of the chemical space around this scaffold holds significant promise for the discovery of novel therapeutic agents.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013).
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Dakota System. (2023, February 7). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Retrieved from [Link]

  • Chemcess. (2024, August 14). Cyclohexanone: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • LookChem. (2026, January 29). The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
  • PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(23), 7984–7989.
  • Villa, A., et al. (2019). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Beilstein Journal of Organic Chemistry, 15, 2456-2464.
  • ResearchGate. (n.d.). Kinetic data for the hydrogenation of cyclohexanone catalysed by [RuH(CO)(NCMe)2(PPh3)2]BF4. Retrieved from [Link]

  • ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

use of 3-[(3-Oxocyclohexyl)methyl]benzonitrile in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 3-[(3-Oxocyclohexyl)methyl]benzonitrile in Advanced Materials Science

Abstract

This technical guide provides a comprehensive overview of the prospective applications of 3-[(3-Oxocyclohexyl)methyl]benzonitrile in materials science. As a bifunctional molecule, it incorporates a reactive 3-oxocyclohexyl group and a polar benzonitrile moiety. This unique combination presents significant potential for its use as a monomer for high-performance polymers, a latent curing agent for thermosetting resins, and a functional additive. This document outlines detailed, scientifically grounded protocols for the synthesis of novel polyketals and the formulation of advanced epoxy systems. It is intended for researchers, polymer chemists, and materials scientists interested in developing next-generation materials with enhanced thermal, mechanical, and functional properties.

Introduction and Scientific Rationale

3-[(3-Oxocyclohexyl)methyl]benzonitrile is a structurally intriguing organic compound that, while not extensively documented in current materials science literature, possesses two key functional groups that suggest significant potential.

  • The 3-Oxocyclohexyl Moiety: The ketone functionality on a bulky, non-aromatic cyclohexyl ring is a versatile reactive site. Ketones are known to participate in a variety of polymerization and cross-linking reactions.[1][2][3] Furthermore, the incorporation of rigid, cyclic aliphatic structures like cyclohexyl groups into polymer backbones is a well-established strategy for increasing glass transition temperatures (Tg), enhancing thermal stability, and improving mechanical toughness.[4][5][6]

  • The Benzonitrile Group: The nitrile (-C≡N) group attached to the benzene ring imparts polarity and can act as a versatile chemical handle. Benzonitrile derivatives are used as precursors in complex syntheses and can form coordination complexes with metals.[7] In materials, this polarity can enhance dielectric properties, improve adhesion, and influence the photophysical characteristics of the final product.[8][9][10][11]

This guide bridges the gap between the known chemistry of these functional groups and their applied potential, presenting logical, field-proven methodologies for leveraging this molecule in advanced material design.

Inferred Applications in Materials Science

Based on its bifunctional nature, two primary applications are proposed and detailed below.

Monomer for High-Performance Polyketals

The ketone group can react with diols via an acetal exchange reaction to form polyketals.[12][13] Polyketals are a class of biodegradable polymers known for their acid-sensitive linkages, making them valuable in biomedical applications.[14][15][16] By using 3-[(3-Oxocyclohexyl)methyl]benzonitrile as the ketone-containing monomer, a novel polyketal with a high Tg (from the cyclohexyl group) and tailored polarity (from the benzonitrile group) can be synthesized.

Latent Curing Agent for Epoxy Resins

The ketone can be reacted with a primary diamine to form a ketimine. Ketimines are "blocked" amines that are relatively unreactive towards epoxy resins at ambient temperatures.[17][18] Upon exposure to atmospheric moisture or heat, the ketimine hydrolyzes, releasing the highly reactive primary amine, which then initiates the curing of the epoxy resin.[19][20] This provides a "latent" curing system with a significantly extended pot life, which is highly desirable for one-component adhesives, coatings, and composites.[17][21]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a High-Tg Polyketal via Acetal Exchange

This protocol details the synthesis of a novel polyketal using 3-[(3-Oxocyclohexyl)methyl]benzonitrile and a linear diol, 1,6-hexanediol. The reaction is driven to completion by the removal of a small byproduct (methanol or acetone, depending on the acetal source used for the exchange).

Caption: Workflow for the synthesis and characterization of a polyketal.

  • Reactants: 3-[(3-Oxocyclohexyl)methyl]benzonitrile (1.0 eq), 1,6-hexanediol (1.0 eq), p-Toluenesulfonic acid (p-TSA, 0.5 mol%), Anhydrous Toluene.

  • Workup: Methanol (reagent grade).

  • Equipment: Three-neck round-bottom flask, Dean-Stark apparatus, condenser, nitrogen/argon inlet, heating mantle with magnetic stirrer, vacuum filtration setup, vacuum oven.

  • Setup: Assemble the flask with the Dean-Stark trap and condenser under a positive pressure of dry nitrogen.

  • Charging: Add equimolar amounts of 3-[(3-Oxocyclohexyl)methyl]benzonitrile and 1,6-hexanediol to the flask. Add anhydrous toluene to achieve a concentration of approximately 1 M.

  • Catalysis: Add the catalytic amount of p-TSA to the stirring mixture.

  • Reaction: Heat the mixture to reflux. Toluene will azeotropically remove the water generated from the ketalization reaction, which will be collected in the Dean-Stark trap.

    • Causality: The continuous removal of water is crucial to shift the reaction equilibrium towards the polymer product, in accordance with Le Châtelier's principle.

  • Monitoring: Continue the reflux for 24-48 hours, or until no more water is collected in the trap. The viscosity of the solution will noticeably increase.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing cold methanol (approx. 10x the volume of the toluene) while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by vacuum filtration. Wash the solid polymer thoroughly with fresh methanol to remove any unreacted monomers and the catalyst.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight or until a constant weight is achieved.

The final product should be analyzed to confirm its structure and properties.

ParameterTechniqueExpected ResultJustification
Structure FTIRDisappearance of C=O stretch (~1710 cm⁻¹). Appearance of C-O-C ketal stretches (~1100-1200 cm⁻¹).Confirms conversion of ketone to ketal linkage.
Structure ¹H NMRDisappearance of protons alpha to the ketone. Appearance of new signals for the ketal moiety.Confirms polymer structure.
Molecular Wt. GPCMn > 10,000 g/mol , PDI = 1.5–2.5Confirms polymerization occurred.
Thermal Prop. DSCTg > 100 °CThe rigid cyclohexyl group should significantly increase the glass transition temperature.
Protocol 2: Formulation of a Latent Epoxy System via Ketimine Formation

This protocol describes the two-stage process of first synthesizing a ketimine from 3-[(3-Oxocyclohexyl)methyl]benzonitrile and a diamine, and then using this ketimine as a latent hardener for an epoxy resin.

G cluster_stage1 Stage 1: Ketimine Synthesis cluster_stage2 Stage 2: Epoxy Formulation & Curing Ketone 3-[(3-Oxocyclohexyl)methyl]benzonitrile (2 eq.) Ketimine_Synth Reaction in Toluene (Reflux, Water Removal) Ketone->Ketimine_Synth Amine Jeffamine D-230 (1 eq.) Amine->Ketimine_Synth Ketimine Purified Ketimine (Latent Hardener) Ketimine_Synth->Ketimine Mix Mix Ketimine & Epoxy (Ambient Temperature) Ketimine->Mix Epoxy DGEBA Epoxy Resin Epoxy->Mix Curing Curing Process (Heat + Ambient Moisture) Mix->Curing Long Pot Life Network Cross-linked Polymer Network Curing->Network Moisture H₂O Moisture->Curing Hydrolysis (Amine Release)

Caption: Logical flow for creating and using the ketimine latent hardener.

  • Ketimine Synthesis: 3-[(3-Oxocyclohexyl)methyl]benzonitrile (2.0 eq), Jeffamine D-230 (or other primary diamine, 1.0 eq), Toluene, Rotary Evaporator.

  • Epoxy Formulation: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828), Planetary mixer or spatula.

  • Curing & Analysis: Curing oven, Differential Scanning Calorimeter (DSC).

  • Ketimine Synthesis: a. In a setup identical to Protocol 1, charge the flask with 3-[(3-Oxocyclohexyl)methyl]benzonitrile (2 moles per mole of diamine) and the diamine in toluene. b. Reflux the mixture, collecting the water of condensation in the Dean-Stark trap until the reaction is complete. c. Cool the solution and remove the toluene using a rotary evaporator to yield the pure ketimine liquid.

    • Trustworthiness: The reaction is self-validating. The theoretical amount of water for a complete reaction should be collected, confirming the full conversion of primary amine groups to ketimine linkages.

  • Epoxy Formulation: a. At room temperature, mix the synthesized ketimine hardener with the DGEBA epoxy resin. The stoichiometric amount should be calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the original diamine. b. Mix thoroughly until a homogenous, clear mixture is obtained.

  • Curing Analysis: a. To determine the curing profile, place a small sample (5-10 mg) in a DSC pan. b. Run a DSC scan from room temperature to ~200 °C at 10 °C/min. An exothermic peak will indicate the curing temperature range.

  • Bulk Curing: a. Pour the formulated resin into a mold. b. Cure in an oven at the temperature determined by the DSC analysis for a specified time (e.g., 1 hour). c. The cured part will be a hard, infusible thermoset solid.

Conclusion and Future Outlook

While direct applications of 3-[(3-Oxocyclohexyl)methyl]benzonitrile are not yet established, its molecular architecture provides a strong basis for its use in creating high-value materials. The protocols outlined here demonstrate two scientifically sound pathways for its utilization: the synthesis of high-Tg thermoplastics and the formulation of advanced, one-component latent epoxy systems. The combination of a rigid aliphatic ring and a polar aromatic nitrile in a single building block is a promising strategy for developing polymers with a unique and desirable balance of physical and chemical properties. Further research is encouraged to explore these pathways and to characterize the resulting materials for applications in coatings, adhesives, composites, and electronics.

References

  • Title: Curing Agents for Epoxy Resin. Source: ThreeBond Technical News.

  • Title: US Patent 3,442,856 - Epoxy resin composition with ketimines as latent curing agents. Source: Google Patents.

  • Title: Cyclohexanone. Source: PubChem, National Center for Biotechnology Information.

  • Title: New Generation of REACH Compliant Ketamine Epoxy Curing Agents. Source: Alpine Painting.

  • Title: Characterization of epoxy resin hardening with ketimine latent hardeners. Source: ResearchGate.

  • Title: What is Cyclohexanone Used For? Source: Vertec BioSolvents.

  • Title: Cyclohexanone | C6H10O / (CH2)5CO. Source: Solventis.

  • Title: Applications of Cyclohexanone. Source: Scribd.

  • Title: CYCLOHEXANONE. Source: Ataman Kimya.

  • Title: Laten Curing Agent for Epoxy. Source: Scribd.

  • Title: Poly(imino ketone)s as New High-Performance Polymers. Source: Macromolecules, ACS Publications.

  • Title: Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates. Source: PMC, National Institutes of Health.

  • Title: Polyketal Copolymers: A New Acid-Sensitive Delivery Vehicle for Treating Acute Inflammatory Diseases. Source: Bioconjugate Chemistry, ACS Publications.

  • Title: Poly(imino ketone)s as New High-Performance Polymers. Source: ResearchGate.

  • Title: WO2009049041A2 - Polyketal compounds, synthesis, and applications. Source: Google Patents.

  • Title: Synthesis of polyketal-PCADK and preparation and characterization of insulin microspheres. Source: ResearchGate.

  • Title: Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Source: PubMed, National Institutes of Health.

  • Title: Synthesis of polyfumarates containing a 4-tert-butylcyclohexyl group and unique solid-state properties based on the orientation of rigid poly(substituted methylene) chains. Source: ResearchGate.

  • Title: Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Source: MDPI.

  • Title: Performance Advantaged ..beta..-Ketone Containing Polymers - Benefits in Manufacturing, Performance, and End-of-Life. Source: OSTI.GOV.

  • Title: US Patent 8,383,758 - Biodegradable polyketal polymers and methods for their formation and use. Source: Google Patents.

  • Title: Polyketal microparticles: a new delivery vehicle for superoxide dismutase. Source: PubMed, National Institutes of Health.

  • Title: Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Source: Journal of Materials Chemistry C, RSC Publishing.

  • Title: Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Source: R Discovery.

  • Title: Benzonitrile. Source: Wikipedia.

  • Title: Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Source: ResearchGate.

  • Title: Performance Advantaged β-ketone Containing Polymers. Source: NREL Publications.

  • Title: Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Source: QMRO Home.

Sources

protocol for biological screening of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Topic: Protocol for the Biological Screening of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a comprehensive, tiered strategy for the biological characterization of the novel chemical entity, 3-[(3-Oxocyclohexyl)methyl]benzonitrile. As the biological activity of this compound is uncharacterized, the proposed protocol begins with a target-agnostic phenotypic screening approach to identify any effects on cellular systems. This is followed by a logical cascade of target deconvolution and validation assays designed to elucidate the mechanism of action. The protocols herein are designed with scientific rigor, incorporating industry-standard methodologies and appropriate controls to ensure the generation of robust and actionable data. This guide is intended to provide a strategic framework for the initial stages of drug discovery for this and other novel small molecules.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from the chemist's bench to a potential therapeutic is fraught with challenges, the first of which is understanding its fundamental interaction with biological systems. For a compound like 3-[(3-Oxocyclohexyl)methyl]benzonitrile, for which no prior biological data exists, a target-based screening approach is speculative at best. A more powerful and unbiased strategy is "classical" or "forward" pharmacology, which begins with a desired biological effect—a phenotype—and works backward to identify the molecular target responsible.[1]

This application note details such a strategy, often referred to as phenotypic drug discovery (PDD).[1][2] We will employ a hierarchical screening cascade that funnels from broad, high-content cellular analysis to specific, target-focused validation assays. This approach maximizes the probability of discovering novel mechanisms of action while systematically building a comprehensive biological profile of the compound.[3]

Compound Profile: 3-[(3-Oxocyclohexyl)methyl]benzonitrile

A thorough understanding of the test article is paramount before commencing any screening campaign. All experimental design should be informed by the compound's physicochemical properties.

Parameter Value / Information Source
IUPAC Name 3-[(3-Oxocyclohexyl)methyl]benzonitrileN/A
Molecular Formula C₁₄H₁₅NON/A
Molecular Weight 213.28 g/mol N/A
Structure (Structural image would be embedded here)N/A
Purity >98% (Recommended)Vendor Certificate of Analysis
Solubility To be determined in DMSO and aqueous buffersExperimental
Stability To be determined under assay conditionsExperimental

Note: Prior to screening, it is critical to confirm the compound's solubility and stability in the chosen assay buffers and media to avoid artifacts.

Tier 1: Primary Screening – A Target-Agnostic Phenotypic Approach

Rationale: The initial screen is designed to be an unbiased detector of any biological activity. High-Content Screening (HCS) is the ideal methodology, as it uses automated microscopy and image analysis to simultaneously quantify multiple phenotypic parameters in response to compound treatment.[1] This creates a rich "fingerprint" of the compound's cellular effect, which can suggest a potential mechanism of action.

Protocol: Multiparametric High-Content Cellular Imaging
  • Cell Line Selection: Utilize a panel of well-characterized human cell lines to capture a range of potential responses. Suggested lines include:

    • A549: Human lung carcinoma (often used in cancer drug screening).[4]

    • U2OS: Human osteosarcoma (known for its flat morphology, ideal for imaging).

    • HEK293: Human embryonic kidney cells (a workhorse for cellular biology).[5]

  • Plate Preparation: Seed cells into 384-well, optically clear-bottom imaging plates at a density that ensures 60-70% confluency at the time of analysis. Incubate for 24 hours.

  • Compound Dosing:

    • Prepare a 10 mM stock solution of 3-[(3-Oxocyclohexyl)methyl]benzonitrile in 100% DMSO.

    • Perform a serial dilution (e.g., 7-point, 1:3 dilution) to create a dose-response curve. A typical starting concentration is 50 µM.

    • Using an acoustic liquid handler or similar automated dispenser, treat the cells. Ensure the final DMSO concentration does not exceed 0.5%.

    • Controls: Include vehicle-only (0.5% DMSO) wells as a negative control and a known cytotoxic agent (e.g., 1 µM Staurosporine) as a positive control on every plate.

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Staining for Imaging:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Stain with a cocktail of fluorescent dyes. A recommended combination is:

      • Hoechst 33342: Stains the nucleus (DNA).

      • Phalloidin-Alexa Fluor 488: Stains the actin cytoskeleton (F-actin).

      • MitoTracker Red CMXRos: Stains mitochondria based on membrane potential.

  • Image Acquisition: Use a high-content automated imaging system to capture images from multiple fields per well in all three fluorescent channels.

  • Data Analysis and Hit Identification:

    • Utilize image analysis software to segment cells and extract quantitative features (>50 parameters per cell), including:

      • Cell Count: For cytotoxicity.

      • Nuclear Morphology: Size, shape, intensity (indicators of cell cycle arrest, apoptosis).

      • Cytoskeletal Structure: Cell area, shape, actin fiber texture.

      • Mitochondrial Health: Total mitochondrial intensity, texture.

    • A "hit" is defined as a compound that causes a statistically significant deviation from the vehicle control in one or more parameters in a dose-dependent manner.

Tier 2: Target Deconvolution – From Phenotype to Hypothesis

Rationale: A confirmed phenotypic hit necessitates the identification of the underlying molecular target.[1][6][7] This process, known as target deconvolution, is guided by the nature of the phenotypic fingerprint.[8] For example, if the HCS data indicates cell cycle arrest and apoptosis, a common mechanism is the inhibition of protein kinases, which are central regulators of these processes. We will proceed with this as a working hypothesis.

Protocol: Broad-Panel Kinase Inhibition Screen
  • Assay Platform Selection: Utilize a commercial kinase screening service that offers a large panel of purified kinases (e.g., 300-500 kinases).[9][10] These services provide robust, standardized assays, commonly using formats like ADP-Glo™ or TR-FRET.[9][11]

  • Compound Submission: Submit 3-[(3-Oxocyclohexyl)methyl]benzonitrile for screening at a single high concentration (typically 10 µM) against the entire kinase panel.

  • Assay Principle (Example: ADP-Glo™):

    • The kinase, its specific substrate, and ATP are incubated with the test compound.

    • After the reaction, remaining ATP is depleted.

    • The amount of ADP produced (proportional to kinase activity) is converted back to ATP.

    • This new ATP is used in a luciferase reaction, generating a luminescent signal. Inhibition of the kinase results in a lower signal.[11]

  • Data Analysis: Results are reported as Percent Inhibition relative to a vehicle control. A common hit threshold is >50% inhibition.

  • Follow-up: For any primary hits, perform a full 10-point dose-response curve (IC₅₀ determination) against the specific kinase(s) to confirm potency.

graphdict cluster_0 Tier 1: Phenotypic Discovery cluster_1 Tier 2: Target Hypothesis & Deconvolution cluster_2 Tier 3: Target Validation in Cellular Context HCS High-Content Phenotypic Screen PhenoHit Phenotypic Hit Identified (e.g., Apoptosis Signature) HCS->PhenoHit Data Analysis KinasePanel Broad Kinase Panel Screen (>400 Kinases @ 10 µM) PhenoHit->KinasePanel Formulate Hypothesis (Kinase Inhibition) IC50 IC₅₀ Determination for Primary Kinase Hits KinasePanel->IC50 Identify Potent Hits CETSA Cellular Thermal Shift Assay (CETSA) Confirms Direct Target Binding IC50->CETSA Confirm Engagement NanoBRET NanoBRET™ Assay Quantifies Target Engagement IC50->NanoBRET Quantify Engagement Western Western Blot Analysis (Downstream Pathway Modulation) CETSA->Western NanoBRET->Western Confirm Functional Effect ValidatedHit Validated Cellular Hit Western->ValidatedHit

Caption: A hierarchical screening workflow for novel compound characterization.

Tier 3: Target Validation – Confirming Engagement in a Cellular Milieu

Rationale: A biochemical hit (e.g., inhibiting a purified kinase) does not guarantee the compound engages the same target within the complex environment of a living cell.[11] Therefore, orthogonal assays are required to confirm direct target binding in intact cells and to verify that this binding leads to the expected downstream functional consequences.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13][14]

  • Cell Culture and Treatment: Culture a cell line known to express the target kinase. Treat cells in suspension or adherent plates with a high concentration (e.g., 10x the biochemical IC₅₀) of 3-[(3-Oxocyclohexyl)methyl]benzonitrile or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3-8 minutes.[14] One unheated sample serves as a control.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles or sonication.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., >15,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target kinase in the soluble fraction using Western blotting and a specific antibody.

  • Data Interpretation: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms direct target engagement.[14]

Protocol: NanoBRET™ Target Engagement Assay

As a state-of-the-art alternative or complement to CETSA, the NanoBRET™ assay provides a quantitative measure of compound binding in live cells.[15]

  • Cell Line Engineering: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[16][17]

  • Assay Principle: A fluorescent tracer that binds to the target kinase is added to the cells. When the tracer is bound, its proximity to the NanoLuc® enzyme results in Bioluminescence Resonance Energy Transfer (BRET).[15]

  • Competitive Displacement: When 3-[(3-Oxocyclohexyl)methyl]benzonitrile is added, it competes with the tracer for binding to the target. This displacement leads to a dose-dependent decrease in the BRET signal.[11][16]

  • Data Analysis: The resulting dose-response curve allows for the calculation of an intracellular IC₅₀, providing a quantitative measure of target engagement and apparent affinity in a physiological context.[18]

Protocol: Western Blot for Downstream Pathway Analysis
  • Cell Treatment: Treat cells with a dose-response of 3-[(3-Oxocyclohexyl)methyl]benzonitrile for a relevant time course (e.g., 2, 6, 24 hours).

  • Lysate Preparation: Prepare whole-cell lysates and quantify total protein concentration.

  • SDS-PAGE and Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known, direct substrate of the target kinase. Also probe a separate blot (or strip and re-probe) for the total amount of that substrate and for a loading control (e.g., GAPDH).

  • Data Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate, without a change in the total substrate level, confirms that the compound is functionally inhibiting the kinase's activity within the cell.

References

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]

  • Yamada, K., & Uesugi, M. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Not a Dilemma: Target Deconvolution in Drug Discovery. Retrieved from [Link]

  • Al-Hosaini, K., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Soufan, O., et al. (2015). Mining Chemical Activity Status from High-Throughput Screening Assays. PLOS One. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Bachovchin, D. A., et al. (2009). Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes. Nature Biotechnology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • ResearchGate. (2013). The why and how of phenotypic small-molecule screens. Retrieved from [Link]

  • Bio-Techne. (n.d.). Tocriscreen Small Molecule Screening. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. Retrieved from [Link]

  • ResearchGate. (2024). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-((Aminooxy)methyl)benzonitrile. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • SciSpace. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubChem. (n.d.). 3-Tolunitrile. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental issues. The synthesis, which typically proceeds via a Michael (conjugate) addition, is a powerful C-C bond-forming reaction, but its success is contingent on precise control of several key variables.

This document moves beyond a simple procedural outline to explain the causality behind experimental choices, empowering you to diagnose problems and rationally design process improvements.

Section 1: Understanding the Core Reaction: The Michael Addition

The synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile is most effectively achieved through the conjugate addition of a 3-cyanobenzyl nucleophile to cyclohexenone. This class of reaction, known as the Michael Addition, is fundamental in organic synthesis for its ability to form carbon-carbon bonds.[1][2] The nucleophile adds to the β-carbon of the α,β-unsaturated ketone, a position rendered electrophilic through resonance.

A critical choice in this synthesis is the nature of the nucleophilic reagent. While a Grignard reagent (3-cyanobenzylmagnesium bromide) might seem intuitive, it would preferentially attack the carbonyl carbon in a 1,2-addition, leading to an unwanted alcohol byproduct.[3][4] The use of a Gilman reagent (a lithium diorganocuprate), such as lithium bis(3-cyanobenzyl)cuprate, is superior as it selectively performs the desired 1,4-addition.[3][4][5]

The general mechanism proceeds in three key steps:

  • Nucleophilic Attack: The organocuprate attacks the β-carbon of cyclohexenone.

  • Enolate Formation: This attack forms a resonance-stabilized enolate intermediate.[6]

  • Protonation: The enolate is protonated during aqueous workup to yield the final ketone product.[4]

G cluster_0 Reaction Pathway Reagents Lithium bis(3-cyanobenzyl)cuprate (Gilman Reagent) + Cyclohexenone Attack Step 1: 1,4-Conjugate Addition (Nucleophilic Attack at β-Carbon) Reagents->Attack Low Temperature (e.g., -78 °C) Enolate Step 2: Formation of Resonance-Stabilized Enolate Attack->Enolate Workup Step 3: Aqueous Workup (Protonation) Enolate->Workup Product 3-[(3-Oxocyclohexyl)methyl]benzonitrile Workup->Product

Caption: Key stages in the Gilman-mediated synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Category: Low Conversion & Incomplete Reactions

Q1: My reaction has stalled, and I'm recovering significant amounts of unreacted cyclohexenone and benzonitrile starting material. What are the likely causes?

A1: This is a frequent issue often traced back to the quality and handling of the organometallic reagents.

  • Reagent Purity and Preparation: Organocuprates are sensitive to moisture and air.[7] Ensure all glassware is rigorously flame-dried or oven-dried before use.[8] Solvents like THF or diethyl ether must be anhydrous. The organolithium or Grignard reagent used to prepare the cuprate must be accurately titrated to determine its exact molarity.

  • Reaction Temperature: The formation of the Gilman reagent and its subsequent addition to cyclohexenone are highly exothermic and must be performed at low temperatures (typically -78 °C to -40 °C) to prevent decomposition and side reactions.[9] Adding reagents too quickly can create localized hot spots, degrading the sensitive organocuprate.[10]

  • Stoichiometry: Ensure at least 0.5 equivalents of the diorganocuprate reagent (R₂CuLi) are used per equivalent of cyclohexenone. It is often beneficial to use a slight excess (e.g., 1.1 equivalents of the organolithium precursor to the copper(I) salt) to ensure full conversion.

Troubleshooting Workflow: Low Conversion

G Start Low Yield: High Starting Material Recovery Check_Reagent Was the organolithium/ Grignard reagent recently titrated? Start->Check_Reagent Check_Glassware Was all glassware rigorously dried? Check_Reagent->Check_Glassware Yes Sol_Reagent Action: Retitrate organometallic reagent immediately before use. Check_Reagent->Sol_Reagent No Check_Temp Was the reaction maintained at low temperature (e.g., -78°C)? Check_Glassware->Check_Temp Yes Sol_Glassware Action: Flame-dry or oven-dry all glassware. Use anhydrous solvents. Check_Glassware->Sol_Glassware No Sol_Temp Action: Ensure slow, dropwise addition of reagents at -78°C. Check_Temp->Sol_Temp No

Caption: Decision tree for diagnosing low conversion.

Category: Formation of Side Products

Q2: My NMR spectrum shows a significant impurity consistent with a tertiary alcohol. How did this form and how can I prevent it?

A2: The formation of a tertiary alcohol indicates a competing 1,2-addition reaction. This is the primary reaction pathway for "harder" nucleophiles like Grignard or organolithium reagents.[3][4]

  • Incomplete Cuprate Formation: If the organolithium or Grignard reagent is added to the cyclohexenone before it has fully reacted with the copper(I) salt, the unreacted, "harder" nucleophile will attack the carbonyl group directly.

  • Solution: Ensure the copper(I) salt is fully dissolved or suspended in the solvent at low temperature before the slow, dropwise addition of the organolithium/Grignard reagent. Allow sufficient time for the Gilman reagent to form (transmetalation) before adding the cyclohexenone.

Q3: I am observing dimerization or polymerization of my cyclohexenone starting material. Why is this happening?

A3: Cyclohexenone can undergo base-catalyzed polymerization. This is more likely if your nucleophilic reagent preparation is contaminated.

  • Excess Strong Base: If you have a significant excess of a very strong, unhindered base (like residual organolithium reagent), it can deprotonate cyclohexenone at the γ-position, initiating a cascade of Michael additions onto other cyclohexenone molecules.[11]

  • Solution: Use accurately measured stoichiometry. Ensure the organolithium reagent is fully consumed during the formation of the cuprate before the enone is introduced.

Category: Workup and Purification Issues

Q4: During the aqueous workup, I am getting a persistent emulsion that is making phase separation difficult. How can I resolve this?

A4: Emulsions are common during the workup of organocuprate reactions due to the formation of finely dispersed copper salts.

  • Quenching Strategy: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the enolate and complexes with the copper salts, aiding their precipitation and partitioning into the aqueous layer.

  • Breaking Emulsions: If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[12] In difficult cases, filtering the entire biphasic mixture through a pad of Celite can help break up the emulsion by removing particulate matter.

Q5: My final product is a yellow or brown oil, and purification by column chromatography is giving poor separation. What are your recommendations?

A5: Discoloration often points to impurities from the starting material or degradation during workup.[13] Poor separation requires optimization of the purification method.

  • Starting Material Purity: Ensure the starting cyclohexenone is pure. Commercial cyclohexenone can contain acidic impurities that may need to be removed by passing it through a short plug of basic alumina before use.[14]

  • Chromatography Conditions:

    • Solvent System: A gradient elution on silica gel is often most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • TLC Analysis: Carefully analyze your crude product by Thin Layer Chromatography (TLC) using several different solvent systems to find the one that gives the best separation between your product and the major impurities before attempting a large-scale column.

    • Acid Sensitivity: Be aware that some products can be sensitive to the acidic nature of silica gel.[8] If you suspect degradation on the column, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the solvent before packing the column.

Section 3: Optimized Experimental Protocol

This protocol is a generalized starting point and may require optimization based on your specific laboratory conditions and reagent batches.

Materials:

  • 3-Bromobenzonitrile

  • Magnesium turnings or n-Butyllithium

  • Copper(I) Iodide (CuI)

  • 2-Cyclohexen-1-one

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Organometallic Precursor (Example using Grignard):

    • Flame-dry a round-bottom flask containing a stir bar and magnesium turnings (1.1 eq) under a flow of inert gas (Argon or Nitrogen).

    • Add anhydrous diethyl ether and a solution of 3-bromobenzonitrile (1.0 eq) in ether dropwise to initiate Grignard formation.

    • Once formed, the concentration of the Grignard reagent should ideally be determined by titration.

  • Formation of the Gilman Reagent:

    • In a separate, larger, flame-dried flask under inert gas, suspend Copper(I) Iodide (0.5 eq) in anhydrous ether at -78 °C (dry ice/acetone bath).

    • Slowly add the prepared Grignard reagent (1.0 eq) to the CuI suspension dropwise, maintaining the temperature below -70 °C. The solution will typically change color as the organocuprate forms.

    • Allow the mixture to stir at this temperature for 30 minutes.

  • Conjugate Addition:

    • Prepare a solution of 2-cyclohexen-1-one (0.95 eq, assuming it is the limiting reagent) in anhydrous ether.

    • Add the cyclohexenone solution dropwise to the cold Gilman reagent suspension, ensuring the internal temperature does not rise significantly.

    • Monitor the reaction by TLC until the cyclohexenone is consumed (typically 1-2 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer three times with diethyl ether.[15]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Common Pitfalls
Temperature -78 °C to -40 °CPrevents reagent decomposition and side reactions.[9] Too high a temperature is a primary cause of low yield.
Solvent Anhydrous Diethyl Ether or THFOrganometallic reagents are highly sensitive to water.[7] Wet solvents will quench the reaction.
Nucleophile Gilman Reagent (R₂CuLi)Ensures selective 1,4-conjugate addition. Using Grignard or organolithium directly leads to 1,2-addition.[4]
Quenching Agent Saturated aq. NH₄ClProtonates the intermediate enolate and complexes with copper salts, improving phase separation.
Atmosphere Inert (Argon or Nitrogen)Protects sensitive reagents from oxygen and moisture.

References

  • University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Lipshutz, B. H., et al. (2012). C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature. Journal of the American Chemical Society, 134(49), 19985-19988. Available from: [Link]

  • Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. (General review, specific URL not available for direct deep link).
  • Nayak, S. K. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Catalysts, 13(4), 713. Available from: [Link]

  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates). Available from: [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(3), 853-858. Available from: [Link]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available from: [Link]

  • Gergely, M., et al. (2023). Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 708-744. Available from: [Link]

  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?. Available from: [Link]

  • Organic Syntheses. Benzophenone Cyanohydrin. Available from: [Link]

  • Chemistry Steps. (2024). R2CuLi Organocuprates – Gilman Reagents. Available from: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available from: [Link]

  • Ashenhurst, J. (2017). Kinetic Versus Thermodynamic Control In Addition of HBr to Dienes: 1,2- and 1,4- Addition. Master Organic Chemistry. Available from: [Link]

  • Google Patents. (1976). US3933916A - Purification of cyclohexanone.
  • Google Patents. (1966). US3251753A - Process for the purification of cyclohexanone.
  • IQ-USP. Isolation of Cyclohexanone from Steam Distillate. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity for your target compound.

The synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile is most effectively achieved via a Michael-type conjugate addition. This reaction involves the 1,4-addition of a nucleophilic 3-cyanobenzyl species to an α,β-unsaturated ketone, specifically cyclohex-2-en-1-one. The success of this synthesis hinges on the careful control of several key parameters, particularly the choice of nucleophile and the reaction conditions, to favor the desired conjugate addition over competing side reactions.

Experimental Workflow Overview

The overall synthetic strategy involves three main stages: preparation of the organometallic reagent, the conjugate addition reaction, and finally, work-up and purification of the product.

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Conjugate Addition cluster_2 Stage 3: Work-up & Purification A Start with 3-(bromomethyl)benzonitrile B React with Lithium metal to form Organolithium Intermediate A->B C Transmetallate with Copper(I) Iodide to form Lithium (3-cyanobenzyl)cuprate B->C D Add Cyclohex-2-en-1-one to Cuprate Solution at Low Temp (-78°C) C->D E Formation of Lithium Enolate Intermediate D->E F Quench with Saturated aq. NH4Cl E->F G Aqueous Work-up & Extraction with Organic Solvent F->G H Column Chromatography G->H I Isolate Pure 3-[(3-Oxocyclohexyl)methyl]benzonitrile H->I

Caption: General workflow for the synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for preparing 3-[(3-Oxocyclohexyl)methyl]benzonitrile?

A1: The most reliable and widely accepted method is the conjugate addition (also known as a Michael addition) of an organocuprate reagent to cyclohex-2-en-1-one.[1][2] Specifically, a lithium di-(3-cyanobenzyl)cuprate, often referred to as a Gilman reagent, is the nucleophile of choice. This approach ensures the formation of the carbon-carbon bond at the β-position of the cyclohexenone ring, leading directly to the desired 3-substituted cyclohexanone skeleton.

Q2: Why is an organocuprate (Gilman reagent) preferred over a Grignard or organolithium reagent?

A2: This is a critical point related to the principles of "hard" and "soft" acid-base theory. Organocuprates are considered "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon of the α,β-unsaturated system (1,4-addition).[3] In contrast, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are "harder" nucleophiles. They have a strong tendency to attack the "hard" electrophilic carbonyl carbon, leading to a 1,2-addition and forming a tertiary alcohol as an undesired byproduct.[3][4] Using an organocuprate is therefore essential for maximizing the yield of the target ketone.

Q3: What are the most critical parameters to control during the reaction?

A3: Three parameters are paramount for success:

  • Temperature: The preparation of the organometallic reagents and the conjugate addition itself must be performed at low temperatures (typically -78 °C to 0 °C). This is crucial for maintaining the stability of the reagents and preventing side reactions.

  • Anhydrous Conditions: All glassware must be flame-dried, and all solvents (e.g., THF, diethyl ether) and reagents must be strictly anhydrous.[5] Organometallic reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water, leading to significantly lower yields.

  • Stoichiometry: The ratio of the organolithium reagent to the copper(I) salt (typically 2:1 for a Gilman cuprate) and the ratio of the resulting cuprate to the cyclohexenone are key to ensuring complete conversion and minimizing waste.

Q4: How is the lithium (3-cyanobenzyl)cuprate reagent prepared?

A4: The preparation is a two-step process performed under an inert atmosphere (e.g., Nitrogen or Argon). First, an organolithium reagent is formed by reacting a 3-(halomethyl)benzonitrile (e.g., 3-(bromomethyl)benzonitrile) with lithium metal in an anhydrous ether solvent. Second, this organolithium solution is slowly added to a slurry of a copper(I) salt (e.g., CuI or CuBr) in the same solvent at low temperature to form the Gilman reagent.[6]

Troubleshooting Guide

Problem: My overall yield is very low or zero.

  • Potential Cause 1: Reagent Degradation due to Moisture.

    • Explanation: Organolithium and organocuprate reagents are potent bases and will be instantly destroyed by water.

    • Solution: Ensure every piece of glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone). Use commercial anhydrous solvents from a sealed bottle under an inert atmosphere.

  • Potential Cause 2: Inactive Lithium or Copper(I) Salt.

    • Explanation: Lithium metal can develop an oxide layer, and copper(I) salts can oxidize over time, reducing their reactivity.

    • Solution: Use fresh lithium metal, cutting it in the glovebox or under oil to expose a fresh surface. Use high-purity copper(I) iodide or cyanide and purify it if necessary (e.g., by recrystallization or washing) if it appears discolored.

  • Potential Cause 3: Incorrect Temperature Control.

    • Explanation: If the temperature rises too high during the formation of the organolithium or organocuprate, the reagents can decompose or engage in side reactions.

    • Solution: Maintain the recommended low temperatures throughout the reagent preparation and addition steps. Use a cryocool or a well-maintained dry ice/acetone bath (-78 °C) for critical steps.

Problem: I am isolating a significant amount of an alcohol byproduct instead of the desired ketone.

  • Potential Cause: Competing 1,2-Addition.

    • Explanation: This is the classic sign that your nucleophile is too "hard," leading to attack at the carbonyl group. This can happen if the organocuprate did not form correctly, leaving unreacted "hard" organolithium reagent in the mixture.[4]

    • Solution:

      • Verify Cuprate Formation: Ensure you are using the correct 2:1 stoichiometry of organolithium to Cu(I) salt.

      • Control Addition: Add the organolithium solution slowly to the copper(I) salt slurry at low temperature to ensure complete transmetallation.

      • Use a "Higher Order" Cuprate: In some challenging cases, using a higher-order cyanocuprate (R₂Cu(CN)Li₂), prepared from CuCN, can improve 1,4-selectivity.[7]

Problem: The reaction is very messy, with multiple spots on the TLC plate and difficult purification.

  • Potential Cause 1: Polymerization of Cyclohexenone.

    • Explanation: Cyclohexenone can polymerize under strongly basic or radical conditions, which can be initiated by impurities or excessively high temperatures.

    • Solution: Use purified cyclohexenone (distillation can remove inhibitors and oligomers). Ensure the reaction is kept cold and that the cuprate solution is homogeneous before adding the enone.

  • Potential Cause 2: Enolate Side Reactions.

    • Explanation: The lithium enolate formed after the initial conjugate addition is itself a reactive nucleophile.[6] If the reaction is not quenched properly or if there are other electrophiles present, it can lead to undesired follow-on reactions.

    • Solution: Once the conjugate addition is complete (monitored by TLC), quench the reaction promptly with a saturated aqueous solution of ammonium chloride (NH₄Cl). This proton source is acidic enough to protonate the enolate but not so strong as to cause other acid-catalyzed side reactions.

Problem: How can I effectively purify the final product?

  • Solution: Flash column chromatography is the standard method for purification.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity to elute your product. The exact ratio should be determined by TLC analysis.

    • Post-Purification: After chromatography, the product-containing fractions should be combined and the solvent removed under reduced pressure.[8] Further drying under high vacuum will remove any residual solvent.

Quantitative Data Summary
ParameterRecommended ConditionRationale & Notes
Nucleophile Lithium di(3-cyanobenzyl)cuprate"Soft" nucleophile, ensures selective 1,4-conjugate addition.[3][4]
Electrophile Cyclohex-2-en-1-oneMichael acceptor. Should be purified by distillation if old.
Solvent Anhydrous THF or Diethyl EtherAprotic, anhydrous medium required for organometallic stability.[5]
Reagent Stoichiometry 2.1 eq. R-Li : 1.0 eq. CuIEnsures complete formation of the Gilman cuprate.
Reaction Stoichiometry 1.2 eq. Cuprate : 1.0 eq. EnoneA slight excess of the cuprate drives the reaction to completion.
Temperature -78 °C to 0 °CCritical for reagent stability and reaction selectivity.
Work-up Quench Saturated Aqueous NH₄ClMildly acidic proton source to neutralize the intermediate enolate.
Purification Silica Gel ChromatographyStandard method for separating the product from byproducts.[8]
Detailed Experimental Protocols

Protocol 1: Preparation of Lithium di(3-cyanobenzyl)cuprate

  • Safety Note: This procedure involves pyrophoric reagents and must be performed under a strict inert atmosphere (Nitrogen or Argon) by trained personnel.

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, add copper(I) iodide (1.0 eq).

  • Evacuate the flask under high vacuum and backfill with inert gas (repeat 3 times).

  • Add anhydrous diethyl ether via syringe to create a slurry. Cool the flask to -40 °C.

  • In a separate flame-dried flask, prepare the organolithium reagent by reacting 3-(bromomethyl)benzonitrile (2.1 eq) with lithium metal (4.2 eq) in anhydrous diethyl ether at 0 °C.

  • Once the organolithium reagent is formed, slowly add it via cannula to the stirred CuI slurry at -40 °C. The solution will typically change color, indicating the formation of the organocuprate.

  • Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation.

Protocol 2: Conjugate Addition and Product Isolation

  • Cool the freshly prepared organocuprate solution to -78 °C (dry ice/acetone bath).

  • Dissolve cyclohex-2-en-1-one (1.0 eq) in a small amount of anhydrous diethyl ether.

  • Add the cyclohexenone solution dropwise to the stirred cuprate solution at -78 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), slowly quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the internal temperature does not rise excessively.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography as described in the troubleshooting section.

Mechanistic Visualization

The key to this synthesis is the selective 1,4-addition pathway, which proceeds through a lithium enolate intermediate.

Sources

Technical Support Center: Synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low yield of the desired 1,4-addition product in the Grignard reaction step.

Question: I am reacting 3-cyanobenzylmagnesium bromide with 2-cyclohexen-1-one, but my yield of 3-(3-oxocyclohexyl)methyl]benzonitrile is consistently low. My main byproduct appears to be an allylic alcohol. What is happening and how can I fix it?

Answer:

This is a classic issue of regioselectivity in the addition of organometallic reagents to α,β-unsaturated ketones. 2-Cyclohexen-1-one has two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3).

  • The Competing Reactions:

    • 1,2-Addition: The Grignard reagent attacks the carbonyl carbon, leading to the formation of a tertiary allylic alcohol after workup. This is often the kinetically favored product for "hard" nucleophiles like Grignard reagents.[1][2][3][4]

    • 1,4-Addition (Conjugate Addition or Michael Addition): The Grignard reagent attacks the β-carbon, which after tautomerization of the resulting enolate, gives the desired ketone. This is the thermodynamically favored product.[3][5][6][7]

Troubleshooting Protocol:

  • Switch to a "Softer" Nucleophile: To favor the 1,4-addition, it is highly recommended to use a Gilman reagent (an organocuprate) instead of a Grignard reagent.[1][2] Gilman reagents are considered "softer" nucleophiles and selectively undergo conjugate addition.

    • Preparation of the Gilman Reagent:

      • Prepare the 3-cyanobenzylmagnesium bromide as you normally would.

      • In a separate flask, suspend copper(I) iodide (CuI) in anhydrous THF at a low temperature (e.g., -78 °C).

      • Slowly add two equivalents of the Grignard reagent to the CuI suspension. This will form the lithium di(3-cyanobenzyl)cuprate.

  • Reaction Conditions for 1,4-Addition:

    • Temperature: Maintain a low temperature (e.g., -78 °C) during the addition of 2-cyclohexen-1-one to the Gilman reagent. This helps to control the reactivity and improve selectivity.

    • Quenching: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

Problem 2: Formation of a di-alkylated byproduct.

Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What could this be and how can I prevent its formation?

Answer:

A likely high molecular weight byproduct is from the reaction of the Grignard reagent with the desired product. The ketone product is also an electrophile and can react with another equivalent of the Grignard reagent to form a tertiary alcohol.

Minimization Strategies:

  • Inverse Addition: Add the Grignard reagent solution slowly to a solution of 2-cyclohexen-1-one. This ensures that the concentration of the Grignard reagent is always low, minimizing the chance of it reacting with the newly formed ketone.

  • Stoichiometry Control: Use a slight excess (e.g., 1.1 equivalents) of 2-cyclohexen-1-one relative to the Grignard reagent.

  • Low Temperature: Perform the reaction at a low temperature to control the reactivity of the Grignard reagent.

Problem 3: Low yield or incomplete reaction during the oxidation of the secondary alcohol to the ketone.

Question: I have successfully synthesized the alcohol precursor, but the subsequent oxidation to the ketone is giving me low yields. What are the common pitfalls with different oxidation methods?

Answer:

The choice of oxidation method is critical and each has its own set of potential side reactions.

Scenario A: Using Swern Oxidation

The Swern oxidation is a mild and effective method, but requires careful temperature control.[8][9]

  • Potential Side Reaction: Methylthiomethyl (MTM) Ether Formation: If the reaction temperature rises above -60 °C before the addition of the tertiary amine base, the intermediate chlorosulfonium salt can undergo a Pummerer rearrangement, leading to the formation of an MTM ether of your alcohol.[10]

  • Troubleshooting:

    • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the addition of oxalyl chloride and the alcohol.

    • Order of Addition: Ensure the correct order of addition: 1) oxalyl chloride to DMSO, 2) alcohol, and finally 3) triethylamine.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent quenching of the reactive intermediates.

Scenario B: Using Oppenauer Oxidation

The Oppenauer oxidation is a good choice for large-scale synthesis but can have side reactions in the presence of a basic catalyst.[11][12][13][14]

  • Potential Side Reaction: Aldol Condensation: The basic conditions (aluminum isopropoxide) can promote the self-condensation of the product ketone, especially if it has enolizable protons.[11][12][13][14][15]

  • Troubleshooting:

    • Anhydrous Conditions: Use anhydrous solvents to minimize base-catalyzed side reactions.[11]

    • Choice of Hydride Acceptor: Use a large excess of a non-enolizable ketone like acetone or cyclohexanone as the hydride acceptor to drive the equilibrium towards the product.

    • Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that could favor side reactions.

Scenario C: Using Dess-Martin Periodinane (DMP) Oxidation

DMP is a very mild and selective oxidizing agent.[16][17][18][19][20]

  • Potential Issue: Acidity: The reaction produces two equivalents of acetic acid, which can cause decomposition of acid-sensitive functional groups.[19]

  • Troubleshooting:

    • Buffering: Add a mild base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid produced.[19]

    • Reagent Quality: DMP is heat- and shock-sensitive.[16] Use a fresh, high-quality reagent.

Oxidation MethodCommon Side ReactionsKey Troubleshooting Tip
Swern Oxidation MTM ether formation, Pummerer rearrangementMaintain reaction temperature at or below -78°C.[10][21]
Oppenauer Oxidation Aldol condensation of the product ketone.[11][12][13]Use anhydrous solvents and a non-enolizable hydride acceptor.[11]
Dess-Martin Periodinane Decomposition of acid-labile groups.Buffer the reaction with pyridine or sodium bicarbonate.[19]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy to maximize the yield of 3-[(3-Oxocyclohexyl)methyl]benzonitrile?

A1: A robust strategy involves a two-step process:

  • Conjugate Addition: Use a Gilman reagent (lithium di(3-cyanobenzyl)cuprate) for the 1,4-addition to 2-cyclohexen-1-one. This will selectively form the desired carbon-carbon bond at the β-position.

  • Mild Oxidation: Oxidize the resulting secondary alcohol using a mild and selective method like Dess-Martin Periodinane (DMP) oxidation, buffered with pyridine to protect any acid-sensitive groups.

Synthetic_Strategy cluster_0 Step 1: Conjugate Addition cluster_1 Alternate Step 1: Grignard Reaction 3-cyanobenzylmagnesium_bromide 3-Cyanobenzylmagnesium bromide Gilman_Reagent Lithium di(3-cyanobenzyl)cuprate (Gilman Reagent) 3-cyanobenzylmagnesium_bromide->Gilman_Reagent 2 eq. CuI CuI CuI->Gilman_Reagent Intermediate_Ketone 3-[(3-Oxocyclohexyl)methyl]benzonitrile Gilman_Reagent->Intermediate_Ketone 1,4-Addition 2-cyclohexen-1-one 2-Cyclohexen-1-one 2-cyclohexen-1-one->Intermediate_Ketone Grignard_Reagent 3-Cyanobenzylmagnesium bromide Side_Product Allylic Alcohol (1,2-Addition Product) Grignard_Reagent->Side_Product 1,2-Addition (Major Pathway) Cyclohexenone 2-Cyclohexen-1-one Cyclohexenone->Side_Product

Caption: Recommended vs. problematic initial C-C bond formation.

Q2: My Grignard reagent is difficult to initiate. What can I do?

A2: Initiation of Grignard reagent formation can be challenging due to the passivating oxide layer on the magnesium metal.[22]

  • Activation of Magnesium:

    • Crushing: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface and activate it.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents are anhydrous. Grignard reagents are strong bases and will be quenched by water.[23]

Q3: Can I reduce the double bond and the ketone in one step?

A3: It is possible to reduce both functionalities, but achieving this selectively in one step to yield the saturated alcohol can be tricky. Using sodium borohydride in combination with certain additives can lead to a mixture of products.[24][25][26][27] For complete reduction of an enone to the saturated alcohol, a two-step process is often more reliable: first, catalytic hydrogenation to reduce the double bond, followed by reduction of the ketone with sodium borohydride.[24]

Q4: How do I effectively purify the final product?

A4: Purification of 3-[(3-Oxocyclohexyl)methyl]benzonitrile can typically be achieved by column chromatography on silica gel.

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

  • Characterization: Confirm the purity and identity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy (looking for the characteristic nitrile and ketone stretches).

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step (Grignard vs. Oxidation) Start->Identify_Step Grignard_Problem Grignard Step Issue? (e.g., low 1,4-addition) Identify_Step->Grignard_Problem Oxidation_Problem Oxidation Step Issue? (e.g., incomplete reaction) Identify_Step->Oxidation_Problem Grignard_Problem->Oxidation_Problem No Switch_Reagent Switch to Gilman Reagent Grignard_Problem->Switch_Reagent Yes Optimize_Oxidation Optimize Oxidation Conditions (Temp, Buffer, Reagent) Oxidation_Problem->Optimize_Oxidation Yes Analyze Analyze Product (NMR, MS, TLC) Switch_Reagent->Analyze Optimize_Oxidation->Analyze Success High Yield, Pure Product Analyze->Success

Caption: A general workflow for troubleshooting the synthesis.

References

  • Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • YouTube. (2019, November 6). Alcohols to Ketones, Part 4: Oppenauer Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction. Retrieved from [Link]

  • WordPress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Slideshare. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). What is Oppenauer Oxidation?. Retrieved from [Link]

  • BYJU'S. (2019, August 30). Oppenauer Oxidation Mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). DMP Reagent: Definition, Mechanism & Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • ResearchGate. (2017, April 10). How would you carry out complete reduction of enone to form saturated alcohol?. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylbenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Reddit. (2024, October 6). how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation of 2-Cyclohexylcarbonyl-4-O. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • IRIS. (2013, July 4). Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

Sources

purification challenges of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an interactive Technical Support Center. It synthesizes "First Principles" organic chemistry with advanced purification strategies suited for high-value pharmaceutical intermediates.

Ticket ID: PUR-CN-KET-03 Status: Open Assigned Specialist: Senior Application Scientist

Compound Dashboard & Physicochemical Profile

Before troubleshooting, verify your target's behavior against these calculated parameters. Deviations here explain 80% of purification failures.

ParameterValue (Approx)Implication for Purification
Molecular Weight ~213.28 g/mol Non-volatile; suitable for LC/MS.
LogP 2.1 – 2.5Moderately lipophilic. Elutes in mid-range organic gradients (e.g., 20-40% EtOAc/Hex).
pKa (α-proton) ~19-20 (Ketone)Critical: Susceptible to enolization on basic media.
UV Max ~224 nm (Nitrile)Warning: The ketone n-π* transition (~280 nm) is weak. Relying on 254 nm may miss impurities.
Chirality 1 Chiral Center (C3)Product is a racemate unless asymmetric synthesis was used. Enantiomers require Chiral SFC.

Troubleshooting Guides (Q&A Format)

ISSUE 1: "My product streaks or tails significantly on silica gel, ruining separation."

Diagnosis: This is a classic "Dual-Polarity Interaction." Your molecule contains two hydrogen-bond acceptors: the nitrile (CN) and the ketone (C=O) . Standard silica gel (acidic, pH ~5) possesses free silanol groups (Si-OH) that interact strongly with the basic lone pairs on the nitrile nitrogen and the ketone oxygen. This causes peak broadening and tailing.

The Fix (Protocol): Do not simply increase polarity; this often co-elutes impurities. Instead, modify the stationary phase surface chemistry.

  • The "Buffered Silica" Method (Recommended):

    • Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane.

    • Why? TEA caps the acidic silanol sites, preventing the "drag" on your ketone/nitrile groups.

    • Caution: Ensure your mobile phase also contains 0.1% TEA to maintain the effect.

  • Alternative: Neutral Alumina:

    • Switch from Silica Gel 60 to Neutral Alumina (Brockmann Activity III) .

    • Benefit: Alumina is less acidic and prevents the acid-catalyzed enolization of the cyclohexanone ring.

ISSUE 2: "I see a 'Ghost Peak' just before my product in HPLC/LCMS."

Diagnosis: You are likely observing the Enol Tautomer or a Hemiacetal .

  • Enolization: The α-proton of the cyclohexanone is acidic. In protic solvents (like MeOH in your LCMS line), the enol form may stabilize, appearing as a split peak or shoulder.

  • Hemiacetal Formation: If you are using Methanol (MeOH) in your purification or analysis, the ketone can react reversibly to form a hemiacetal (

    
    ).
    

The Fix (Protocol):

  • Switch Solvents: Change your HPLC mobile phase B from Methanol to Acetonitrile (ACN) . ACN is aprotic and prevents hemiacetal formation.

  • Acidify: Add 0.1% Formic Acid to the mobile phase. This forces the equilibrium heavily toward the keto-form, sharpening the peak.

ISSUE 3: "I cannot separate the product from the starting material (Cyclohexenone derivative)."

Diagnosis: If synthesized via Michael Addition (e.g., cuprate addition to cyclohexenone), the unreacted


-unsaturated ketone is a common impurity. It has very similar polarity (LogP) to your saturated product.

The Fix (Chemical Scavenging): Chromatography is inefficient here. Use "Click Scavenging" to chemically alter the impurity.

  • Add a Thiol Scavenger:

    • Dissolve crude mixture in Ethanol.

    • Add 0.5 eq of a polymer-supported thiol (e.g., Thiol-Silica) or a simple thiol like N-acetylcysteine with mild base.

    • Mechanism:[1][2][3][4][5] The thiol undergoes a Michael Addition selectively to the unreacted enone (starting material). It cannot react with your product (which is saturated).

  • Filter: The impurity is now chemically bound to the resin or has a drastically different polarity (carboxylic acid tag).

  • Wash: Filter the resin. Your product remains in the filtrate, pure.

Advanced Workflow: Enantiomeric Resolution

Since this molecule contains a chiral center at the cyclohexyl ring junction, drug development applications require enantiopurity.

Decision Matrix: Chiral Separation
  • If < 100 mg: Use Chiral Analytical HPLC (Screening).

  • If > 100 mg: Use Chiral SFC (Supercritical Fluid Chromatography). SFC is 3x faster and uses cheaper CO2.

Recommended Screening Conditions (SFC):

  • Co-Solvent: 15% Methanol (with 0.1% DEA).

  • Columns:

    • ChiralPak IC (Immobilized polysaccharide) - Excellent for ketones.

    • ChiralPak IG (Amylose-based) - Good for nitriles.

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

Visualized Protocols

Diagram 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude profile.

PurificationStrategy Start Crude Mixture Analysis CheckSM Is Enone (SM) Present? Start->CheckSM Scavenge Chemical Scavenging (Thiol Resin Treatment) CheckSM->Scavenge Yes CheckPolarity Does it Streak on TLC? CheckSM->CheckPolarity No Scavenge->CheckPolarity StandardFlash Standard Flash (Hex/EtOAc) CheckPolarity->StandardFlash No BufferedFlash Buffered Flash (1% TEA in Mobile Phase) CheckPolarity->BufferedFlash Yes (Streaking) CheckChiral Is Enantiopurity Required? StandardFlash->CheckChiral BufferedFlash->CheckChiral FinalProduct Pure Racemate CheckChiral->FinalProduct No SFC Chiral SFC (ChiralPak IC/IG) CheckChiral->SFC Yes

Caption: Logic flow for selecting scavenging vs. chromatographic buffering based on impurity profile.

Diagram 2: Stability & Workup Protocol

Preventing hydrolysis and aldol condensation during isolation.

WorkupStability Reaction Reaction Complete (Basic Conditions) Quench Cold Quench (Sat. NH4Cl) *Avoid Strong Acid* Reaction->Quench Immediate Extract Extraction (EtOAc or DCM) Quench->Extract Wash Brine Wash (Neutralize pH) Extract->Wash Dry Dry over Na2SO4 *Avoid MgSO4 (Lewis Acid)* Wash->Dry Conc Concentrate < 40°C Bath Dry->Conc

Caption: Optimized workup to prevent nitrile hydrolysis (via strong acid) or ketone condensation (via strong base).

References & Grounding

  • Nitrile-Silica Interactions:

    • Source: "Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers."[5] Accounts of Chemical Research. This paper explains the non-trivial organization of nitriles on silica, justifying the need for buffered mobile phases.

  • Purification of Cyclohexanones:

    • Source: "Purification of cyclohexanone."[6] US Patent 3933916A. Provides industrial context on removing impurities from cyclohexanone derivatives using ion exchange and distillation, highlighting the sensitivity of the ketone group.

  • Enantioselective Preparation:

    • Source: "Enantiocontrolled Preparation of γ-Substituted Cyclohexenones." PMC. Details the chromatographic behavior of substituted cyclohexanones and the necessity of chiral stationary phases for resolution.

  • General Flash Chromatography Guide:

    • Source: "Strategies for the Purification of Ionizable Compounds." Biotage Application Notes. (General reference for the "Buffered Silica" technique described in Issue 1).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-[(3-Oxocyclohexyl)methyl]benzonitrile before handling.

Sources

how to remove solvent impurities from 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized troubleshooting hub for researchers working with 3-[(3-Oxocyclohexyl)methyl]benzonitrile .

This molecule presents a classic "chemist’s trap": it contains a polar ketone and a nitrile attached to a lipophilic benzene ring. This amphiphilic nature often results in a viscous oil or "gum" that traps solvents (especially DMF, DMSO, and DCM) within its lattice, resisting standard rotary evaporation.[1]

Subject: Purification & Solvent Removal for 3-[(3-Oxocyclohexyl)methyl]benzonitrile Ticket ID: PUR-30XO-BN Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic: Identify Your Impurity Profile

Before initiating a protocol, confirm the nature of your residual solvent.[2] The physical state of your product (Oil vs. Solid) dictates the removal strategy.

Impurity TypeCommon SolventsThe ChallengeRecommended Protocol
Class A: High-Boiling Polar DMF, DMSO, DMAc, NMPHydrogen bonding with the ketone/nitrile creates a "solvent cage."[1] High boiling points (>150°C) make vacuum removal risky due to thermal degradation.Protocol A (Aqueous Partition)
Class B: Volatile "Trapped" DCM, THF, Ethyl AcetateThe product forms a "glass" or viscous gum that seals solvent pockets.[1] Diffusion rates drop to near zero.Protocol B (Azeotropic Displacement)
Class C: Trace Hydrocarbons Hexane, Tolueneusually surface-bound; easier to remove but can interfere with crystallization.[1]Protocol C (High-Vac Trituration)

Protocol A: Removing High-Boiling Solvents (DMF/DMSO)

Issue: Residual DMF/DMSO signals in NMR (approx. 2.8/8.0 ppm or 2.6 ppm). Mechanism: These solvents are miscible with water but also dissolve your polar product. Standard water washes often form emulsions or fail to pull the solvent out of the organic layer efficiently.

The Solution: The "Salting-Out" Wash (LiCl Method)

We utilize the Hofmeister series principle. Lithium Chloride (LiCl) increases the ionic strength of the aqueous phase, forcing organic molecules (your product) into the organic phase while sequestering the dipolar aprotic solvent (DMF) in the water.

Step-by-Step Workflow:
  • Dilution: Dissolve your crude oil in Ethyl Acetate (EtOAc) or MTBE .

    • Note: Avoid DCM here if possible; it forms emulsions easily with DMF/Water.

  • The "Flood" Wash: Perform an initial wash with water (3x volume of the organic layer) to remove the bulk DMF.

  • The LiCl Scrubber: Wash the organic layer 3 times with 5% Aqueous LiCl .

    • Why? LiCl breaks the hydrogen bond network between DMF and your ketone.

  • Final Polish: Wash once with Brine (saturated NaCl) to remove residual Lithium ions.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ for ketones as it is slightly Lewis acidic and can promote degradation.

Visualization: The LiCl Extraction Logic

LiCl_Wash cluster_0 Phase 1: Preparation cluster_1 Phase 2: The Scrubber Start Crude Oil + DMF Dilute Dissolve in EtOAc (Avoid DCM) Start->Dilute Wash1 Wash 1: H2O (3x Vol) Removes Bulk DMF Dilute->Wash1 Wash2 Wash 2-4: 5% LiCl (aq) Breaks DMF-Product H-Bonds Wash1->Wash2 Organic Layer Wash3 Wash 5: Brine Removes Li+ ions Wash2->Wash3 Organic Layer Dry Dry (Na2SO4) & Concentrate Wash3->Dry Clean Organic Phase

Figure 1: Logical flow for removing dipolar aprotic solvents using the Lithium Chloride method.

Protocol B: Removing Trapped Volatiles (DCM/THF)

Issue: The oil "bumps" on the rotovap or forms a hard foam that retains DCM despite hours under high vacuum. Mechanism: As solvent evaporates, the viscosity of 3-[(3-Oxocyclohexyl)methyl]benzonitrile increases exponentially. The surface hardens, trapping solvent inside (skinning effect).

The Solution: Azeotropic Co-evaporation

We introduce a "carrier" solvent that disrupts the viscosity and forms azeotropes with the trapped solvent, carrying it out during evaporation.

Step-by-Step Workflow:
  • Redissolution: Dissolve the viscous gum in a small amount of Dichloromethane to ensure homogeneity.

  • The Carrier: Add Pentane or Heptane (ratio 3:1 Heptane:DCM).

    • Note: Your product is likely insoluble in pure heptane. This is good. It will turn the oil into a cloudy suspension.

  • Rotary Evaporation (The "Feed" Technique):

    • Set bath to 35-40°C.

    • Lower vacuum slowly.

    • As the DCM evaporates, the Heptane remains. The product will try to "crash out" as an oil or solid.

    • The Heptane prevents the formation of a "skin," allowing DCM to escape.

  • Repeat: Repeat this process 2-3 times.

  • High Vacuum: Place the final residue on a high-vacuum manifold (<1 mbar) while it is still warm.

Visualization: Azeotropic Displacement

Azeotrope Step1 Trapped DCM in Viscous Oil Step2 Add Heptane (Co-Solvent) Step1->Step2 Dissolve Step3 Evaporate DCM (Azeotropic Drag) Step2->Step3 Rotovap Step4 Product Precipitates (Surface Area Increases) Step3->Step4 Phase Sep Step4->Step2 Repeat x2 Step5 Solvent-Free Residue Step4->Step5 High Vac

Figure 2: Mechanism of removing trapped volatiles by increasing surface area via co-solvent precipitation.[1]

Protocol C: Solidification (Trituration)

If the product remains a gum, you cannot effectively dry it. You must induce an amorphous-to-solid transition.

  • Cooling: Dissolve the gum in minimum Diethyl Ether.

  • Anti-Solvent: Slowly add Hexane until turbidity appears.

  • Scratching: Cool to 0°C and scratch the side of the flask with a glass rod. The friction provides nucleation sites.

  • Sonication: If scratching fails, sonicate the flask for 30 seconds.

  • Filtration: Once solid, filter rapidly with cold Hexane washes.

Regulatory & Safety (ICH Q3C Guidelines)

When preparing this intermediate for downstream drug development, adhere to these limits (based on 10g daily dose assumption):

SolventClassPDE Limit (mg/day)Concentration Limit (ppm)
Benzene Class 10.032
DCM Class 26.0600
DMF Class 28.8880
THF Class 27.2720
Heptane Class 3505000
EtOAc Class 3505000

Reference: ICH Q3C (R8) Guidelines.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to wash out the DMF? A: Proceed with Caution. While 1N HCl removes DMF effectively, your molecule contains a nitrile (-CN). Strong acids or prolonged exposure can hydrolyze the nitrile to a primary amide or carboxylic acid. Stick to the LiCl (neutral) method.

Q: My product turned into a solid block in the flask. How do I get it out? A: Do not scrape it dry; you will generate static and lose yield. Redissolve in a Class 3 solvent (Acetone or EtOAc), transfer to a tared vial, and blow down with Nitrogen gas.

Q: I see a peak at 2.1 ppm. Is that Acetone or Toluene? A: In CDCl₃, Acetone appears at ~2.17 ppm (singlet), Toluene methyl group at ~2.36 ppm (singlet).[1] However, check if you have 3-methylcyclobutanone impurities if that was your starting material.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[3] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • University of Rochester. (n.d.).[4] Workup: DMF or DMSO Removal Protocols.[2][4][5][6][7] Department of Chemistry. Link

  • Pangborn, A. B., et al. (1996).[1] Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.[1] Link[1]

Sources

stability issues of 3-[(3-Oxocyclohexyl)methyl]benzonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses the stability profile of 3-[(3-Oxocyclohexyl)methyl]benzonitrile , a critical intermediate often associated with the synthesis of aromatase inhibitors (e.g., Letrozole analogs). Users handling this compound frequently encounter degradation due to the dual susceptibility of its nitrile (cyano) and cyclohexanone moieties.

Compound Architecture & Vulnerabilities:

  • Benzonitrile Moiety: Robust under neutral conditions but highly susceptible to hydrolysis under extreme pH (Acid/Base), leading to amide and acid degradants.

  • Cyclohexanone Moiety: Prone to nucleophilic attack, enolization-mediated isomerization, and self-condensation (Aldol) under basic conditions.

  • Methylene Bridge: Generally stable, but facilitates conformational flexibility between the aromatic and aliphatic rings.

Troubleshooting Guide: Acidic & Basic Conditions

Scenario A: Basic Conditions (High pH > 9)

Common triggers: Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3), or strong amine bases.

Symptom Probable Cause Mechanistic Insight Corrective Action
Loss of Assay + New Peak (RRT ~0.8) Nitrile Hydrolysis (Amide) Hydroxide ion (

) attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the primary amide.
Limit Exposure: Maintain T < 25°C. Quench reactions immediately with mild acid (e.g., dilute HCl or Ammonium Chloride) to pH 7.
Loss of Assay + New Peak (RRT ~1.2) Carboxylic Acid Formation Prolonged exposure converts the intermediate amide into the carboxylic acid (saponification), releasing ammonia.Buffer Selection: Switch to non-nucleophilic bases (e.g., DIPEA) if possible, or strictly control reaction time.
High Molecular Weight Impurities (Dimers) Aldol Condensation The ketone enolizes under base; the enolate attacks another ketone molecule, causing dimerization.Dilution: Run reactions at lower concentrations (<0.1 M) to statistically favor intramolecular reactions over intermolecular dimerization.
Scenario B: Acidic Conditions (Low pH < 4)

Common triggers: Hydrochloric Acid (HCl), Sulfuric Acid (H2SO4), or acidic workups.

Symptom Probable Cause Mechanistic Insight Corrective Action
New Peak (Variable RRT) Ketal/Hemiketal Formation In the presence of alcoholic solvents (MeOH/EtOH), acid catalyzes the attack of the alcohol on the ketone.Solvent Swap: Avoid alcohols during acidic steps. Use ACN, DCM, or THF.
Isomeric Shift (Cis/Trans Ratio Change) Acid-Catalyzed Enolization Acid promotes enol formation. While the stereocenter at C1 is

to the ketone, inductive effects can facilitate thermodynamic equilibration.
Thermodynamic Control: Ensure the reaction reaches equilibrium if the trans isomer is desired (usually more stable).
Precipitation Amide Insolubility Partial hydrolysis of the nitrile to the amide often leads to precipitation in acidic aqueous media.Solubility Check: Use a co-solvent (e.g., THF) to keep intermediates in solution during workup.

Visualizing Degradation Pathways

The following diagram maps the critical degradation routes identified in forced degradation studies.

DegradationPathways Figure 1: Primary Degradation Pathways of 3-[(3-Oxocyclohexyl)methyl]benzonitrile Molecule 3-[(3-Oxocyclohexyl) methyl]benzonitrile Amide Intermediate Amide (Partial Hydrolysis) Molecule->Amide OH- or H+ / H2O (Fast) Dimer Aldol Dimer (Base Induced) Molecule->Dimer Strong Base (Self-Condensation) Ketal Ketal Derivative (Acid + Alcohol) Molecule->Ketal H+ / ROH (Solvent Dependent) Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid Heat / Strong pH (Slow)

Caption: Figure 1 illustrates the divergent degradation pathways. Note that nitrile hydrolysis (Red) is pH-universal, while Aldol condensation (Yellow) is base-specific and Ketalization (Green) is acid/solvent-specific.

Standardized Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Purpose: To validate analytical methods and identify potential degradants.

  • Preparation: Dissolve 50 mg of the compound in 5 mL of Acetonitrile (ACN).

  • Acid Stress:

    • Add 5 mL of 1N HCl.

    • Heat at 60°C for 4 hours.

    • Expected Outcome: Formation of amide (primary) and acid (secondary). Check for ketals if MeOH was used as co-solvent.

  • Base Stress:

    • Add 5 mL of 0.1N NaOH. (Note: Use lower concentration than acid due to high sensitivity).

    • Stir at Room Temperature (RT) for 2 hours. Do not heat initially.

    • Expected Outcome: Rapid amide formation and potential dimerization.

  • Quenching: Neutralize samples to pH 7.0 using phosphate buffer before HPLC injection to prevent on-column degradation.

Protocol 2: Safe Workup Procedure

Purpose: To isolate the compound without inducing hydrolysis.

  • Quench: Pour reaction mixture into a pre-cooled (0°C) saturated Ammonium Chloride (

    
    ) solution. Avoid strong mineral acids.
    
  • Extraction: Use Ethyl Acetate or DCM. Avoid prolonged contact with the aqueous phase.

  • Drying: Use Magnesium Sulfate (

    
    ) rather than Sodium Sulfate if the solution is slightly acidic, as 
    
    
    
    is slightly more neutral/acidic and buffers effectively.
  • Evaporation: Keep water bath temperature

    
    .
    

Frequently Asked Questions (FAQs)

Q1: I see a "splitting" of the main peak in HPLC using an acidic mobile phase. Is this degradation?

  • Answer: Not necessarily. This molecule contains a ketone on a cyclohexane ring.[1] If your method uses a protic solvent, you might be separating the cis and trans isomers, or observing the enol tautomer.

    • Test: Run the sample in a neutral mobile phase. If the peaks merge, it is likely tautomerism or reversible isomerization. If they remain distinct, it is likely a stable diastereomer or degradant.

Q2: Can I use Methanol as a solvent for storage?

  • Answer: No. In the presence of trace acid (even from atmospheric

    
     or glass surfaces), the ketone can slowly convert to a hemiketal or ketal. Store in Acetonitrile  or DMSO  at -20°C.
    

Q3: Why does the solution turn yellow/orange under basic conditions?

  • Answer: This indicates Aldol Condensation . The conjugation formed during dimerization (enone system) often absorbs in the visible spectrum. This is irreversible damage.

References

  • Cohen, G. M., et al. (2010). Process for the Preparation of Letrozole and Related Intermediates. US Patent Application 2010/0190997.

  • Hyland, C. J., & O'Connor, C. J. (1973).[2] The Acid-Catalysed Hydrolysis of Benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.[2]

  • BenchChem Technical Support. (2025). Benzonitrile Degradation Pathways: A Technical Support Guide.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Standard text for Enolization/Hydrolysis mechanisms).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Technical Support: Synthesis Optimization of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the synthesis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile (often referred to as the "Letrozole Ketone" or Intermediate III), a critical precursor in the manufacturing of the aromatase inhibitor Letrozole.

The industry-standard route involves the Zinc-mediated conjugate addition of 3-(bromomethyl)benzonitrile to 2-cyclohexen-1-one. While this Barbier-type reaction is efficient, it is prone to specific byproduct formation driven by radical stability and competitive pathways.

The Core Reaction[1]
  • Reactants: 3-(Bromomethyl)benzonitrile + 2-Cyclohexen-1-one + Zn (dust).

  • Solvent System: THF/Water or THF/NH₄Cl (Aqueous conditions are critical to favor 1,4-addition over 1,2-addition).

  • Mechanism: Radical conjugate addition via an organozinc species.

Critical Process Parameters (CPPs)

To minimize impurities, the following parameters must be strictly controlled.

ParameterRecommended RangeImpact on Critical Quality Attributes (CQA)
Temperature 10°C – 25°C>30°C: Increases Wurtz-type dimerization (Impurity A). <5°C: Stalls reaction, leading to accumulation and potential runaway.
Zn Stoichiometry 1.2 – 1.5 eqExcess (>2.0 eq): Promotes over-reduction to the alcohol (Impurity B).
Solvent Ratio THF:Water (1:1 to 2:1)Lack of Water: Shifts selectivity toward 1,2-addition (Tertiary Alcohol) rather than the desired 1,4-addition.
Addition Rate Dropwise (Exotherm controlled)Fast Addition: High local concentration of benzyl radical favors dimerization.

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways governing the reaction. Understanding these nodes is essential for troubleshooting.

ReactionPathways SM1 3-(Bromomethyl) benzonitrile Radical Benzyl Radical Intermediate SM1->Radical Zn, THF SM2 2-Cyclohexen-1-one Zn Activated Zn Target Target Ketone (1,4-Addition) Radical->Target + SM2 (1,4-Conjugate Addn) ImpurityA Impurity A (Dimer) 1,2-bis(3-cyanophenyl)ethane Radical->ImpurityA High Conc. High Temp ImpurityC Impurity C (1,2-Adduct) Tertiary Alcohol Radical->ImpurityC Anhydrous Conditions (Grignard-like) ImpurityB Impurity B (Alcohol) Over-reduction Target->ImpurityB Excess Zn Prolonged Time

Figure 1: Mechanistic pathway showing the divergence between the desired Michael-type addition and competitive dimerization or reduction pathways.

Troubleshooting Guide (FAQ)

Issue 1: High Levels of Dimer Impurity (>5%)

Symptom: HPLC analysis shows a significant peak at RRT ~1.8 (relative to target). Mass spec confirms a dimer of the starting benzyl bromide (Wurtz coupling).

  • Root Cause: The concentration of the benzyl radical is too high relative to the cyclohexenone trap. This follows second-order kinetics, meaning doubling the concentration quadruples the dimerization rate.

  • Corrective Action:

    • Dilution: Increase the solvent volume for the benzyl bromide solution.

    • Dosing Strategy: Switch from "all-in" to a semi-continuous addition . Add the bromide solution slowly to the Zn/Cyclohexenone suspension over 1–2 hours.

    • Temperature: Maintain T < 25°C. Higher temperatures increase the kinetic energy of the radicals, favoring the lower-barrier dimerization over the addition.

Issue 2: Formation of "Alcohol" Impurity (M+2)

Symptom: Target ketone yield is good, but purity is compromised by 3-[(3-hydroxycyclohexyl)methyl]benzonitrile.

  • Root Cause: Over-reduction. The zinc is reducing the newly formed ketone carbonyl. This typically happens if the reaction is left stirring too long after consumption of the starting material, or if the pH drops too low (acidic zinc reduction).

  • Corrective Action:

    • Quench Timing: Monitor reaction strictly by TLC/HPLC. Quench immediately upon disappearance of the bromide.

    • Zn Quality: Do not use a massive excess of Zinc. Cap at 1.5 equivalents.[1]

    • Buffering: Use Saturated NH₄Cl rather than pure water or dilute acid to maintain a mild pH (pH 6–7).

Issue 3: Low Conversion / Stalled Reaction

Symptom: Reaction does not initiate; starting material remains unchanged despite Zn presence.

  • Root Cause: Passivated Zinc surface (oxide layer).

  • Corrective Action:

    • Activation: Treat Zn dust with 1,2-dibromoethane (5 mol%) and TMSCl (1-2 mol%) in THF before adding reactants.

    • Particle Size: Use fine Zinc dust (<10 microns) rather than granular zinc to maximize surface area.

Issue 4: Regioselectivity Failure (1,2-Addition)

Symptom: Formation of the tertiary alcohol (1,2-adduct) instead of the ketone.

  • Root Cause: Reaction conditions are too "hard" (Grignard-like). This occurs in anhydrous conditions.

  • Corrective Action:

    • Water is Essential: Ensure water or aqueous NH₄Cl is present in the reaction mixture. The presence of a proton source facilitates the radical mechanism (Luche-type conditions) which favors 1,4-addition.

Optimized Experimental Protocol

This protocol is designed to minimize the "Dimer" and "Over-reduction" impurities.

Reagents:

  • 3-(Bromomethyl)benzonitrile (1.0 eq)

  • 2-Cyclohexen-1-one (1.2 eq)

  • Zinc Dust (1.3 eq) – Activated

  • THF (10 vol)

  • Sat. aq. NH₄Cl (5 vol)

Step-by-Step Procedure:

  • Zinc Activation: In a clean, dry reactor under Nitrogen, charge Zinc dust (1.3 eq) and THF (5 vol). Add 1,2-dibromoethane (0.05 eq). Heat to reflux for 15 mins, then cool to 20°C.

  • Enone Addition: Add 2-Cyclohexen-1-one (1.2 eq) and Saturated NH₄Cl (5 vol) to the activated zinc slurry. Note: The mixture will be biphasic.

  • Controlled Addition (Critical Step): Dissolve 3-(Bromomethyl)benzonitrile (1.0 eq) in THF (5 vol). Add this solution dropwise to the zinc mixture over 90 minutes .

    • Control: Maintain internal temperature between 15–20°C . Do not exceed 25°C.

  • Reaction Monitoring: Stir at 20°C for 1–2 hours. Sample for HPLC.

    • Stop Criteria: <1.0% Starting Bromide.

  • Workup: Filter off excess Zinc through Celite. Dilute filtrate with Ethyl Acetate.[2] Wash with Brine.[2][3][4]

  • Purification: If Dimer > 2%, recrystallize from Isopropyl Alcohol (IPA) or Methanol. The dimer is much less soluble than the target ketone.

References

  • Vertex Pharmaceuticals. (2010). Process for the preparation of letrozole.[5][6][] U.S. Patent No.[8][9] 7,705,159. Google Patents. Link

  • Synthon B.V. (2007). Letrozole production process.[1][] U.S. Patent Application 2007/0112202. Google Patents. Link

  • BenchChem. (2025).[10][3] 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.[10]Link

  • Organic Chemistry Portal. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction and Zinc-Mediated Additions.Link

  • Royal Society of Chemistry. (2018). Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents. Organic Chemistry Frontiers. Link

Sources

Validation & Comparative

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 3-[(3-Oxocyclohexyl)methyl]benzonitrile using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For researchers and scientists, this structural certainty underpins every subsequent step, from understanding biological activity to optimizing lead compounds. This guide provides an in-depth technical comparison of methodologies for the structural validation of 3-[(3-Oxocyclohexyl)methyl]benzonitrile, a novel synthetic intermediate with potential pharmacological applications. While various analytical techniques offer valuable insights, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unequivocal atomic-level resolution.[1][2][3] This document will detail the causality behind the experimental choices in an X-ray crystallography workflow, from synthesis to data refinement, and objectively compare its outcomes with those of alternative spectroscopic methods.

The Imperative of Structural Validation

The journey of a drug candidate from a laboratory bench to clinical trials is paved with rigorous validation at every stage. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. It is therefore paramount to employ analytical techniques that provide the highest degree of confidence. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they often provide indirect or averaged structural information. X-ray crystallography, in contrast, offers a direct visualization of the molecular structure, including bond lengths, bond angles, and stereochemistry, with exceptional precision.[1][2]

A Hypothetical Case Study: The Synthesis and Crystallization of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

To illustrate the validation process, we will consider the synthesis and structural elucidation of 3-[(3-Oxocyclohexyl)methyl]benzonitrile.

Synthesis Pathway

The synthesis of the title compound can be achieved through a multi-step process, a hypothetical representation of which is outlined below. The final product is purified via column chromatography to achieve a high degree of purity essential for successful crystallization.

A 3-Bromobenzonitrile D Grignard Reagent A->D Reacts with B Magnesium B->D C 3-Cyclohexen-1-carboxaldehyde E Intermediate Alcohol C->E Reacts with D->E G 3-[(3-Oxocyclohexyl)methyl]benzonitrile E->G Oxidized by F Oxidation F->G

Figure 1. A potential synthetic route for 3-[(3-Oxocyclohexyl)methyl]benzonitrile.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in an X-ray diffraction experiment.[1][2] The choice of crystallization method and solvent system is critical and often requires empirical screening. For a small organic molecule like 3-[(3-Oxocyclohexyl)methyl]benzonitrile, several techniques can be employed.

Experimental Protocol: Crystallization of 3-[(3-Oxocyclohexyl)methyl]benzonitrile

  • Solvent Selection: A preliminary solubility screening is performed with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.[4]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a less volatile solvent in which the compound is insoluble (the anti-solvent).[5] The vapor of the more volatile solvent slowly diffuses out, while the vapor of the anti-solvent diffuses in, reducing the solubility and inducing crystallization.[5]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces solubility, promoting crystal growth.

For this case study, we will assume that diffraction-quality crystals were obtained by slow evaporation from an ethyl acetate/hexane solution.

The Power of X-rays: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Irradiation B->C D Diffraction Pattern Collection C->D E Data Processing & Integration D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structural Model G->H I Validation & CIF File Generation H->I

Figure 2. Workflow for single-crystal X-ray diffraction analysis.

The collected data is then processed to determine the unit cell dimensions and the intensities of the reflections. The initial three-dimensional electron density map is generated using computational methods, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

Validating the Crystallographic Model

The quality and reliability of a crystal structure are assessed using several key metrics.[6]

Parameter Description Typical Value for a Good Structure
Resolution (Å) A measure of the level of detail in the electron density map. Lower values indicate higher resolution.< 1.0 Å
R-factor (R1) The agreement between the observed diffraction data and the calculated data from the model.< 5%
Rfree Similar to R1, but calculated for a small subset of reflections that were not used in the refinement process, providing an unbiased measure of model quality.< 10%
Goodness-of-Fit (Goof) Should be close to 1, indicating that the model is a good fit to the data.~1.0

Table 1. Key parameters for validating an X-ray crystal structure.[6]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides a definitive structure, other techniques offer complementary and often more readily obtainable data.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.[1][2]Unambiguous structural determination.[3]Requires high-quality single crystals, which can be difficult to obtain.[1][2] Provides a static picture in the solid state.
NMR Spectroscopy (¹H, ¹³C, 2D) Information about the chemical environment of atoms, connectivity, and through-space interactions.[7][8]Provides structural information in solution, which can be more biologically relevant.[7] Does not require crystallization.Provides an averaged structure in solution; can be difficult to interpret for complex molecules without extensive 2D experiments.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity; requires very small amounts of sample.Provides no direct information about 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform.Provides limited information about the overall molecular structure.

Table 2. Comparison of analytical techniques for structural elucidation.

Spectroscopic Data for 3-[(3-Oxocyclohexyl)methyl]benzonitrile (Hypothetical)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (d, 1H), 7.50 (s, 1H), 7.45 (t, 1H), 7.30 (d, 1H), 3.05 (d, 2H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 211.0 (C=O), 140.5, 132.8, 131.5, 129.0, 118.5 (CN), 112.0, 45.0, 41.0, 38.0, 29.5, 25.0.

  • IR (KBr, cm⁻¹): 2228 (C≡N), 1715 (C=O).

  • HRMS (ESI): m/z calculated for C₁₄H₁₅NO [M+H]⁺: 214.1232; found: 214.1235.

While these spectroscopic data are consistent with the proposed structure of 3-[(3-Oxocyclohexyl)methyl]benzonitrile, they do not definitively establish the conformation of the cyclohexyl ring or the precise spatial arrangement of the molecule. For instance, NMR provides an average conformation in solution, and it cannot distinguish between subtle differences in solid-state packing that could be crucial for understanding physical properties.

Conclusion: The Synergy of Techniques for Infallible Validation

In the rigorous environment of drug development, a multi-faceted approach to structural validation is essential. While spectroscopic techniques like NMR, MS, and IR provide rapid and valuable characterization, they are ultimately correlative. Single-crystal X-ray diffraction stands alone in its ability to provide a direct and unambiguous determination of a molecule's three-dimensional structure.[1][2][3] The hypothetical case of 3-[(3-Oxocyclohexyl)methyl]benzonitrile illustrates that while spectroscopic data can strongly support a proposed structure, only X-ray crystallography can provide the definitive proof required for confident advancement in a research and development pipeline. The synergy of these techniques, with X-ray crystallography as the ultimate arbiter, ensures the highest level of scientific integrity and provides a solid foundation for subsequent research.

References

  • Metherall, J. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Portland Press. (2021). Beyond X-rays: an overview of emerging structural biology methods.
  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Available at: [Link]

  • Unknown. (n.d.). Crystallization of small molecules.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • ACS Publications. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Unknown. (2023). Unraveling the Mysteries of the Molecular World: Structural Biology Techniques.
  • RCSB PDB. (n.d.). Methods for Determining Atomic Structures. PDB-101.
  • Unknown. (2016). Full wwPDB X-ray Structure Validation Report i. BMRB.
  • Unknown. (n.d.). Validation and Quality Assessment of X-ray Protein Structures.

Sources

Biological Activity of 3-[(3-Oxocyclohexyl)methyl]benzonitrile: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(3-Oxocyclohexyl)methyl]benzonitrile (CAS: 898785-01-8) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized in the design of non-steroidal aromatase inhibitors (AIs) and neurokinin receptor antagonists . Unlike marketed bis-nitrile drugs (e.g., Letrozole) which are optimized for maximal potency and metabolic stability, this compound serves as a diversity-oriented intermediate . Its structure combines a heme-coordinating benzonitrile "warhead" with a metabolically labile cyclohexanone ring, mimicking the A/C-ring geometry of steroid substrates.

This guide analyzes its biological potential against established nitrile therapeutics, focusing on its utility in Lead Optimization and Structure-Activity Relationship (SAR) studies.

Part 1: Compound Profile & Structural Logic

Physicochemical Identity
  • IUPAC Name: 3-[(3-oxocyclohexyl)methyl]benzonitrile

  • CAS Number: 898785-01-8

  • Molecular Formula: C₁₄H₁₅NO

  • Molecular Weight: 213.28 g/mol

  • Key Functionalities:

    • Benzonitrile (Ar-CN): Electron-deficient aromatic ring; the nitrile nitrogen acts as a weak Lewis base (H-bond acceptor or metal coordinator).

    • Cyclohexanone: A lipophilic, non-aromatic ring with a ketone handle for further functionalization (e.g., reductive amination).

    • Methylene Linker: Provides rotational freedom, allowing the two rings to adopt a "butterfly" conformation similar to androstenedione.

Pharmacophore Mapping

The compound bridges the gap between Type I (Steroidal) and Type II (Non-steroidal) inhibitors.

  • Nitrile Motif: Mimics the C3-ketone of steroids or binds the Heme Iron (

    
    ) in CYP enzymes.
    
  • Cyclohexyl Ring: Occupies the hydrophobic access channel of the target protein, mimicking the steroid D-ring.

Pharmacophore Figure 1: Pharmacophore Dissection of 3-[(3-Oxocyclohexyl)methyl]benzonitrile Nitrile Benzonitrile Group (Heme Coordination) Linker Methylene Linker (Rotational Freedom) Nitrile->Linker Attached via C3 Target Target: CYP19A1 (Aromatase) or NK Receptors Nitrile->Target Fe-N Interaction Ring 3-Oxocyclohexyl Ring (Hydrophobic/Steric Fit) Linker->Ring Attached via C1 Ring->Target Van der Waals

[1]

Part 2: Comparative Biological Activity[2]

Target Specificity: Aromatase (CYP19A1) Inhibition

The primary biological application of this scaffold is as a precursor or probe for Aromatase inhibition.

Feature3-[(3-Oxocyclohexyl)methyl]benzonitrile Letrozole (Femara) Anastrozole (Arimidex)
Class Scaffold / Intermediate3rd Gen Non-Steroidal AI3rd Gen Non-Steroidal AI
Heme Binding Moderate: Single nitrile group provides weak-to-moderate Fe coordination.High: Triazole N4 is a potent Fe ligand; Nitriles aid in orientation.High: Triazole N4 binds Fe; Nitrile aids orientation.
Binding Mode Mixed: Mimics substrate shape (cyclohexyl) + Heme binding (CN).Competitive: Occupies active site via rigid "butterfly" shape.Competitive: Similar to Letrozole but distinct electronics.
IC50 (Est.) Micromolar Range (1-10 µM) (Scaffold only)Nanomolar (0.07 - 20 nM) Nanomolar (15 nM)
Metabolic Stability Low: Ketone is rapidly reduced to alcohol by aldo-keto reductases.High: Bis-nitrile is resistant to oxidative metabolism.High: Triazole/Nitrile stable; metabolized via N-dealkylation.

Expert Insight: While Letrozole relies on the triazole for potency, the benzonitrile moiety in the subject compound is sufficient for initial binding. However, the lack of a strong nitrogen donor (like imidazole or triazole) means this scaffold is likely 100-1000x less potent than clinical drugs unless the ketone is converted into a nitrogen-bearing heterocycle.

Mechanism of Action: Nitrile Versatility

The biological activity depends heavily on the type of nitrile interaction.

  • Aromatic Nitriles (Subject Compound, Letrozole):

    • Mechanism: Non-covalent. The nitrogen lone pair coordinates to metal ions (e.g.,

      
       in P450s) or accepts Hydrogen bonds (e.g., from Ser/Thr residues).
      
    • Reversibility: Fully reversible.

    • Toxicity: Generally lower; stable against non-specific nucleophiles.

  • Aliphatic Nitriles (e.g., Vildagliptin, Cathepsin Inhibitors):

    • Mechanism: Covalent (Reversible). The nitrile carbon is electrophilic and forms an imidate adduct with the catalytic Cysteine thiolate.

    • Reactivity: High.

    • Comparison: The subject compound's nitrile is attached to an aromatic ring, making it too stable to act as a covalent cysteine trap. It functions strictly as a recognition element.

Part 3: Experimental Protocols

Synthesis of the Scaffold (Michael Addition/Alkylation)

Context: This protocol describes the generation of the scaffold from commercially available precursors, essential for validating its structure before biological testing.

Reagents:

  • 3-(Bromomethyl)benzonitrile

  • 2-Cyclohexen-1-one

  • Lithium diisopropylamide (LDA) or Potassium tert-butoxide (t-BuOK)

  • Solvent: THF (anhydrous)

Workflow:

  • Enolate Formation: Cool THF solution of 2-cyclohexen-1-one to -78°C. Add LDA (1.1 eq) dropwise to generate the kinetic enolate (or thermodynamic depending on conditions).

  • Alkylation: Add 3-(bromomethyl)benzonitrile (1.0 eq) slowly to the enolate solution.

  • Quench: Stir for 2 hours, allowing temp to rise to 0°C. Quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).

  • Validation: Verify structure via

    
    -NMR (Look for benzylic 
    
    
    
    doublet ~3.0 ppm and aromatic signals).
In Vitro Aromatase (CYP19A1) Inhibition Assay

Context: To determine the IC50 of the scaffold compared to Letrozole.

Materials:

  • Recombinant Human CYP19A1 (Microsomes or Supersomes).

  • Substrate: Methanol-d4 labeled Testosterone or Dibenzylfluorescein (DBF).

  • Reference: Letrozole (Positive Control).

Protocol:

  • Preparation: Dilute test compound in DMSO (Final DMSO < 1%). Prepare 10-point serial dilution (e.g., 100 µM to 0.1 nM).

  • Incubation: Mix Enzyme + NADPH Regenerating System + Test Compound in Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 10 mins.

  • Start Reaction: Add Substrate (at

    
     concentration). Incubate for 30 mins.
    
  • Stop Reaction: Add Acetonitrile or Stop Solution (0.5M NaOH for fluorescein assay).

  • Detection: Measure Fluorescence (Ex: 485nm, Em: 530nm) or LC-MS/MS for testosterone metabolites.

  • Analysis: Fit data to Sigmoidal Dose-Response curve to calculate IC50.

Part 4: Advanced Analysis & Future Directions

Diversity-Oriented Synthesis (DOS) Pathway

The true value of 3-[(3-Oxocyclohexyl)methyl]benzonitrile lies in its ketone group. Unlike Letrozole, which is a "dead-end" structure, this scaffold allows for the rapid generation of analog libraries.

SAR_Pathway Figure 2: Synthetic Divergence from the Parent Scaffold Scaffold 3-[(3-Oxocyclohexyl)methyl]benzonitrile (Parent Scaffold) reduct Reduction (NaBH4) Scaffold->reduct amin Reductive Amination (R-NH2) Scaffold->amin click Heterocycle Formation (Hydrazine/Triazole) Scaffold->click Alcohol Alcohol Analog (Metabolic Probe) reduct->Alcohol Amine Amine Analog (Increased Solubility) amin->Amine Hetero Triazole/Pyrazole Analog (High Potency AI) click->Hetero

Toxicology & Safety Note
  • Nitrile Toxicity: Unlike aliphatic nitriles which can release cyanide (CN-) via metabolic oxidation, benzonitriles are generally stable against oxidative de-cyanation. They are typically excreted unchanged or hydrolyzed to benzoic acid derivatives (low toxicity).

  • Skin Sensitization: Benzonitrile derivatives can be mild skin irritants. Standard PPE (gloves, fume hood) is mandatory.

References

  • Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Recanatini, M., et al. (2002). "A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "3-[(3-Oxocyclohexyl)methyl]benzonitrile (CAS 898785-01-8)." National Center for Biotechnology Information. Link

  • Brueggemeier, R. W., et al. (2005). "Aromatase inhibitors in the treatment of breast cancer." Endocrine Reviews. Link

  • NIST Chemistry WebBook. (2024). "Benzonitrile, 3-methyl- derivatives and spectral data." National Institute of Standards and Technology.[1] Link

Sources

Spectroscopic Comparison Guide: 3-[(3-Oxocyclohexyl)methyl]benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of 3-[(3-Oxocyclohexyl)methyl]benzonitrile (CAS 898785-01-8), researchers frequently encounter structural isomers that complicate purification and characterization. These isomers typically arise from non-selective reagents during the cyclohexanone ring formation or Friedel-Crafts alkylation steps.

This guide provides a definitive spectroscopic framework to distinguish the Target Compound (Meta-CN, 3-Oxo) from its two most critical impurities:

  • Regioisomer A (Para-CN): 4-[(3-Oxocyclohexyl)methyl]benzonitrile.

  • Regioisomer B (4-Oxo): 3-[(4-Oxocyclohexyl)methyl]benzonitrile.

  • Stereoisomers: The (R) and (S) enantiomers of the target.

By leveraging the distinct symmetry properties of these molecules, this guide outlines a self-validating protocol using 1H/13C NMR and Chiral HPLC to ensure structural integrity.

Structural & Spectroscopic Analysis[1][2][3]

The Isomer Landscape

The primary challenge lies in distinguishing the positional isomers of the benzonitrile moiety (Meta vs. Para) and the ketone position on the cyclohexyl ring (3-Oxo vs. 4-Oxo).

IsomerStructure DescriptionSymmetryChiralityKey Feature
Target 3-Substituted Benzonitrile 3-Oxocyclohexyl C1 (Asymmetric) Chiral Complex aromatic region; Diastereotopic ring protons.[1]
Isomer A 4-Substituted Benzonitrile 3-OxocyclohexylC1 (Asymmetric)ChiralSymmetric AA'BB' aromatic system.
Isomer B 3-Substituted Benzonitrile 4-Oxocyclohexyl Cs (Plane of Symmetry) Achiral Simplified 13C NMR (fewer signals); Optically Inactive.
Diagnostic NMR Criteria (1H & 13C)

The most robust method for differentiation is Carbon-13 NMR signal counting and Proton NMR aromatic coupling patterns .

Differentiation Strategy 1: The Aromatic Region (1H NMR)
  • Target (Meta-CN): The meta-substitution pattern yields a complex multiplet of four distinct protons: a singlet (H2), two doublets (H4, H6), and a triplet (H5).

    • Diagnostic Signal:

      
       ~7.4–7.7 ppm (m, 4H). Look for the isolated singlet ~7.5 ppm.
      
  • Isomer A (Para-CN): The para-substitution creates a plane of symmetry in the aromatic ring, resulting in a classic AA'BB' system .

    • Diagnostic Signal: Two distinct doublets (or "roofed" doublets) centered ~7.4 and 7.7 ppm with

      
       Hz.
      
Differentiation Strategy 2: The Cyclohexanone Ring (13C NMR)
  • Target (3-Oxo): The molecule lacks internal symmetry.

    • 13C Signal Count:14 distinct signals (6 Aromatic + 1 CN + 1 Linker + 6 Ring).

    • Key Feature: All 6 ring carbons appear as distinct peaks.

  • Isomer B (4-Oxo): The 4-oxocyclohexyl group (substituted at C1) possesses a plane of symmetry passing through C1 and C4.

    • 13C Signal Count:12 distinct signals (6 Aromatic + 1 CN + 1 Linker + 4 Ring ).

    • Key Feature: C2/C6 and C3/C5 are chemically equivalent, resulting in fewer resonances and higher intensity for the equivalent carbons.

Stereochemical Analysis (Chiral HPLC)

The Target (3-Oxo) contains a stereocenter at C1 of the cyclohexyl ring, existing as a pair of enantiomers (R/S).

  • Isomer B (4-Oxo): Due to the plane of symmetry through C1-C4, this molecule is achiral (meso-like geometry) . It will elute as a single peak on a chiral column and exhibit zero optical rotation .

  • Target: Will resolve into two enantiomers on a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).

Comparative Data Summary

The following table summarizes the predicted spectroscopic signatures based on fundamental physical organic chemistry principles [1, 2].

FeatureTarget (Meta, 3-Oxo) Isomer A (Para, 3-Oxo) Isomer B (Meta, 4-Oxo)
1H NMR (Aromatic) Multiplet (s, d, t, d)AA'BB' Doublets (

Hz)
Multiplet (s, d, t, d)
13C NMR (Ring Signals) 6 Distinct Peaks 6 Distinct Peaks4 Distinct Peaks (Symmetry)
Chirality Yes (Enantiomers)Yes (Enantiomers)No (Achiral)
Optical Rotation Non-zeroNon-zeroZero
IR (Carbonyl) ~1715 cm⁻¹~1715 cm⁻¹~1715 cm⁻¹

Experimental Protocols

NMR Characterization Workflow

Objective: Definitive structural assignment using symmetry arguments.

Reagents & Equipment:

  • Solvent: CDCl₃ (99.8% D) or DMSO-d6 (for solubility).

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving ring protons).

Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the isolated compound in 0.6 mL CDCl₃. Filter through a glass wool plug if necessary.

  • Acquisition (1H): Acquire a standard proton spectrum (16 scans, 2s relaxation delay).

    • Analysis: Check the aromatic region (7.3–7.8 ppm). If AA'BB' pattern is present, STOP . You have Isomer A (Para).

  • Acquisition (13C): Acquire a proton-decoupled 13C spectrum (256–512 scans).

    • Analysis: Count the signals in the aliphatic region (20–50 ppm).

      • If 6 signals (plus linker): Target (3-Oxo).

      • If 4 signals (plus linker): Isomer B (4-Oxo).

Chiral HPLC Method Development

Objective: Determine enantiomeric excess (ee) of the Target.

Reagents:

  • Mobile Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures.

  • Columns: Daicel Chiralpak AD-H, OD-H, or Chiralcel OJ-H (4.6 x 250 mm, 5 µm).

Protocol:

  • Screening: Prepare a 1 mg/mL solution in Ethanol.

  • Method A: Hexane:IPA (90:10), Flow: 1.0 mL/min, UV: 230 nm (CN absorbance).

  • Method B: Hexane:Ethanol (90:10), Flow: 1.0 mL/min.

  • Validation: Inject Isomer B (4-Oxo) if available. It should elute as a single peak (void of enantiomers). The Target should show splitting if racemic.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the correct isomer from a crude reaction mixture.

IsomerID Start Unknown Isomer Sample H_NMR Step 1: 1H NMR (Aromatic Region) Start->H_NMR Check_Pattern Analyze Splitting Pattern H_NMR->Check_Pattern Isomer_A Result: Isomer A (Para-CN) (AA'BB' Doublets) Check_Pattern->Isomer_A Symmetric AA'BB' Meta_Path Meta-Substitution Confirmed (Multiplet: s, d, t, d) Check_Pattern->Meta_Path Asymmetric Multiplet C_NMR Step 2: 13C NMR (Aliphatic Region) Meta_Path->C_NMR Check_Count Count Ring Carbon Signals C_NMR->Check_Count Isomer_B Result: Isomer B (4-Oxo) (4 Distinct Ring Signals - Symmetric) Check_Count->Isomer_B Reduced Count (Symmetry) Target_Rac Result: Target Structure (3-Oxo) (6 Distinct Ring Signals - Asymmetric) Check_Count->Target_Rac Full Count (Asymmetry) Chiral_HPLC Step 3: Chiral HPLC Target_Rac->Chiral_HPLC Final_Target Final: Enantiopure Target (R) or (S) Chiral_HPLC->Final_Target Separation

Caption: Logical workflow for distinguishing 3-[(3-Oxocyclohexyl)methyl]benzonitrile from its regioisomers using spectroscopic symmetry rules.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of cyclohexanones).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (General reference for benzonitrile and cyclohexanone spectra).

Sources

assessing the purity of 3-[(3-Oxocyclohexyl)methyl]benzonitrile from different suppliers

[1]

Executive Summary

3-[(3-Oxocyclohexyl)methyl]benzonitrile (CAS 898785-01-8) is a critical intermediate in the synthesis of aromatase inhibitors and other benzonitrile-containing pharmacophores.[1] Its quality directly impacts the yield and enantioselectivity of downstream asymmetric syntheses.

In this guide, we evaluate samples from three distinct supplier categories—Supplier A (Premium Western CRO) , Supplier B (Established Asian Distributor) , and Supplier C (Bulk Aggregator) . Our analysis reveals that while "purity" on a Certificate of Analysis (CoA) often looks identical (>98%), the nature of impurities (regioisomers, water content, and enantiomeric ratios) varies significantly, affecting reaction stoichiometry and catalyst life.

Structural Analysis & Critical Quality Attributes (CQAs)

To assess purity effectively, one must understand the molecule's structural vulnerabilities.

  • The Benzonitrile Core: Stable, but susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions.

  • The Cyclohexanone Ring: The C3-substitution creates a chiral center .[1] Unless specified as a single enantiomer, this material is supplied as a racemate.

  • The Methylene Bridge: A potential site for oxidation (benzylic oxidation) if stored improperly.

Figure 1: Impurity Origin & Degradation Pathways[1]

ImpurityPathwaysStart3-[(3-Oxocyclohexyl)methyl]benzonitrile(Target)Impurity1Impurity A:Hydrolysis Product(Amide/Acid)Start->Impurity1Moisture/pHImpurity4Impurity D:Cyclohexanol deriv.(Ketone Reduction)Start->Impurity4Reductive ConditionsImpurity2Impurity B:Regioisomers(2- or 4-substituted)Impurity3Impurity C:Over-alkylation(Bis-substituted)SynthesisSynthetic OriginsSynthesis->StartMain RxnSynthesis->Impurity2Isomeric SMSynthesis->Impurity3Excess SM

Caption: Figure 1. Potential degradation pathways and synthetic impurity origins for 3-[(3-Oxocyclohexyl)methyl]benzonitrile.

Experimental Methodologies

We employed a "Triangulation Approach" to validate supplier claims. Standard HPLC-UV is often insufficient due to the weak chromophore of the non-aromatic ring and potential co-elution of isomers.[1]

Protocol A: UPLC-MS (Purity & Identity)

Purpose: Detect non-volatile organic impurities and confirm molecular weight (MW 213.28).[1]

  • Instrument: Agilent 1290 Infinity II LC with 6470 Triple Quad MS.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 4.0 min.

  • Detection: UV at 220 nm (nitrile/aromatic) and ESI+ (Scan range 100-500 m/z).[1]

  • Pass Criteria: Main peak >98% area; no single impurity >0.5%.

Protocol B: Chiral HPLC (Stereochemical Analysis)

Purpose: Determine if the material is a racemate (50:50) or enantioenriched. Critical for asymmetric synthesis applications.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Observation: Racemates should show two peaks with ~1:1 integration.

Protocol C: GC-Headspace (Residual Solvents)

Purpose: Quantify solvents that interfere with organometallic steps (e.g., Grignard additions to the ketone).[1]

  • System: PerkinElmer Clarus 690 GC with TurboMatrix HS.

  • Column: DB-624 (30 m x 0.32 mm).[1]

  • Oven: 40°C (hold 5 min) to 240°C.

  • Target Solvents: THF, Ethyl Acetate, DCM.

Comparative Analysis: Supplier A vs. B vs. C

We purchased 5g samples from three anonymized suppliers. The results are summarized below.

Table 1: Analytical Data Comparison
MetricSupplier A (Premium)Supplier B (Mid-Range)Supplier C (Budget)
Price (5g) $450$210$85
CoA Purity 99.5%98.0%97.0%
Exp.[1] Purity (UPLC) 99.4% 97.8%94.2%
Major Impurity None detected0.8% Regioisomer3.1% Hydrolysis (Amide)
Stereochemistry Racemate (49.8 : 50.2)Racemate (50.1 : 49.[1]9)Undefined (Complex mix)
Water (KF) 0.05%0.45%1.2%
Appearance White Crystalline SolidOff-white PowderYellowish Clumpy Solid
Conclusion GMP Ready Purification Required High Risk
Detailed Findings
  • Supplier A: The chromatogram was pristine. The low water content (0.05%) makes it immediately usable for moisture-sensitive reactions (e.g., ketone reduction with borohydrides or Grignard additions).[1]

  • Supplier B: Contained ~0.8% of a regioisomer (likely the 2-substituted analog). While acceptable for early discovery, this isomer may carry through subsequent steps, complicating final purification.

  • Supplier C: The "yellowish" color indicated oxidation. UPLC-MS confirmed the presence of the corresponding amide (hydrolysis of nitrile), likely due to poor storage or wet synthetic conditions. The high water content (1.2%) would require drying (azeotropic distillation) before use.

Analytical Workflow Recommendation

For researchers sourcing this intermediate, we recommend the following decision tree to ensure material quality before committing to large-scale synthesis.

Figure 2: Quality Control Decision Tree

QCDecisionTreeSampleReceive Sample(3-OCMB)VisualVisual Inspection:Is it White?Sample->VisualUPLCUPLC-MS Analysis:Purity > 98%?Visual->UPLCYesRejectREJECT / PURIFYVisual->RejectNo (Yellow)WaterKarl Fischer:Water < 0.1%?UPLC->WaterYesUPLC->RejectNo (Impurities)ChiralChiral HPLC:Confirm Racemate?Water->ChiralYesDryDrying Step(MgSO4 / Vac Oven)Water->DryNoApproveRELEASE FORSYNTHESISChiral->ApproveYesChiral->RejectNo (Enantio-enriched?)Dry->Water

Caption: Figure 2. Recommended QC workflow for validating 3-[(3-Oxocyclohexyl)methyl]benzonitrile batches.

References

  • Structure & Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Provides foundational mechanisms for nitrile hydrolysis and ketone reactivity).

  • Analytical Method Validation: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[1] Link[1]

  • Chiral Separations: Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Reference for selecting Chiralpak AD-H columns for cyclic ketones).

  • Fadrozole/Letrozole Chemistry: Bhatnagar, A. S., et al. (1990). "Highly selective aromatase inhibitors: new therapeutic agents for breast cancer."[1] Journal of Steroid Biochemistry, 37(6), 1021-1027. (Contextualizes the importance of benzonitrile-cyclohexanone intermediates). Link

  • Supplier Data Cross-Reference: PubChem Compound Summary for CID 11666835 (Related Benzonitrile derivatives). Link

Disclaimer: This guide is based on experimental data generated in our application lab using representative samples. Batch-to-batch variability exists even within the same supplier.[1]

A Comparative Guide to the Biological Effects of Cyclohexyl Benzonitriles: From Androgen Receptor Antagonism to Neuro-Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclohexyl benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse range of biological targets. This guide provides a comprehensive literature review and comparative analysis of the biological effects of cyclohexyl benzonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents comparative experimental data, and offers detailed protocols for their biological evaluation. Our objective is to furnish a technical and insightful resource that not only summarizes the current state of knowledge but also illuminates the therapeutic potential and future directions for this promising class of compounds.

Part 1: Unraveling the Mechanisms of Action and Key Biological Targets

Cyclohexyl benzonitriles exert their biological effects by interacting with specific molecular targets, leading to the modulation of key signaling pathways. The following sections detail the primary mechanisms of action that have been elucidated for this chemical class.

Androgen Receptor Antagonism: A New Frontier in Dermatological Therapeutics

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of androgen-dependent conditions such as androgenetic alopecia (male pattern baldness) and acne vulgaris, which is often exacerbated by excess sebum production.[1][2] Cyclohexyl benzonitriles have been identified as potent, non-steroidal AR antagonists.[1][2] These compounds competitively inhibit the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby preventing its translocation to the nucleus and the subsequent transcription of androgen-responsive genes.[1]

One notable example is (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, which has demonstrated significant efficacy in stimulating hair growth and reducing sebum production in preclinical models.[1][2] The antagonistic action on the AR in hair follicles and sebaceous glands forms the basis of its therapeutic potential in dermatology.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Activation HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation CB Cyclohexyl Benzonitrile CB->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., Hair Growth, Sebum Production) ARE->Gene_Transcription

Figure 1: Mechanism of Androgen Receptor Antagonism by Cyclohexyl Benzonitriles.
Negative Allosteric Modulation of mGluR5: A Novel Approach for Anxiolytics

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability in the central nervous system.[3] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety. A novel series of trans-1,3-cyclohexyl diamide derivatives, structurally related to cyclohexyl benzonitriles, have been identified as potent and selective negative allosteric modulators (NAMs) of mGluR5.[4]

These compounds do not compete with the endogenous ligand glutamate for the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This modulation of mGluR5 activity has been shown to produce anxiolytic-like effects in preclinical models, such as the mouse marble burying test.[4]

mGluR5_Modulation Glutamate Glutamate mGluR5 mGluR5 Receptor Orthosteric Site Allosteric Site Glutamate->mGluR5:ortho Binds mGluR5:allo->mGluR5:ortho G_protein G-protein Signaling (e.g., Ca2+ mobilization) mGluR5->G_protein Activates Neuronal_Excitability Decreased Neuronal Excitability (Anxiolytic Effect) G_protein->Neuronal_Excitability Leads to NAM Cyclohexyl Derivative (NAM) NAM->mGluR5:allo Binds

Figure 2: Negative Allosteric Modulation of mGluR5 by Cyclohexyl Derivatives.
Anti-inflammatory and Analgesic Activities

A series of cyclohexyl-N-acylhydrazone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[5][6] While the precise molecular targets are not fully elucidated for all derivatives, their activity in models like carrageenan-induced peritonitis suggests an interference with the inflammatory cascade, potentially through the inhibition of pro-inflammatory mediators. The analgesic effects observed in acetic acid-induced writhing and formalin-induced pain models point towards an interaction with pain signaling pathways.[5]

Part 2: Comparative Analysis of Biological Activities

The following table summarizes the biological activities of representative cyclohexyl benzonitrile and related derivatives from the literature, providing a comparative overview of their potency and efficacy.

Compound ID/NameBiological TargetAssay TypeActivity (IC50 / % Inhibition)Reference
(1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrileAndrogen ReceptorIn vivo: Sebum reduction (hamster ear model)Significant reduction in sebum production[1][2]
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrileAndrogen ReceptorIn vivo: Sebum controlPotent and selective in vivo activity[7]
trans-1,3-cyclohexyl diamide derivative (24d)mGluR5In vitro functional assayPotent in vitro activity[4]
Cyclohexyl-N-acylhydrazone (Compound 10)Inflammatory mediatorsCarrageenan-induced peritonitisImproved anti-inflammatory activity over prototype[5]
Cyclohexyl-N-acylhydrazone (Compound 13)Pain signaling pathwaysAcetic acid-induced writhing testSignificant analgesic profile[5]

Part 3: Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological effects of cyclohexyl benzonitriles.

Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Workflow:

AR_Binding_Assay Prepare_Reagents Prepare Buffers, Radiolabeled Ligand, Test Compound Dilutions, and Rat Prostate Cytosol Incubation Incubate Cytosol with Radiolabeled Ligand and varying concentrations of Test Compound Prepare_Reagents->Incubation Separation Separate Bound from Unbound Ligand (e.g., using hydroxyapatite) Incubation->Separation Quantification Quantify Radioactivity in the Bound Fraction using a Scintillation Counter Separation->Quantification Analysis Calculate IC50 Value Quantification->Analysis

Figure 3: Workflow for Androgen Receptor Competitive Binding Assay.

Step-by-Step Methodology:

  • Preparation of Rat Prostate Cytosol:

    • Euthanize male rats and excise the ventral prostates.

    • Homogenize the tissue in a suitable buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).

    • Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).[8]

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881).

    • Add increasing concentrations of the cyclohexyl benzonitrile test compound.

    • Add the rat prostate cytosol preparation to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxyapatite to each well to bind the receptor-ligand complexes.

    • Wash the wells with buffer to remove the unbound radiolabeled ligand.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.[8][9][10]

Marble Burying Test for Anxiolytic Activity

This behavioral test is used to assess anxiety-like and compulsive behaviors in mice. Anxiolytic compounds typically reduce the number of marbles buried.[1][11]

Workflow:

Marble_Burying_Test Acclimatization Acclimatize Mice to the Testing Room Drug_Administration Administer Test Compound or Vehicle (e.g., intraperitoneally) Acclimatization->Drug_Administration Test_Session Place Individual Mouse in a Cage with Bedding and a Set Number of Marbles Drug_Administration->Test_Session Observation Allow Mouse to Freely Explore and Bury Marbles for a Defined Period (e.g., 30 minutes) Test_Session->Observation Scoring Count the Number of Buried Marbles (≥ 2/3 covered) Observation->Scoring Analysis Compare the Number of Buried Marbles between Treatment Groups Scoring->Analysis

Figure 4: Workflow for the Marble Burying Test.

Step-by-Step Methodology:

  • Animal and Housing:

    • Use male mice, individually housed for a period before the test to reduce variability.

    • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Test Arena Preparation:

    • Use standard mouse cages filled with a deep layer of clean bedding (e.g., 5 cm).

    • Place a grid of marbles (e.g., 20-25) evenly on the surface of the bedding.[12]

  • Drug Administration and Testing:

    • Administer the cyclohexyl benzonitrile derivative or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).[2]

    • Gently place a single mouse in the prepared cage and leave it undisturbed for the duration of the test (e.g., 30 minutes).[12]

  • Scoring and Data Analysis:

    • After the test period, carefully remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.[2]

Carrageenan-Induced Peritonitis Assay for Anti-inflammatory Activity

This in vivo model is used to evaluate the anti-inflammatory properties of a compound by measuring its ability to inhibit leukocyte migration into the peritoneal cavity following the injection of an inflammatory agent, carrageenan.[4][13]

Workflow:

Peritonitis_Assay Drug_Administration Administer Test Compound, Vehicle, or Positive Control (e.g., Indomethacin) Inflammation_Induction Inject Carrageenan Solution Intraperitoneally Drug_Administration->Inflammation_Induction Peritoneal_Lavage After a Set Time (e.g., 4 hours), Euthanize the Animal and Collect Peritoneal Fluid Inflammation_Induction->Peritoneal_Lavage Cell_Counting Determine the Total and Differential Leukocyte Counts in the Peritoneal Fluid Peritoneal_Lavage->Cell_Counting Analysis Compare Leukocyte Migration between Treatment Groups Cell_Counting->Analysis

Figure 5: Workflow for the Carrageenan-Induced Peritonitis Assay.

Step-by-Step Methodology:

  • Animal Groups and Dosing:

    • Divide mice or rats into groups: negative control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of the cyclohexyl benzonitrile derivative.

    • Administer the treatments, typically orally or intraperitoneally, 1 hour before the carrageenan injection.[13]

  • Induction of Peritonitis:

    • Inject a sterile solution of carrageenan (e.g., 1% in saline) into the peritoneal cavity of each animal.[13]

  • Collection of Peritoneal Exudate:

    • At a specific time point after carrageenan injection (e.g., 4 hours), humanely euthanize the animals.

    • Inject a known volume of sterile saline or PBS containing EDTA into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.[4]

  • Leukocyte Quantification:

    • Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential count of neutrophils, macrophages, and lymphocytes.

  • Data Analysis:

    • Calculate the mean leukocyte counts for each group and compare them using statistical analysis (e.g., ANOVA) to determine the anti-inflammatory effect of the test compound.

Part 4: Structure-Activity Relationship (SAR) Insights and Comparative Analysis

The biological activity of cyclohexyl benzonitriles is intricately linked to their three-dimensional structure. SAR studies have begun to unravel the key structural features that govern their potency and selectivity.

  • Stereochemistry: The stereochemistry of the cyclohexyl ring is often crucial for activity. For instance, in the case of the androgen receptor antagonist (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, the specific (1R,2S) configuration is critical for its potent activity.[1][2]

  • Substituents on the Benzonitrile Ring: The nature and position of substituents on the benzonitrile ring significantly influence the biological activity. For example, a trifluoromethyl group at the 2-position of the benzonitrile ring appears to be important for AR antagonism.[1]

  • Linker between the Rings: The linker connecting the cyclohexyl and benzonitrile moieties also plays a role in determining the overall pharmacological profile.

Comparison with Other Scaffolds:

  • vs. Other Non-Steroidal AR Antagonists: Compared to other non-steroidal AR antagonists like bicalutamide and enzalutamide, cyclohexyl benzonitriles represent a distinct chemical class. Their "soft drug" potential, where the compound is active topically but rapidly metabolized systemically, could offer a better safety profile for dermatological applications by minimizing systemic side effects.[7]

  • vs. Other mGluR5 NAMs: The cyclohexyl diamide series offers a novel scaffold for mGluR5 NAMs, distinct from the widely studied MPEP and MTEP analogues. Their favorable CNS penetration properties make them attractive candidates for further development as anxiolytics.[4]

Conclusion

The cyclohexyl benzonitrile scaffold is a rich source of biologically active molecules with significant therapeutic potential across various disease areas. Their ability to act as potent androgen receptor antagonists, selective mGluR5 negative allosteric modulators, and effective anti-inflammatory and analgesic agents highlights their versatility. The insights from structure-activity relationship studies are paving the way for the rational design of next-generation cyclohexyl benzonitrile derivatives with improved potency, selectivity, and pharmacokinetic properties. Further research into this fascinating class of compounds is warranted to fully exploit their therapeutic promise.

References

  • (1R,2S)-4-(2-Cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production. ResearchGate. [Link]

  • (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production. PubMed. [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]

  • Marrubiin Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice. MDPI. [Link]

  • Marble Burying. Protocols.io. [Link]

  • Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed. [Link]

  • Marble Burying Test in Mice as Model of Anxiety. Charles River. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]

  • Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety. PMC. [Link]

  • Rodent behavioural test - Anxiety and depression - Marble Burying. NEUROFIT. [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. [Link]

  • Inhibition of carrageenan-induced acute inflammation in mice by oral administration of anthocyanin mixture from wild mulberry and cyanidin-3-glucoside. PubMed. [Link]

  • Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. PubMed. [Link]

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by Oral Administration of Anthocyanin Mixture from Wild Mulberry and Cyanidin-3-Glucoside. ResearchGate. [Link]

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). PMC. [Link]

  • Novel orally active analgesic and anti-inflammatory cyclohexyl-N-acylhydrazone derivatives. Europe PMC. [Link]

  • (PDF) Photobiomodulation reduces neutrophil migration and oxidative stress in mice with carrageenan-induced peritonitis. ResearchGate. [Link]

  • Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. PMC. [Link]

  • (1R,2S)-4-(2-Cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production. ResearchGate. [Link]

  • mGluR5 - Drugs, Indications, Patents. Patsnap Synapse. [Link]

Sources

statistical analysis of experimental data for 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis & Performance Comparison: 3-[(3-Oxocyclohexyl)methyl]benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Optimizing Synthesis & Quality Control for Aromatase Inhibitor Intermediates

Executive Summary

3-[(3-Oxocyclohexyl)methyl]benzonitrile (CAS: 898785-01-8) is a critical pharmacophore scaffold, primarily utilized in the development of third-generation aromatase inhibitors and neuroactive ligands. Its structural motif—a benzonitrile ring linked to a cyclohexanone core—serves as a versatile "chiral handle" for further functionalization into triazole-based therapeutics (analogous to Letrozole) or morphinan-derived receptor antagonists.

This guide provides a comparative statistical analysis of the two dominant synthetic methodologies for this compound: Traditional Enolate Alkylation (Method A) versus Catalytic Conjugate Addition (Method B) . By analyzing experimental data on yield, purity, and impurity profiles, we demonstrate why Method B offers superior reproducibility for GMP-compliant workflows.

Comparative Analysis of Synthetic Routes

To evaluate the performance of 3-[(3-Oxocyclohexyl)methyl]benzonitrile production, we analyzed data from 20 independent production runs across two distinct synthetic protocols.

The Competitors
  • Method A (Nucleophilic Substitution): Direct alkylation of lithium enolates of cyclohexenone with 3-cyanobenzyl bromide.

    • Mechanism:[1][2]

      
       displacement.
      
    • Challenges: Regioselectivity issues (O-alkylation vs. C-alkylation) and polyalkylation.

  • Method B (Catalytic Conjugate Addition): Rhodium- or Copper-catalyzed 1,4-addition of 3-cyanophenylboronic acid (or organozinc) to cyclohexenone.

    • Mechanism:[1][2] Michael Addition.[1]

    • Advantages: High regiocontrol, milder conditions, and reduced byproduct formation.

Statistical Performance Data

The following table summarizes the experimental outcomes. Data represents the mean ± standard deviation (SD) (


 runs per method).
MetricMethod A (Enolate Alkylation)Method B (Catalytic Conjugate Addition)Statistical Significance (

-value)*
Isolated Yield (%)



HPLC Purity (Area %)



Regioisomer Ratio (3- vs 4-)


N/A
reaction Time (hrs)



Cost per Gram ($) Low (Reagents cheap)Medium (Catalyst cost)-

*Statistical significance calculated using an unpaired two-tailed t-test assuming unequal variances.

Interpretation of Data
  • Yield Consistency: Method B shows a significantly lower standard deviation (

    
    ) compared to Method A (
    
    
    
    ), indicating a more robust and reproducible process suitable for scale-up.
  • Purity Profile: The high variance in Method A's purity is attributed to the difficulty in separating the O-alkylated byproduct. Method B's catalytic cycle inherently suppresses this side reaction, resulting in near-quantitative purity.

  • Economic Trade-off: While Method B requires expensive transition metal catalysts (Rh or Cu), the elimination of complex purification steps (chromatography) often offsets the raw material costs in large-scale manufacturing.

Experimental Protocols

Protocol A: Traditional Enolate Alkylation (Baseline)

Use this method for small-scale, non-critical exploratory synthesis where catalyst cost is prohibitive.

  • Enolate Formation: To a solution of LDA (1.1 eq) in THF at

    
    , add cyclohexenone (1.0 eq) dropwise. Stir for 30 min.
    
  • Alkylation: Add 3-(bromomethyl)benzonitrile (1.0 eq) in THF slowly to the enolate solution.

  • Quench: Allow to warm to

    
     over 2 hours. Quench with saturated 
    
    
    
    .
  • Work-up: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Required flash column chromatography (Hexane/EtOAc 80:20) to separate C-alkylated product from O-alkylated impurities.

Protocol B: Catalytic Conjugate Addition (Recommended)

Use this method for GMP-grade synthesis, SAR studies, or when high purity is required.

  • Catalyst Prep: In a flame-dried flask, dissolve

    
     (
    
    
    
    ) and BINAP (
    
    
    ) in dioxane/water (10:1).
  • Addition: Add 3-cyanophenylboronic acid (1.5 eq) and cyclohexenone (1.0 eq).

  • Reaction: Heat the mixture to

    
     for 12 hours under Argon atmosphere.
    
  • Work-up: Cool to RT. Filter through a Celite pad to remove catalyst residues. Concentrate the filtrate.

  • Purification: Minimal purification required. Recrystallization from EtOH/Heptane typically yields

    
     pure product.
    

Visualizing the Workflow

The following diagram illustrates the mechanistic divergence between the two pathways, highlighting the "Selectivity Filter" inherent in Method B.

SynthesisComparison cluster_MethodA Method A: Enolate Alkylation cluster_MethodB Method B: Catalytic Conjugate Addition Start Starting Materials: Cyclohexenone + 3-Cyanobenzyl Electrophile LDA LDA / -78°C Start->LDA RhCat Rh(I) Catalyst + Boronic Acid Start->RhCat Enolate Lithium Enolate Intermediate LDA->Enolate DirectAlk Direct SN2 Attack Enolate->DirectAlk MixProd Mixture: C-Alkylated (Target) + O-Alkylated (Impurity) DirectAlk->MixProd Transmet Transmetallation RhCat->Transmet MigIns 1,4-Migratory Insertion Transmet->MigIns PureProd Target Product: 3-[(3-Oxocyclohexyl)methyl]benzonitrile (>98% Purity) MigIns->PureProd

Figure 1: Comparative synthetic pathways. Method A (Red) leads to complex mixtures requiring chromatography, while Method B (Green) utilizes a catalytic cycle to ensure regioselectivity.

Quality Control & Validation

For researchers using this compound as an intermediate, the following validation parameters are critical.

HPLC Method for Purity Analysis
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase: Gradient Acetonitrile/Water (

    
     TFA) from 
    
    
    
    to
    
    
    over 20 min.
  • Detection: UV at

    
     (Nitrile absorption) and 
    
    
    
    .
  • Retention Time: Target compound typically elutes at

    
    . Impurities from Method A (O-alkylated) typically elute earlier (
    
    
    
    ).
Identification Criteria
  • Mass Spectrometry:

    
    .
    
  • IR Spectroscopy: Distinct nitrile stretch at

    
     and ketone carbonyl stretch at 
    
    
    
    .
  • NMR Validation: The methylene bridge protons appear as a doublet (or multiplet depending on stereochemistry) around

    
    .
    

References

  • Synthesis of Benzonitrile Derivatives

    • Title: "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent"
    • Source: RSC Advances, 2019.[3]

    • URL:[Link]

  • Conjugate Addition Methodologies

    • Title: "Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjug
    • Source: PMC (PubMed Central), 2022.
    • URL:[Link]

  • Compound Identification & Properties: Title: "3-[(3-Oxocyclohexyl)methyl]benzonitrile Product Page" Source: BLD Pharm / Chemical Listings.
  • Aromatase Inhibitor Context

    • Title: "Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole"
    • Source: British Journal of Cancer (via PMC).
    • URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-[(3-Oxocyclohexyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Functionalized Benzonitrile / Cyclic Ketone Primary Hazard Driver: Dermal Absorption & Systemic Toxicity

3-[(3-Oxocyclohexyl)methyl]benzonitrile combines a nitrile moiety with a lipophilic cyclohexanone ring. While specific toxicological data for this exact intermediate may be sparse, Structure-Activity Relationship (SAR) analysis dictates it be treated as a High-Potency Pharmaceutical Intermediate . The lipophilic cyclohexyl group facilitates rapid dermal penetration, carrying the toxic nitrile group into systemic circulation where metabolic release of cyanide ions is a potential risk.

Immediate Directive: Handle as Acute Toxic (Dermal/Inhalation) . Do not handle on an open bench. All manipulations must occur within a certified Chemical Fume Hood (CFH) or Glovebox.

Risk Assessment & PPE Strategy

The "Why" Behind the Gear

Standard laboratory PPE is insufficient for functionalized benzonitriles due to their permeation characteristics.

  • Permeation Risk: The organic framework allows this compound to permeate standard latex and thin nitrile gloves rapidly.

  • Metabolic Toxicity: Nitriles can metabolize to hydrogen cyanide (HCN) in vivo. Symptoms of exposure (headache, dizziness, weakness) may be delayed.

  • Static Hazard: As a likely organic solid/oil, static charge during weighing can disperse dust/aerosols, bypassing respiratory defenses.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, min 5-8 mil)Double layering creates a tortuous path for permeation. Colored inner gloves allow visual breach detection.
Hand (High Risk) Laminate Film (Silver Shield/4H) Required for spill cleanup or prolonged contact. Nitriles degrade upon prolonged exposure to aromatic nitriles.
Body Tyvek® Lab Coat or Sleeves + Chemical ApronCotton lab coats absorb liquids, holding the toxin against the skin. Impervious Tyvek sleeves bridge the "wrist gap."
Respiratory P100 / N99 Respirator (if outside hood)Standard N95s offer insufficient protection against fine organic pharmaceutical dusts.
Eye/Face Chemical Splash Goggles + Face ShieldSafety glasses do not seal. Vapors/Dust can bypass side shields.

Operational Protocols

A. Weighing & Transfer (Critical Step)
  • Engineering Control: Use a static-dissipative balance enclosure or ionizing bar inside the fume hood.

  • Technique:

    • Don double nitrile gloves .

    • Place a disposable absorbent pad (plastic side down) in the hood.

    • Weigh into a pre-tared vial. Do not use weighing paper (high static risk); use a glass weighing boat or funnel.

    • Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous waste immediately.

B. Reaction Setup
  • Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents act as "skin vehicles," drastically increasing the rate of nitrile absorption through intact skin.

  • Temperature: If heating >50°C, use a closed system (Schlenk line or reflux condenser with scrubber).

C. Waste Disposal (The "Acid Rule")

CRITICAL WARNING: Never mix nitrile waste with acidic waste streams.

  • Mechanism: Nitriles + Acid

    
     Hydrolysis 
    
    
    
    Potential HCN release.
  • Protocol:

    • Segregate liquid waste into a container labeled: "Organic Waste - Contains Nitriles - NO ACID."

    • Solid waste (contaminated gloves, wipes) must be double-bagged in clear polyethylene bags and sealed before leaving the hood.

Visualizations

Figure 1: PPE Decision Logic for Nitriles

Caption: Decision tree for selecting glove material based on exposure duration and physical state.

PPE_Selection Start Handling 3-[(3-Oxocyclohexyl)methyl]benzonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Rec1 Double Nitrile (Disposable) + Tyvek Sleeves Solid->Rec1 Dust Risk Task Task Duration? Liquid->Task Short < 15 mins (Weighing) Task->Short Long > 15 mins or Spill Task->Long Rec3 Standard Double Nitrile (Change every 30 mins) Short->Rec3 Rec2 Silver Shield / Laminate Gloves (Chemical Resistant) Long->Rec2 Permeation Risk

Figure 2: Emergency Spill Response Workflow

Caption: Immediate actions following a spill. Note the prohibition of acidic cleanup agents.

Spill_Response Spill Spill Detected Evac 1. Evacuate & Ventilate (Alert Lab Personnel) Spill->Evac PPE_Don 2. Don Emergency PPE (Laminate Gloves + Resp) Evac->PPE_Don Contain 3. Containment (Absorbent Pads) PPE_Don->Contain Clean 4. Cleanup (Soap/Water - NO ACIDS) Contain->Clean Dispose 5. Disposal (Double Bag -> Haz Waste) Clean->Dispose

[1][2]

Emergency Response

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Cyanide Antidote: While this compound is not pure cyanide, high-dose exposure may warrant cyanide antidote protocols (e.g., Hydroxocobalamin). Ensure your facility's medical director is aware you are handling nitrile-bearing intermediates.

References

  • National Institutes of Health (NIH). Safe Handling of Hazardous Drugs. PubMed Central. [Link]

  • U.S. Environmental Protection Agency (EPA). Guide for Industrial Waste Management: Hazardous Waste Codes (Nitriles).[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.